molecular formula C22H28N2O6 B12317762 Oxalic acid;4-phenylpyrrolidin-3-ol

Oxalic acid;4-phenylpyrrolidin-3-ol

Katalognummer: B12317762
Molekulargewicht: 416.5 g/mol
InChI-Schlüssel: NOUNDKZSXRRIAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxalic acid;4-phenylpyrrolidin-3-ol is a chemical compound of interest in pharmaceutical and organic chemistry research, incorporating a pyrrolidine ring system. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its saturated ring which provides a three-dimensional, sp3-hybridized framework that enhances exploration of pharmacophore space and influences the stereochemistry of molecules . This non-planar structure, a phenomenon known as "pseudorotation," allows for greater structural diversity and can improve physicochemical parameters critical for drug candidates, such as solubility and lipophilicity . The 4-phenylpyrrolidin-3-ol moiety introduces chiral centers, making it a valuable building block for developing selective ligands for enantioselective proteins, a key consideration in the design of modern therapeutics . The compound's potential research applications are rooted in the broad utility of pyrrolidine derivatives, which are found in numerous bioactive molecules and FDA-approved drugs targeting areas such as central nervous system diseases, inflammation, and infectious diseases . The component 4-phenylpyrrolidin-3-ol and its stereoisomers are recognized synthons in organic synthesis, often used in the preparation of more complex molecules . The oxalic acid component, a dicarboxylic acid, often serves to form acid-base salts, which can be instrumental in modifying the physicochemical properties of an API, such as its crystallinity, stability, and solubility . Researchers may investigate this specific compound as a precursor or intermediate in the synthesis of potential therapeutic agents, leveraging the documented anti-inflammatory and analgesic potentials of related succinimide and pyrrolidine derivatives . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Eigenschaften

Molekularformel

C22H28N2O6

Molekulargewicht

416.5 g/mol

IUPAC-Name

oxalic acid;4-phenylpyrrolidin-3-ol

InChI

InChI=1S/2C10H13NO.C2H2O4/c2*12-10-7-11-6-9(10)8-4-2-1-3-5-8;3-1(4)2(5)6/h2*1-5,9-12H,6-7H2;(H,3,4)(H,5,6)

InChI-Schlüssel

NOUNDKZSXRRIAB-UHFFFAOYSA-N

Kanonische SMILES

C1C(C(CN1)O)C2=CC=CC=C2.C1C(C(CN1)O)C2=CC=CC=C2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States
Foundational & Exploratory

(3S,4R)-4-Phenylpyrrolidin-3-ol Hydrochloride: A Technical Guide for Medicinal Chemistry Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical overview of (3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride, a chiral building block of significant interest in contemporary drug discovery. The guide is structured to deliver not only essential physicochemical data but also actionable insights into its synthesis, reactivity, and strategic application. By explaining the causality behind experimental choices and grounding all claims in verifiable sources, this paper serves as an authoritative resource for researchers, chemists, and drug development scientists aiming to leverage this versatile scaffold in their therapeutic programs.

Strategic Overview: The Value of the 3,4-Disubstituted Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational rigidity and its role as a sp³-rich scaffold that allows for the precise three-dimensional presentation of pharmacophoric elements.[1] The introduction of stereocenters, as seen in (3S,4R)-4-Phenylpyrrolidin-3-ol, provides a powerful tool for optimizing molecular recognition at enantioselective biological targets such as enzymes and receptors.[1] This specific diastereomer, featuring a trans orientation of the phenyl and hydroxyl groups, offers a well-defined vector for chemical elaboration, making it a valuable intermediate in the synthesis of complex bioactive molecules. Its hydrochloride salt form is frequently used due to its enhanced stability and crystallinity, which simplifies handling and purification.

Core Chemical and Physical Properties

A foundational understanding of the physicochemical properties is critical for effective experimental design, from reaction setup to purification and formulation.

Table 1: Physicochemical Properties of (3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride

PropertyValueSource(s)
IUPAC Name [(3S,4R)-4-phenylpyrrolidin-3-yl]methanol;hydrochlorideN/A
CAS Number 1217842-07-3[2]
Molecular Formula C₁₂H₁₈ClNO[2]
Molecular Weight 227.73 g/mol [2][3]
Appearance White to off-white solidN/A
Melting Point 167 - 176 °C
Solubility Soluble in polar solvents like water and methanol.[4]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (3S,4R)-4-Phenylpyrrolidin-3-ol is contingent on highly stereoselective chemical transformations. The most common and effective strategies involve the asymmetric reduction of a prochiral ketone precursor.

Synthetic Workflow: Asymmetric Reduction

The primary route involves the stereoselective reduction of 4-phenylpyrrolidin-3-one. The choice of chiral catalyst and reducing agent is paramount to achieving the desired trans (3S,4R) stereochemistry with high fidelity.

G cluster_0 Stereoselective Synthesis Workflow A 4-Phenylpyrrolidin-3-one (Prochiral Precursor) B Asymmetric Reduction (e.g., CBS Catalyst + Borane) A->B Stereocontrol C (3S,4R)-4-Phenylpyrrolidin-3-ol (Chiral Alcohol) B->C High Diastereo- & Enantioselectivity D Acidification (e.g., HCl in Ether) C->D Isolation E (3S,4R)-4-Phenylpyrrolidin-3-ol HCl (Crystalline Salt) D->E Purification

Caption: General workflow for the asymmetric synthesis of the target compound.

Protocol: Asymmetric Borane Reduction of 4-Phenylpyrrolidin-3-one

This protocol describes a representative method using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata or CBS catalyst) for achieving high stereoselectivity.[4]

Expert Insight: The hydrochloride salt of the starting ketone must first be neutralized to the free base, as the protonated amine is incompatible with the borane reagent. This is a critical first step for the reaction to proceed.

Materials:

  • 4-Phenylpyrrolidin-3-one hydrochloride

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Anhydrous Tetrahydrofuran (THF)

  • (R)-CBS catalyst solution (e.g., 1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS)

  • Methanol (MeOH)

  • Hydrochloric acid (e.g., 2 M in diethyl ether)

  • Diethyl ether

Step-by-Step Methodology:

  • Free Base Preparation: Dissolve the starting ketone hydrochloride in water and add saturated NaHCO₃ solution until the pH is > 8. Extract the aqueous layer three times with DCM. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Reaction Setup: Under an inert nitrogen or argon atmosphere, dissolve the 4-phenylpyrrolidin-3-one free base in anhydrous THF. Cool the solution to 0°C using an ice-water bath.

  • Catalyst and Reagent Addition: Slowly add the (R)-CBS catalyst solution (5-10 mol%). Following this, add the BMS solution dropwise over 30-60 minutes.

    • Causality: The reaction is performed at low temperature to maximize the enantioselectivity. The chiral catalyst forms a rigid, well-organized complex with both the ketone and the borane, which sterically directs the hydride delivery to one face of the carbonyl, yielding the desired stereoisomer. Slow addition of BMS is crucial to control the exotherm and maintain this low temperature.

  • Reaction Monitoring & Quenching: Monitor the reaction progress via TLC or LC-MS. Upon completion, slowly and carefully add MeOH dropwise at 0°C to quench any excess borane reagent.

  • Workup and Salt Formation: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Dissolve the resulting crude oil in a minimal amount of DCM or diethyl ether. Add the ethereal HCl solution dropwise with stirring.

  • Isolation and Purification: The (3S,4R)-4-Phenylpyrrolidin-3-ol hydrochloride will precipitate as a solid. Collect the product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum. Recrystallization (e.g., from methanol/ether) can be performed if higher purity is required.

  • Characterization: Confirm the structure, chemical purity, and optical purity of the final product using ¹H NMR, ¹³C NMR, MS, and chiral HPLC.

Chemical Reactivity and Derivatization Potential

The molecule possesses two primary functional handles for further chemical modification: the secondary amine and the secondary hydroxyl group. For reactions involving the amine, it must first be deprotonated from its hydrochloride salt form.

G cluster_0 Key Derivatization Pathways cluster_N N-Functionalization cluster_O O-Functionalization A (3S,4R)-4-Phenylpyrrolidin-3-ol (Free Base) B N-Alkylation (R-X, Base) A->B C N-Acylation (RCOCl, Base) A->C D Reductive Amination (RCHO, NaBH(OAc)₃) A->D E O-Acylation (Ester) (Ac₂O, Pyridine) A->E F O-Alkylation (Ether) (R-X, NaH) A->F G Mitsunobu Reaction (DEAD, PPh₃, Nu-H) A->G

Caption: Common derivatization reactions at the nitrogen and oxygen centers.

  • N-Functionalization: After neutralization, the secondary amine is a potent nucleophile, readily undergoing N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig coupling), and reductive amination to install a wide variety of substituents.

  • O-Functionalization: The secondary alcohol can be converted to esters or ethers, or it can be used in reactions like the Mitsunobu reaction to introduce other nucleophiles, often with inversion of stereochemistry at the C3 position if desired.

Applications in Drug Discovery

The 3-hydroxy-4-phenylpyrrolidine motif is a validated pharmacophore found in multiple classes of therapeutic agents. Its rigid structure helps to reduce the entropic penalty of binding to a biological target, while its stereochemistry is crucial for selective interactions.

Table 2: Therapeutic Areas Featuring Pyrrolidine Scaffolds

Therapeutic AreaTarget Class ExampleRelevance of the Scaffold
Neuroscience BACE1 InhibitorsThe pyrrolidine ring serves as a central scaffold to orient substituents that interact with the catalytic aspartic acid residues of the enzyme, with applications in Alzheimer's disease.[5]
Oncology Mcl-1 InhibitorsPyrrolidine derivatives have been developed as inhibitors of the anti-apoptotic protein Mcl-1.[1]
Autoimmune Diseases RORγt Inverse AgonistsPhenylpyrrolidinyl sulfones have been discovered as potent and selective inverse agonists of RORγt, a key transcription factor in Th17 cells, with potential for treating psoriasis and other autoimmune conditions.[6]
Infectious Diseases CCR5 AntagonistsThe pyrrolidine core is used to build molecules that block the CCR5 co-receptor, preventing HIV entry into host cells.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of the compound and ensure user safety.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Avoid breathing dust and prevent contact with skin and eyes.[7]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[7][8] If on skin, wash with plenty of water.[7] If inhaled, move the person to fresh air.[9] Seek medical attention if irritation persists.[7][8]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated place.[7] The hydrochloride salt is chemically stable under standard ambient conditions.

References

  • (3S,4R)
  • Matrix Scientific.
  • Safety Data Sheet - BroadPharm. BroadPharm. (2025).
  • [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride - PubChem. PubChem.
  • (3S,4S)-4-Phenylpyrrolidin-3-ol - EvitaChem. EvitaChem.
  • SAFETY DATA SHEET - Merck Millipore. Merck Millipore.
  • 3 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. (2025).
  • (3S,4R)-4-phenylpyrrolidin-3-ol hydrochloride. Chembida.
  • [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride | 1217842-07-3. Appchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • Structure-based Discovery of Phenyl (3-Phenylpyrrolidin-3-yl)sulfones as Selective, Orally Active RORγt Inverse Agonists. PMC.
  • Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities | Request PDF.

Sources

The Synthesis and Biological Versatility of 4-Phenylpyrrolidin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 4-Phenylpyrrolidin-3-ol Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure that allows for the precise spatial arrangement of substituents, a critical factor in optimizing interactions with biological targets.[1] Among the vast landscape of pyrrolidine-containing compounds, the 4-phenylpyrrolidin-3-ol scaffold has emerged as a particularly valuable building block in the design of novel therapeutics. Its inherent chirality and the presence of both a hydroxyl and a phenyl group provide a rich platform for chemical modification, enabling the exploration of diverse pharmacological activities. This guide provides an in-depth exploration of the synthesis and multifaceted biological activities of 4-phenylpyrrolidin-3-ol and its derivatives, offering insights for researchers and drug development professionals.

Part 1: Enantioselective Synthesis of the 4-Phenylpyrrolidin-3-ol Core

The biological activity of 4-phenylpyrrolidin-3-ol derivatives is often highly dependent on their stereochemistry. Therefore, enantioselective synthesis is paramount to producing specific stereoisomers for pharmacological evaluation. A common and effective strategy involves the asymmetric reduction of a prochiral ketone, N-protected-4-phenylpyrrolidin-3-one.

Key Synthetic Approach: Asymmetric Reduction

The synthesis of enantiomerically pure 4-phenylpyrrolidin-3-ol, particularly the (3S,4S) isomer, is frequently achieved through the asymmetric reduction of the corresponding 4-phenylpyrrolidin-3-one. This transformation is pivotal as the resulting stereochemistry of the hydroxyl group in relation to the phenyl group dictates the molecule's biological properties. Chiral borane reagents and transition metal catalysts, such as those based on rhodium and ruthenium, are commonly employed to achieve high enantioselectivity.

A representative synthetic workflow for achieving the chiral alcohol from the ketone precursor is outlined below:

cluster_synthesis Asymmetric Reduction Workflow Ketone N-Boc-4-phenylpyrrolidin-3-one Reduction Asymmetric Reduction (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol/BH3) Ketone->Reduction Alcohol (3S,4S)-N-Boc-4-phenylpyrrolidin-3-ol Reduction->Alcohol Deprotection Deprotection (e.g., HCl in Dioxane) Alcohol->Deprotection Final_Product (3S,4S)-4-Phenylpyrrolidin-3-ol Deprotection->Final_Product cluster_bace1 BACE1 Inhibition Pathway APP Amyloid Precursor Protein (APP) BACE1 BACE1 Cleavage APP->BACE1 gamma_Secretase γ-Secretase Cleavage BACE1->gamma_Secretase Abeta Amyloid-β (Aβ) Production gamma_Secretase->Abeta Plaques Aβ Aggregation & Senile Plaques Abeta->Plaques Inhibitor 4-Phenylpyrrolidin-3-ol Derivative Inhibitor->BACE1 Inhibits cluster_rorgt RORγt Inverse Agonist Mechanism RORgt RORγt Coactivator Coactivator Recruitment RORgt->Coactivator Blocks Corepressor Corepressor Recruitment RORgt->Corepressor Promotes Inverse_Agonist 4-Phenylpyrrolidin-3-yl Sulfone Derivative Inverse_Agonist->RORgt Binds to Transcription IL-17 Gene Transcription Corepressor->Transcription Inhibits Inflammation Inflammation Transcription->Inflammation Leads to cluster_anticonvulsant Anticonvulsant Mechanism Neuron Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel Neuron->Na_Channel Ca_Channel Voltage-Gated Ca2+ Channel Neuron->Ca_Channel Neurotransmitter Neurotransmitter Release Na_Channel->Neurotransmitter Initiates Ca_Channel->Neurotransmitter Triggers Postsynaptic Postsynaptic Neuron Neurotransmitter->Postsynaptic Excites Anticonvulsant 4-Phenylpyrrolidin-2-one Derivative Anticonvulsant->Na_Channel Modulates Anticonvulsant->Ca_Channel Modulates

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds. Its unique, non-planar conformation enables the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets. Within this class, 4-phenylpyrrolidin-3-ol stands out as a valuable chiral building block in the synthesis of novel therapeutics. Its structure, featuring a phenyl group and a hydroxyl group on a five-membered nitrogen heterocycle, presents a fascinating case for stereochemical analysis.

The unambiguous determination of the compound's structure, including its relative (cis/trans) and absolute stereochemistry, is paramount for ensuring the safety, efficacy, and reproducibility of any downstream application in drug development. Spectroscopic analysis provides the foundational data required for this rigorous characterization. This technical guide offers a comprehensive, in-depth analysis of 4-phenylpyrrolidin-3-ol using a suite of core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide detailed protocols, and synthesize the data to build a complete structural picture.

Molecular Structure and The Critical Role of Stereoisomerism

4-Phenylpyrrolidin-3-ol (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) possesses two stereocenters at positions C3 and C4 of the pyrrolidine ring.[1] This gives rise to two pairs of enantiomers, which are diastereomeric to each other:

  • cis isomer: The phenyl and hydroxyl groups are on the same face of the ring. This exists as a pair of enantiomers: (3R,4S) and (3S,4R).

  • trans isomer: The phenyl and hydroxyl groups are on opposite faces of the ring. This also exists as a pair of enantiomers: (3R,4R) and (3S,4S).

While enantiomers exhibit identical spectroscopic properties in an achiral environment, diastereomers (cis vs. trans) have distinct physical properties and, crucially, different spectroscopic signatures. The ability to differentiate between these diastereomers is a primary objective of the analytical workflow.

G cluster_cis cis-4-Phenylpyrrolidin-3-ol cluster_trans trans-4-Phenylpyrrolidin-3-ol cis_img trans_img

Caption: Diastereomers of 4-phenylpyrrolidin-3-ol.

The Integrated Spectroscopic Workflow

A robust structural elucidation relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. Mass spectrometry reveals the molecular weight and elemental formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy maps out the carbon-hydrogen framework and, most importantly, defines the stereochemical relationships.

Caption: Integrated workflow for spectroscopic analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment and Stereochemistry

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of 4-phenylpyrrolidin-3-ol. The key lies in the analysis of the vicinal coupling constant (³J) between the protons at C3 and C4 (H-3 and H-4).

Causality Behind Experimental Choices: The magnitude of ³J is dictated by the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[2]

  • In the trans isomer , H-3 and H-4 are typically in a pseudo-axial/axial or pseudo-equatorial/equatorial relationship, with dihedral angles approaching 180° or 60°, respectively. The axial-axial relationship, in particular, leads to a large coupling constant (typically 7-12 Hz).[3]

  • In the cis isomer , H-3 and H-4 are in a pseudo-axial/equatorial relationship, with a dihedral angle of approximately 60°, resulting in a small coupling constant (typically 1-5 Hz).[3]

This difference in ³J(H3-H4) is the definitive diagnostic feature for assigning the relative stereochemistry.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of 4-phenylpyrrolidin-3-ol in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Scientist's Note: DMSO-d₆ is often preferred as it slows the exchange rate of the -OH and -NH protons, making them more likely to appear as sharper signals and potentially show coupling to adjacent protons. In contrast, these signals are often broad or may not be observed in CDCl₃.

  • Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. The relaxation delay should be set to at least 1-2 seconds.

  • D₂O Exchange (Optional but Recommended): To confirm the assignment of the -OH and -NH protons, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to these exchangeable protons will disappear or significantly diminish.

Data Interpretation and Summary

The spectrum will show signals for the aromatic protons, the methine protons H-3 and H-4, and the methylene protons at C2 and C5. The labile N-H and O-H protons will also be present, their appearance depending on the solvent and sample purity.

Table 1: Expected ¹H NMR Data for 4-Phenylpyrrolidin-3-ol Isomers (400 MHz, DMSO-d₆)

Proton Assignmenttrans Isomer (Expected δ, ppm)cis Isomer (Expected δ, ppm)MultiplicityKey Diagnostic Feature
Aromatic-H 7.20 - 7.407.20 - 7.40m5H integral
H-3 (CH-OH)~4.1~4.5d or ddCoupling constant with H-4
H-4 (CH-Ph)~3.3~3.6dd or dtCoupling constant with H-3
H-2, H-5 (CH₂-N)2.9 - 3.52.9 - 3.5mComplex multiplets
O-H Variable (~5.0)Variable (~5.2)br sDisappears on D₂O exchange
N-H Variable (~3.0)Variable (~3.0)br sDisappears on D₂O exchange
³J(H3-H4) ~8 Hz ~4 Hz -Large for trans, Small for cis

Note: The chemical shifts (δ) are predictive and based on typical values for similar structures. The most critical data point is the coupling constant (J).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information by revealing the number of unique carbon environments and their electronic nature. While it does not typically differentiate stereoisomers as dramatically as ¹H NMR coupling constants, subtle differences in chemical shifts between diastereomers can often be observed.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

    • Parameters: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended for more accurate integration if quantitative analysis is needed.[4]

Data Interpretation and Summary

The proton-decoupled spectrum will show eight distinct signals: four for the aromatic carbons (with two having approximately double the intensity due to symmetry in the phenyl ring) and four for the pyrrolidine ring carbons.

Table 2: Expected ¹³C NMR Data for 4-Phenylpyrrolidin-3-ol (100 MHz, DMSO-d₆)

Carbon AssignmentExpected Chemical Shift (δ, ppm)Notes
C-ipso (Aromatic)~140-145Quaternary, attached to pyrrolidine ring
C-ortho/meta (Aromatic)~126-129-
C-para (Aromatic)~125-127-
C-3 (CH-OH)~72-76Deshielded by the hydroxyl group
C-4 (CH-Ph)~50-55-
C-2 (CH₂-N)~52-56Deshielded by the nitrogen atom
C-5 (CH₂-N)~45-49Deshielded by the nitrogen atom

Note: Slight variations in chemical shifts between cis and trans isomers are expected but may be minor.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. For 4-phenylpyrrolidin-3-ol, this allows for the verification of the hydroxyl, amine, and aromatic functionalities.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Ensure good contact by applying pressure. This method requires minimal sample preparation.

  • Data Acquisition:

    • Instrument: An FTIR spectrometer equipped with an ATR accessory.

    • Parameters: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted.

Data Interpretation and Summary

The IR spectrum will provide clear evidence for the main structural components of the molecule. While FTIR is generally not used to distinguish between stereoisomers, subtle differences in the fingerprint region (<1500 cm⁻¹) can sometimes be observed due to differences in crystal packing or molecular symmetry.[5]

Table 3: Characteristic IR Absorption Bands for 4-Phenylpyrrolidin-3-ol

Vibrational ModeExpected Frequency Range (cm⁻¹)Appearance
O-H Stretch (Alcohol)3200 - 3600Broad
N-H Stretch (Secondary Amine)3300 - 3500Medium, may be overlapped by O-H
C-H Stretch (Aromatic)3000 - 3100Sharp, medium
C-H Stretch (Aliphatic)2850 - 3000Sharp, strong
C=C Stretch (Aromatic Ring)1450 - 1600Medium to sharp peaks
C-O Stretch (Secondary Alcohol)1000 - 1100Strong

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, allowing for the confirmation of its elemental formula. Furthermore, the fragmentation pattern observed can offer valuable structural clues that corroborate the data from other techniques.[6]

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation for positive ion mode.

  • Data Acquisition:

    • Instrument: A mass spectrometer, typically coupled with a liquid chromatography system (LC-MS) and equipped with an Electrospray Ionization (ESI) source. High-resolution mass spectrometry (e.g., on a Q-TOF or Orbitrap instrument) is recommended for accurate mass measurement.

    • Parameters: Acquire data in positive ion mode. The protonated molecule [M+H]⁺ is expected.

Data Interpretation and Summary

The primary goal is to identify the molecular ion peak to confirm the molecular weight.

  • Molecular Formula: C₁₀H₁₃NO

  • Exact Mass: 163.0997

  • Expected [M+H]⁺: 164.1070

The fragmentation pattern will be dominated by cleavages characteristic of amines and alcohols.[7][8] Alpha-cleavage adjacent to the nitrogen is a common pathway for pyrrolidines.[9] The loss of water (H₂O) from the protonated molecule is also a highly probable fragmentation pathway for alcohols.

Table 4: Expected Mass Spectrometry Data for 4-Phenylpyrrolidin-3-ol

m/z Value (Expected)IonLikely Origin
164.1070 [M+H]⁺ Protonated Molecular Ion
146.0964[M+H - H₂O]⁺Loss of water from the hydroxyl group
104.0500[C₈H₈]⁺Loss of pyrrolidinol fragment
91.0542[C₇H₇]⁺Tropylium ion, characteristic of a benzyl moiety

Conclusion

The comprehensive spectroscopic analysis of 4-phenylpyrrolidin-3-ol demonstrates the power of an integrated analytical approach. Mass spectrometry and IR spectroscopy provide unambiguous confirmation of the molecular formula and the constituent functional groups, respectively. However, it is ¹H NMR spectroscopy that serves as the definitive tool for structural elucidation in this case. The magnitude of the vicinal coupling constant, ³J(H3-H4), provides a clear and reliable method to distinguish between the cis and trans diastereomers, a critical determination for any application in medicinal chemistry and drug development. This guide provides the foundational protocols and interpretive logic necessary for researchers and scientists to confidently characterize this important chiral building block.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. Available at: [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]

  • Purdue University. Mass Spectrometry: Fragmentation. Available at: [Link]

  • University of Potsdam. Coupling constants for 1H and 13C NMR. Available at: [Link]

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Introduction: The Pyrrolidine Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Parameters of Pyrrolidine Derivatives for Drug Discovery Professionals

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the architecture of modern pharmaceuticals.[1] Its prevalence stems from a unique combination of structural and physicochemical properties that medicinal chemists leverage to enhance the therapeutic potential of drug candidates.[2][3] As a non-planar, sp3-rich scaffold, it provides three-dimensional diversity crucial for exploring chemical space and achieving specific interactions with biological targets.[3] The pyrrolidine motif can improve a drug's potency, selectivity, and pharmacokinetic profile.[4]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical parameters of pyrrolidine derivatives. We will delve into the causality behind experimental choices for measuring these properties and offer field-proven insights into their impact on a compound's journey from a promising lead to a viable drug candidate.

Core Physicochemical Parameters and Their Significance in Drug Discovery

The biological activity of a compound is intimately linked to its physicochemical properties. For pyrrolidine derivatives, four parameters are of paramount importance: lipophilicity (LogP/LogD), basicity (pKa), aqueous solubility, and metabolic stability. An optimal balance of these properties is essential for achieving a favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[5]

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's behavior in the body.[6] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[6][7]

  • Why it Matters: Lipophilicity profoundly influences a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier.[8] It also affects plasma protein binding, volume of distribution, and binding to the intended biological target. According to "Lipinski's Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5.[6]

  • The Pyrrolidine Context: The pyrrolidine ring itself is relatively hydrophilic compared to its six-membered counterpart, piperidine (LogP of 0.46 vs. 0.84, respectively).[8] This inherent property can be advantageous, as incorporating a pyrrolidine moiety can enhance aqueous solubility.[4] However, the overall lipophilicity of a derivative is heavily influenced by its substituents. Fluorination, for example, can either increase or decrease LogP depending on the substitution pattern and molecular conformation.[9][10] For ionizable compounds like pyrrolidine derivatives, the distribution coefficient (LogD) is often more relevant, as it considers the partition of both the ionized and non-ionized forms at a specific pH.

Acidity/Basicity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid or base.[11] It dictates the extent of ionization of a molecule at a given pH.

  • Why it Matters: The ionization state of a drug affects its solubility, permeability, and ability to interact with its biological target.[11] Since most drugs are weak acids or bases, their pKa values determine their charge at physiological pH (approximately 7.4), which in turn governs their absorption in the gastrointestinal tract and distribution throughout the body.[11]

  • The Pyrrolidine Context: The nitrogen atom within the pyrrolidine ring confers basicity.[5] The conjugate acid of pyrrolidine has a pKa of approximately 11.27, making it a strong base.[8][12] This basicity means that at physiological pH, pyrrolidine derivatives are predominantly protonated and positively charged. This charge can be crucial for forming ionic interactions with acidic residues in a target protein's binding site. However, high basicity can sometimes lead to off-target effects. Substituents on the pyrrolidine ring can significantly modulate the nitrogen's pKa; electron-withdrawing groups will decrease basicity (lower pKa), while electron-donating groups will increase it.[5][13]

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a fundamental requirement for a drug to be absorbed and distributed in the body.[14] Poor solubility is a major cause of failure for drug candidates in development.[15]

  • Why it Matters: For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed.[16] Low solubility can lead to poor bioavailability, unreliable results in in vitro assays, and challenges in formulation development.[14][15] A general goal for the solubility of drug discovery compounds is greater than 60 µg/mL.[16]

  • The Pyrrolidine Context: The pyrrolidine motif is often incorporated into molecules to enhance aqueous solubility due to the polarity imparted by the nitrogen atom.[4][17] There are two key types of solubility measurements in drug discovery:

    • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer. It is a high-throughput method used for early-stage screening.[14][16]

    • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's solid form in a saturated solution. It is a more time-consuming but accurate measure, crucial for lead optimization and pre-formulation studies.[14][15][18] The pH-dependent solubility of basic pyrrolidine derivatives is a key consideration; they are generally more soluble at acidic pH where they are protonated.[15]

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[19][20]

  • Why it Matters: A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure, limiting its therapeutic efficacy.[21] Conversely, a compound that is too stable may accumulate and cause toxicity. Assessing metabolic stability is crucial for predicting a drug's in vivo clearance.[20]

  • The Pyrrolidine Context: The pyrrolidine ring can be a site of metabolic oxidation.[22] A potential liability is bioactivation to form reactive iminium ions and aminoaldehydes, which can have genotoxic potential.[4] Strategies to improve the metabolic stability of pyrrolidine derivatives include:

    • Introducing Electron-Withdrawing Groups: To decrease the electron density on the ring and make it less susceptible to oxidation.

    • Blocking Metabolic Sites: Adding substituents like fluorine or hydroxyl groups at or near potential sites of metabolism.[21]

    • Modifying Ring Size: In some cases, changing the pyrrolidine to a more stable azetidine (four-membered) or a slightly more stable piperidine (six-membered) ring can reduce metabolism.[21]

Workflow for Physicochemical Parameter Assessment

A systematic approach to evaluating these key parameters is essential in drug discovery. The following workflow illustrates a typical screening cascade, moving from high-throughput methods in early discovery to more resource-intensive, precise measurements for lead candidates.

G cluster_0 Early Discovery (High-Throughput Screening) cluster_1 Hit-to-Lead / Lead Optimization cluster_2 Preclinical Development A Kinetic Solubility (Turbidimetric Assay) D Thermodynamic Solubility (Shake-Flask Method) A->D B Calculated LogP/LogD (In Silico Models) E Experimental LogD (HPLC Method) B->E C High-Throughput Microsomal Stability G Full-Time Course Microsomal Stability (Clint) C->G H Formulation Development (pH-Solubility Profile) D->H E->H F Experimental pKa (Potentiometric Titration) F->H I In Vivo PK Studies G->I H->I

Caption: A typical workflow for assessing physicochemical parameters in drug discovery.

Experimental Determination of Physicochemical Parameters

Accurate experimental data is the gold standard for decision-making. Below are detailed, self-validating protocols for determining the key physicochemical parameters of pyrrolidine derivatives.

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining pKa values by monitoring pH changes as a titrant is added to a solution of the analyte.[11][23][24]

Causality and Rationale: The principle relies on tracking the neutralization of the basic pyrrolidine nitrogen with a standardized acid (or an acidic derivative with a base). The pKa is the pH at which 50% of the compound is in its ionized form and 50% is in its neutral form.[25] This point corresponds to the midpoint of the buffer region on the titration curve, which is mathematically identified as the inflection point.[24][25] Purging with nitrogen is critical to displace dissolved CO2, which can form carbonic acid and interfere with the titration of basic compounds.[23] Maintaining a constant ionic strength (e.g., with 0.15 M KCl) ensures that activity coefficients remain stable, leading to more accurate pKa measurements.[25]

G prep 1. Sample Preparation - Dissolve compound (e.g., 1 mM) - Maintain ionic strength (0.15 M KCl) - Purge with Nitrogen calib 2. pH Meter Calibration - Use standard buffers (pH 4, 7, 10) prep->calib titrate 3. Titration - Place sample on magnetic stirrer - Immerse calibrated pH electrode - Add titrant (e.g., 0.1 M HCl) in small increments calib->titrate record 4. Data Recording - Record pH after each addition - Continue until past equivalence point titrate->record analyze 5. Data Analysis - Plot pH vs. Titrant Volume - Identify inflection point (midpoint of buffer region) - pH at half-equivalence point = pKa record->analyze

Caption: Workflow for pKa determination using potentiometric titration.

Step-by-Step Protocol:

  • Preparation:

    • Calibrate the potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[25]

    • Prepare a solution of the pyrrolidine derivative at a concentration of at least 10⁻⁴ M (typically 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl).[23][25]

    • Purge the solution with nitrogen to displace dissolved gases.[25]

  • Titration:

    • Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.[25]

    • Begin titrating the solution with a standardized titrant (e.g., 0.1 M HCl for a basic pyrrolidine).

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

  • Data Collection & Analysis:

    • Record the pH and the volume of titrant added at each step.

    • Plot the pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH value at the half-equivalence point, which corresponds to the inflection point on the curve.[24][25] This can be determined more accurately by plotting the first or second derivative of the curve.[26]

Aqueous Solubility Determination

This high-throughput method estimates solubility by detecting the precipitation of a compound when an aqueous buffer is added to a DMSO stock solution.[14][27]

Causality and Rationale: The method relies on the principle of light scattering. As a compound precipitates out of solution, it forms small particles that scatter light.[27] A nephelometer or plate reader measures this turbidity (often as absorbance at a wavelength like 620 nm where the compound itself doesn't absorb).[27] The concentration at which the turbidity signal significantly increases above the background is reported as the kinetic solubility.[27] This is a "kinetic" measurement because the system is not at equilibrium, and supersaturated solutions can form, potentially overestimating the true solubility.[28] Its value lies in its speed and low compound consumption, making it ideal for screening large compound libraries.[14]

G prep 1. Preparation - Prepare serial dilutions of test compound in DMSO (e.g., from 10 mM stock) dispense 2. Dispensing - Dispense small volume (e.g., 5 µL) of each DMSO concentration into a microtiter plate prep->dispense add_buffer 3. Dilution & Incubation - Add aqueous buffer (e.g., PBS, pH 7.4) to each well - Mix and incubate (e.g., 1-2 hours at 25°C) dispense->add_buffer measure 4. Measurement - Measure light scattering or absorbance (e.g., 620 nm) using a plate reader add_buffer->measure analyze 5. Analysis - Plot absorbance vs. concentration - Determine concentration where absorbance surpasses a threshold (e.g., 1.5x control) measure->analyze G prep 1. Preparation - Prepare microsomal solution - Prepare NADPH regenerating system - Prepare test compound solution pre_incubate 2. Pre-incubation - Mix microsomes and test compound - Pre-incubate at 37°C prep->pre_incubate start_reaction 3. Initiate Reaction - Add NADPH regenerating system to start the reaction pre_incubate->start_reaction time_points 4. Time-Point Sampling - At t=0, 5, 15, 30, 45 min, take an aliquot... start_reaction->time_points quench 5. Quench Reaction - ...and add to ice-cold acetonitrile with internal standard to stop the reaction time_points->quench analyze 6. Analysis - Centrifuge to pellet protein - Analyze supernatant by LC-MS/MS - Plot ln(% Remaining) vs. Time - Calculate t1/2 and Clint quench->analyze

Caption: Workflow for an in vitro microsomal stability assay.

Step-by-Step Protocol:

  • Preparation:

    • Prepare a liver microsomal solution in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4). [29] * Prepare an NADPH regenerating system. [29] * Prepare the test compound at the desired concentration (e.g., 1 µM). [29]2. Incubation:

    • In a tube, mix the microsomal solution and the test compound. Pre-incubate the mixture at 37°C. [30] * Initiate the metabolic reaction by adding the NADPH regenerating system. [19]3. Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture. [19] * Immediately stop the reaction by adding the aliquot to a tube containing an ice-cold organic solvent (e.g., acetonitrile) with an internal standard. [29]4. Sample Processing and Analysis:

    • Vortex and centrifuge the samples to precipitate the proteins. [31] * Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the test compound at each time point using LC-MS/MS. [30]5. Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of this line gives the elimination rate constant (kₑₗ). [31] * Calculate the half-life (t₁/₂) as 0.693 / kₑₗ.

    • Calculate the intrinsic clearance (Clᵢₙₜ) from the half-life and the protein concentration used in the assay. [31]

Data Summary and Integrated Analysis

The ultimate goal is to integrate these disparate data points into a holistic understanding of the compound's potential. The table below summarizes the key parameters and their implications.

ParameterTypical Range for Oral DrugsImplication of High ValueImplication of Low ValuePyrrolidine-Specific Considerations
LogD (pH 7.4) 1 - 3Poor solubility, high protein binding, potential toxicityPoor absorption/permeability, rapid clearancePyrrolidine is inherently polar; substituents drive lipophilicity. [8]
pKa 6 - 8 (for bases)Stronger base, higher solubility at low pH, potential for lysosomal trappingWeaker base, less pH-dependent solubility, may have weaker target interactionsUnsubstituted pyrrolidine is strongly basic (pKa ~11.3); substituents are needed to modulate this into a more favorable range. [8][12]
Solubility (µM) > 100 µMGood absorption and bioavailability, easier formulationPoor absorption, may precipitate in vivo, unreliable in vitro dataThe basic nitrogen generally enhances solubility, especially at acidic pH. [4]
Metabolic Stability (t₁/₂ in HLM) > 30 minLonger in vivo half-life, lower clearance, potential for drug-drug interactionsShort in vivo half-life, high clearance, poor exposureCan be a site of metabolism; structural modifications can improve stability. [21][32]

A successful drug candidate does not need to be perfect in every parameter but must possess a balanced profile. For example, a compound with moderate permeability (lower LogD) might be acceptable if it has excellent solubility and metabolic stability. Conversely, a highly potent but poorly soluble compound may require significant formulation efforts to become a viable drug. The interplay between pKa and solubility is particularly critical for basic pyrrolidine derivatives, as their solubility will vary significantly throughout the pH range of the gastrointestinal tract.

Conclusion

The pyrrolidine scaffold remains a highly valuable motif in drug discovery, offering a versatile platform for creating effective therapeutics. [1][17]However, its successful application hinges on a deep and quantitative understanding of the physicochemical properties of its derivatives. By systematically evaluating lipophilicity, pKa, solubility, and metabolic stability using robust, validated experimental protocols, researchers can make informed decisions, optimize their molecules more effectively, and increase the probability of advancing compounds with a winning ADME profile. This integrated approach, which combines precise measurement with a causal understanding of molecular properties, is fundamental to the rational design of the next generation of pyrrolidine-containing medicines.

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The Stereochemical Imperative: A Technical Guide to the Role of Chirality in the Biological Profile of Pyrrolidine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The five-membered, saturated nitrogen heterocycle known as the pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry and drug discovery.[1] Its prevalence in a wide array of natural products, alkaloids, and FDA-approved pharmaceuticals underscores its significance as a core structural motif.[2][3][4] The non-planar, puckered conformation of the pyrrolidine ring allows for a precise three-dimensional orientation of its substituents, a feature that is fundamental to its interaction with biological targets.[5][6] This guide provides a comprehensive technical overview of the critical role that stereochemistry plays in defining the biological and pharmacological profiles of pyrrolidine-containing compounds. We will explore the principles of stereoisomerism within this scaffold, detail how specific stereochemical configurations dictate pharmacodynamic and pharmacokinetic properties, and present case studies that exemplify the profound impact of chirality. Furthermore, this guide will furnish researchers and drug development professionals with detailed methodologies for the stereoselective synthesis and analysis of these crucial compounds, bridging the gap between theoretical understanding and practical application.

Part 1: The Pyrrolidine Scaffold: A Cornerstone of Bioactive Molecules

Introduction to the Pyrrolidine Ring: Structure and Properties

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a cornerstone in the design of pharmacologically active agents.[1] Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[6][7] This non-planarity is not static; the ring undergoes a low-energy conformational change known as "pseudorotation," which allows it to adopt various "envelope" and "twist" conformations.[6][7][8] This conformational flexibility enables the substituents on the ring to explore a defined pharmacophore space, optimizing interactions with the intricate surfaces of biological macromolecules like enzymes and receptors. The presence of up to four stereogenic carbon atoms can lead to a multitude of stereoisomers, each with a potentially unique biological signature.[9][10]

The Proline Archetype: Nature's Chiral Pyrrolidine

Nature's most prominent example of a functional pyrrolidine is the amino acid L-proline. Its unique structure, where the side chain cycles back to the backbone amide nitrogen, imparts exceptional conformational rigidity compared to other amino acids.[11][12] This rigidity profoundly influences the secondary structure of proteins, often acting as a "structural disruptor" in alpha-helices and beta-sheets while being integral to the formation of beta-turns and the collagen triple helix.[11] The cis-trans isomerization of the peptide bond preceding a proline residue is a critical, often rate-limiting step in protein folding and function, regulated by specific enzymes known as prolyl isomerases.[13] The inherent chirality of L-proline makes it a fundamental building block in the chiral pool, frequently employed as a starting material for the synthesis of enantiomerically pure drugs and as an organocatalyst in asymmetric reactions.[2][14]

Pyrrolidine in Approved Pharmaceuticals: A Survey

The structural and stereochemical advantages of the pyrrolidine scaffold are evidenced by its presence in numerous FDA-approved drugs across various therapeutic areas.[10][15] The precise stereochemistry of the pyrrolidine core in these drugs is invariably critical for their efficacy and safety.

Drug NameTherapeutic AreaKey Stereochemical Feature
Captopril ACE Inhibitor (Hypertension)Contains an (S)-proline moiety essential for binding to the angiotensin-converting enzyme.[2]
Vildagliptin DPP-4 Inhibitor (Type 2 Diabetes)The (S)-configuration of the 2-cyanopyrrolidine is crucial for its inhibitory activity.[2]
Avanafil PDE5 Inhibitor (Erectile Dysfunction)Utilizes (S)-prolinol as a chiral starting material for its synthesis.[2][16]
Raclopride D2 Receptor Antagonist (Antipsychotic)The (S)-enantiomer is the pharmacologically active form.[2]
Asunaprevir NS3/4A Protease Inhibitor (Hepatitis C)Incorporates a complex proline derivative where stereochemistry governs protease binding.[2]

Part 2: The Principles of Stereoisomerism in Pyrrolidine Derivatives

Chirality and the Pyrrolidine Ring: Understanding Enantiomers and Diastereomers

The tetrahedral nature of the sp³-hybridized carbons in a substituted pyrrolidine ring gives rise to chirality. A pyrrolidine ring with a single substituent at positions 2, 3, or the nitrogen (if the nitrogen itself is a stereocenter) can exist as a pair of non-superimposable mirror images called enantiomers. As the number of substituents and chiral centers increases, the number of possible stereoisomers grows, leading to diastereomers—stereoisomers that are not mirror images of each other. Biological systems are inherently chiral, composed of L-amino acids and D-sugars. Consequently, the interaction of a chiral pyrrolidine drug with a biological target is diastereomeric in nature, often resulting in significant differences in binding affinity, efficacy, and metabolism between stereoisomers.[3][17]

The Easson-Stedman Hypothesis in the Context of Pyrrolidines

The Easson-Stedman hypothesis provides a foundational model for understanding stereospecific drug-receptor interactions. It posits that for a chiral molecule to elicit a biological response, a minimum of three points of interaction with its receptor are required. If one enantiomer has three groups (A, B, C) that can align perfectly with three complementary sites on the receptor, its mirror image (the other enantiomer) will only be able to align two of those groups, resulting in a much weaker interaction and lower biological activity. The well-defined three-dimensional arrangement of substituents on a chiral pyrrolidine scaffold makes it an ideal candidate for such multi-point interactions, explaining the high degree of enantioselectivity often observed.

cluster_0 Eutomer (Active Enantiomer) cluster_1 Dystomer (Inactive/Less Active Enantiomer) Receptor Site A Site B Site C Eutomer A B C Eutomer:p0->Receptor:f0 Strong Interaction Eutomer:p1->Receptor:f1 Strong Interaction Eutomer:p2->Receptor:f2 Strong Interaction Receptor2 Site A Site B Site C Dystomer A B C Dystomer:p0->Receptor2:f0 Strong Interaction Dystomer:p1->Receptor2:f1 Strong Interaction Dystomer:p2->Receptor2:f2 Mismatched/No Interaction Start Imino Ester + Olefin Ylide Azomethine Ylide Formation Start->Ylide + Catalyst Catalyst Chiral Metal Catalyst (e.g., Cu(I) or Ag(I) complex) Catalyst->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Product Enantioenriched Substituted Pyrrolidine Cycloaddition->Product

Caption: Workflow for Asymmetric 1,3-Dipolar Cycloaddition.

Analytical and Preparative Chiral Separations

When a synthesis produces a racemic mixture (a 1:1 mixture of enantiomers), separation is necessary.

  • 4.2.1. Protocol: Enantiomeric Resolution using Chiral High-Performance Liquid Chromatography (HPLC) Chiral HPLC is a cornerstone analytical and preparative technique for separating enantiomers. [18]It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to elute from the column at different times.

    • Column Selection: Choose an appropriate CSP. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are widely effective for a broad range of compounds.

    • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a nonpolar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes) is often required to improve peak shape.

    • Sample Preparation: Dissolve the racemic pyrrolidine compound in the mobile phase at a known concentration.

    • Method Development (Analytical Scale): Inject a small volume (5-10 µL) onto the column. Optimize the mobile phase composition and flow rate to achieve baseline separation (Resolution, Rs > 1.5) of the two enantiomeric peaks.

    • Scale-Up (Preparative Scale): Once an analytical method is established, it can be scaled up to a larger diameter preparative column to isolate gram quantities of each enantiomer. Increase the sample concentration and injection volume accordingly.

    • Fraction Collection and Analysis: Collect the separated enantiomer fractions as they elute. Verify the enantiomeric purity (enantiomeric excess, ee%) of each fraction using the analytical HPLC method.

Part 5: Conclusion and Future Perspectives

The stereochemical configuration of pyrrolidine compounds is not a trivial detail but a critical determinant of their biological activity, efficacy, and safety. [5]As demonstrated through multiple case studies, a change in a single chiral center can convert an agonist to an antagonist, an active drug to an inactive one, or a safe compound to a toxic one. For researchers and professionals in drug development, a "stereochemistry-aware" approach is non-negotiable.

Future efforts will continue to focus on the development of more efficient and versatile stereoselective synthetic methods to access novel and complex pyrrolidine scaffolds, including those with multiple quaternary stereogenic centers. [15][19]Concurrently, the integration of computational modeling and quantum-chemical analysis will play an increasingly important role in predicting the conformational preferences of different stereoisomers and their binding modes to biological targets, thereby guiding more rational drug design and reducing late-stage attrition. [20][21]The imperative is clear: the path to novel, safer, and more effective pyrrolidine-based therapeutics is paved with stereochemical precision.

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  • The Multifaceted Roles of Proline in Cell Behavior - Frontiers.
  • Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes - PMC.
  • Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Request PDF - ResearchG
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
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  • Proline - Wikipedia.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors.
  • Natural Proline-Rich Cyclopolypeptides from Marine Organisms: Chemistry, Synthetic Methodologies and Biological St
  • Structure–Activity Relationships and Molecular Modeling of Sphingosine Kinase Inhibitors.
  • Discovery, stereospecific characterization and peripheral modification of 1-(pyrrolidin-1-ylmethyl)-2-[(6-chloro-3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinolines as novel selective κ opioid receptor agonists - Organic & Biomolecular Chemistry (RSC Publishing).
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review)
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Mechanism of Action of 4-Phenylpyrrolidin-3-ol Analogs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing the development of central nervous system (CNS) and immunomodulatory therapeutics, I frequently encounter the 4-phenylpyrrolidin-3-ol core. Its unique stereocenter configuration provides a rigid, highly tunable scaffold that dramatically alters target specificity depending on its functionalization. This whitepaper dissects the three primary mechanisms of action (MoA) governed by this privileged chiral building block[1]: glutamatergic modulation (nootropic axis), opioid receptor agonism (analgesic axis), and kinase inhibition (immunomodulatory axis).

Structural Pharmacology & Stereochemistry

The baseline (3S,4S)-4-phenylpyrrolidin-3-ol molecule is characterized by a five-membered nitrogen heterocycle equipped with a hydroxyl group at the C3 position and a phenyl ring at the C4 position[1]. The spatial orientation of these substituents is the primary driver of its biological activity. Minor modifications—such as the oxidation of the hydroxyl group to a ketone (forming racetam-like derivatives), or the substitution of the hydroxyl for a carboxylic acid (forming peptidomimetic scaffolds)—shift the molecule's affinity across entirely different receptor classes.

Axis I: Glutamatergic & Monoaminergic Modulation (The Nootropic Pathway)

When the 4-phenylpyrrolidine core is modified into a 2-oxo derivative (e.g., phenylpiracetam), it acts as a potent neuroprotective and cognitive-enhancing agent[2].

Mechanism of Action: These analogs function primarily as Positive Allosteric Modulators (PAMs) of the AMPA receptor[3]. By binding to an allosteric site on the AMPA receptor complex, they slow the rate of receptor desensitization in the presence of glutamate. This prolonged channel opening increases calcium (Ca2+) influx, which triggers the CaMKII signaling cascade, ultimately leading to the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and enhanced synaptic plasticity[3]. In models of ischemic stroke, these derivatives significantly reduce neurological deficits by mitigating glutamate excitotoxicity[4]. Furthermore, specific enantiomers, notably (R)-phenylpiracetam, function as atypical dopamine and norepinephrine reuptake inhibitors (DAT/NET inhibitors), contributing to their stimulatory effects[5].

AMPA_PAM Analog 4-Phenylpyrrolidine Analog AMPA AMPA Receptor (Allosteric Site) Analog->AMPA Positive Allosteric Modulation Ca_Influx Enhanced Ca2+ Influx AMPA->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->AMPA Orthosteric Binding CaMKII CaMKII Activation Ca_Influx->CaMKII Kinase Cascade BDNF BDNF Expression CaMKII->BDNF Transcription Plasticity Synaptic Plasticity & Cognitive Enhancement BDNF->Plasticity Structural Changes

Mechanism of AMPA receptor positive allosteric modulation by 4-phenylpyrrolidine analogs.

Axis II: Opioid Receptor Modulation (The Analgesic Pathway)

When the 4-phenylpyrrolidin-3-ol core is modified into a β,α-hybrid dipeptide scaffold (e.g., incorporating (3R,4S)-4-phenylpyrrolidine-3-carboxylic acid), it becomes a highly effective peptidomimetic.

Mechanism of Action: These analogs are utilized to constrain endogenous peptides like Endomorphin-1 and Endomorphin-2. The rigid pyrrolidine ring forces the peptide into a bioactive conformation that exhibits high affinity and selectivity for the Kappa-Opioid Receptor (KOR). Unlike traditional Mu-Opioid Receptor (MOR) agonists that carry high addiction liabilities, these KOR partial agonists provide potent antinociception (analgesia) with a significantly improved safety profile.

Axis III: JAK3 Kinase Inhibition (The Immunomodulatory Pathway)

Beyond CNS applications, the intact (3S,4S)-4-phenylpyrrolidin-3-ol structure is a critical substituent in the design of pyrrolo[2,3-d]pyrimidine compounds, which are potent inhibitors of Janus Kinase 3 (JAK3)[6].

Mechanism of Action: Upon cytokine binding, JAK3 phosphorylates STAT proteins to initiate gene transcription related to immune cell proliferation. The 4-phenylpyrrolidin-3-ol moiety fits precisely into the ATP-binding pocket of the JAK3 kinase domain. By acting as a competitive inhibitor, it halts the JAK-STAT signaling cascade, making it highly effective for treating autoimmune conditions like rheumatoid arthritis[6].

JAK3_Inhibition Scaffold 4-Phenylpyrrolidin-3-ol Scaffold JAK3 JAK3 Kinase (ATP-binding pocket) Scaffold->JAK3 Competitive Inhibition Phosphorylation Phosphorylation JAK3->Phosphorylation Blocked STAT STAT Proteins STAT->Phosphorylation Substrate Transcription Gene Transcription Phosphorylation->Transcription Blocked Immune Immunomodulation Transcription->Immune Downregulation

JAK3 kinase inhibition and downstream STAT pathway blockade by pyrrolo-pyrimidine analogs.

Quantitative Data Presentation

The versatility of the 4-phenylpyrrolidin-3-ol scaffold is best illustrated by the diverse binding affinities of its functionalized analogs:

Analog ClassPrimary TargetMechanismRepresentative IC50 / EC50Functional Outcome
Racetam Derivatives (e.g., Phenylpiracetam)AMPA Receptor / DATPAM / Reuptake InhibitionIC50 ~ 5.86 μM (DAT)Cognitive Enhancement, Neuroprotection
Peptidomimetics (Endomorphin analogs)KOR / MORPartial AgonismIC50 ~ 1.0 - 10.0 nMAntinociception, Analgesia
Pyrrolo-pyrimidines JAK3 KinaseATP-Competitive InhibitionIC50 < 10.0 nMImmunomodulation, Arthritis suppression

Experimental Protocols & Validation

To ensure rigorous scientific integrity, the following methodologies represent the gold standard for evaluating these compounds.

Protocol 1: Electrophysiological Validation of AMPA PAM Activity
  • Objective: To quantify the positive allosteric modulation of AMPA receptors by 4-phenylpyrrolidine analogs.

  • Causality & Rationale: We utilize whole-cell patch-clamp electrophysiology rather than high-throughput calcium imaging. While calcium assays offer throughput, they lack the temporal resolution required to distinguish between true orthosteric agonism and the allosteric modulation of rapid desensitization kinetics.

  • Step-by-Step Method:

    • Culture primary cortical neurons and voltage-clamp at -70 mV.

    • Apply 1 mM glutamate via a rapid perfusion system (exchange time <1 ms) to establish baseline desensitization curves.

    • Wash out, then pre-incubate with the 4-phenylpyrrolidine analog (10 μM) for 60 seconds.

    • Co-apply glutamate and the analog, recording the decay time constant ( τ ) of the steady-state current.

  • Self-Validating System: This protocol incorporates a strict internal validation loop. We apply cyclothiazide (a known AMPA PAM) as a positive control to define the maximum theoretical amplitude of desensitization blockade. Subsequently, GYKI 52466 (a selective non-competitive AMPA antagonist) is introduced to ensure the recorded currents are exclusively AMPA-mediated, thereby ruling out off-target NMDA or kainate receptor activation.

Protocol 2: Time-Resolved FRET (TR-FRET) for JAK3 Inhibition
  • Objective: To determine the IC50 of pyrrolo-pyrimidine analogs containing the 4-phenylpyrrolidin-3-ol scaffold against JAK3 kinase.

  • Causality & Rationale: Highly conjugated heterocyclic compounds often exhibit intrinsic auto-fluorescence, which artificially skews readout data in standard colorimetric or prompt-fluorescence assays. We employ TR-FRET because the time-delayed measurement completely gates out short-lived background fluorescence, ensuring that the signal strictly represents the kinase-substrate interaction.

  • Step-by-Step Method:

    • Prepare a master mix of recombinant JAK3 enzyme, ATP (at the Km​ value), and a biotinylated STAT-derived peptide substrate.

    • Dispense the analog in a 10-point dose-response curve (ranging from 0.1 nM to 10 μM) into a 384-well plate.

    • Initiate the reaction by adding the master mix and incubate for 60 minutes at room temperature.

    • Quench the reaction with EDTA and add the Europium-labeled anti-phospho antibody and Streptavidin-APC fluorophores.

    • Read the plate using a TR-FRET compatible microplate reader (excitation at 340 nm; emission at 615 nm and 665 nm).

  • Self-Validating System: The assay is designed with a staurosporine reference arm to validate the dynamic range of ATP-competitive inhibition. Furthermore, plate acceptance is strictly gated by a Z'-factor calculation; only plates yielding a Z'-factor >0.6 are accepted, confirming assay robustness and reproducibility.

References

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Crystal structure determination of pyrrolidine-based compounds.

Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Elucidation of Pyrrolidine-Based Compounds: Overcoming Conformational Entropy in Solid-State Analysis

Executive Summary

Pyrrolidine derivatives are ubiquitous in modern pharmacophores, serving as the core scaffold for racetams (e.g., levetiracetam), proline-containing peptides, and various dithiocarbamate metal complexes. However, the inherent conformational flexibility of the five-membered pyrrolidine ring presents significant challenges for crystal growth and structural refinement. This whitepaper provides an authoritative guide to the crystal structure determination of pyrrolidine-based compounds, detailing the causality behind co-crystallization strategies, cryogenic data collection, and advanced disorder modeling.

The Conformational Dynamics of the Pyrrolidine Ring

The fundamental challenge in crystallizing pyrrolidines lies in their dynamic pseudorotation. The saturated five-membered ring continuously transitions between envelope ( Cs​ ) and half-chair ( C2​ ) conformations to minimize torsional strain[1]. In structural biology and small-molecule crystallography, these puckering states are often categorized as UP/DOWN or Cγ-endo/Cγ-exo[2][3].

The Causality of Crystallization Failure: This dynamic puckering creates a high entropic barrier to nucleation. In solution, the molecule exists as an ensemble of rapidly interconverting conformers. To achieve a highly ordered crystal lattice, the system must selectively precipitate a single conformer, effectively paying a massive entropic penalty. If the crystal lattice forces are insufficient to lock the ring, the resulting crystal will exhibit severe positional disorder, complicating X-ray diffraction analysis and blurring electron density maps.

Strategic Workflow for Structure Determination

To overcome this entropic barrier, application scientists employ crystal engineering techniques to introduce strong, directional intermolecular interactions that stabilize a specific pyrrolidine pucker prior to X-ray diffraction[4].

PyrrolidineCrystallization N1 Target Pyrrolidine (High Conformational Entropy) N2 Co-former Selection (H-Bond Donors/Acceptors) N1->N2 Restrict flexibility N3 Cooling Crystallization (Thermodynamic Control) N2->N3 Supersaturation N4 Cryogenic X-Ray Diffraction (120K - 170K) N3->N4 Harvest single crystals N5 Structure Refinement (Disorder Modeling) N4->N5 Solve phase problem N6 Validated Solid-State Conformation N5->N6 Apply RIGU/SADI restraints

Workflow for overcoming pyrrolidine conformational entropy to achieve high-resolution structures.

Experimental Protocol 1: Conformational Locking via Co-Crystallization

This protocol utilizes a self-validating approach to generate diffraction-quality crystals of flexible pyrrolidines (e.g., the anti-epileptic drug levetiracetam) using acidic co-formers[5].

  • Step 1: Co-former Selection & Stoichiometry. Select a co-former capable of forming robust heterosynthons. For levetiracetam, 3,5-dinitrosalicylic acid (DNS) or S-mandelic acid are optimal due to their strong hydrogen-bond donor capacities[4][5]. Prepare a 1:1 molar ratio of the pyrrolidine API and the co-former.

  • Step 2: Solvent-Drop Grinding (SDG) for Phase Screening. Mill the physical mixture in a ball mill for 20 minutes, adding 10 μL of methanol per 100 mg of powder.

    • Causality: The catalytic amount of solvent facilitates molecular mobility, allowing the thermodynamic co-crystal phase to nucleate without the solvation overhead of bulk liquid.

  • Step 3: Cooling Crystallization. Dissolve the SDG-validated powder in a minimal volume of hot ethyl acetate/ethanol (80:20 v/v). Cool the solution at a controlled rate of 0.1 °C/min down to 5 °C.

    • Causality: Slow cooling maintains the system in the metastable zone, promoting the growth of large, defect-free single crystals rather than rapid, disordered precipitation.

  • Step 4: Self-Validation via PXRD. Harvest a fraction of the bulk powder and collect a Powder X-Ray Diffraction (PXRD) pattern. The bulk phase is validated only if the experimental PXRD peaks perfectly match the simulated diffractogram derived from the single-crystal structural model[4][6].

Quantitative Crystallographic Data of Pyrrolidine Derivatives

The structural parameters of pyrrolidines vary significantly based on their solid-state environment. Table 1 summarizes the unit cell parameters of key pyrrolidine compounds, demonstrating how co-formers alter the crystal packing and space group symmetry.

Table 1: Crystallographic Parameters of Selected Pyrrolidine Compounds

CompoundSpace Group a (Å) b (Å) c (Å) β (°) Z Ref
Levetiracetam (Form I) P21​ 9.1978.0066.289108.4572[6]
Levetiracetam–3,5-Dinitrosalicylic Acid P21​ 9.7716.22014.72896.0342[5]
Levetiracetam–S-Mandelic Acid P21​ 11.9395.64413.233109.9362[4]
Tris(pyrrolidine-1-carbodithioato)iron(III) P21​/a 18.0339.39813.176100.8004[7]

Experimental Protocol 2: X-Ray Diffraction & Refinement of Disordered Rings

Once a crystal is grown, the data collection and refinement must explicitly account for the residual flexibility of the pyrrolidine moiety.

  • Step 1: Cryogenic Mounting. Mount the crystal on a goniometer using a perfluoropolyether cryo-oil loop and immediately quench to 120–170 K using an N2​ cold stream[5].

    • Causality: Cryogenic temperatures suppress the dynamic thermal motion of the pyrrolidine ring, reducing the size of the atomic displacement parameters (ADPs) and sharpening high-angle diffraction spots.

  • Step 2: Data Collection. Irradiate the crystal using Cu Kα ( λ = 1.5418 Å) or Mo Kα ( λ = 0.7107 Å) radiation. Collect full sphere data with high redundancy to ensure accurate modeling of weak reflections.

  • Step 3: Phase Solution. Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Locate the heavy atoms first, followed by the pyrrolidine carbon backbone in the difference Fourier map.

  • Step 4: Disorder Modeling. If the pyrrolidine ring exhibits residual static disorder (e.g., smeared electron density at the Cγ or Cβ positions), split the affected atoms into two parts (Part 1 and Part 2) and allow their occupancies to refine competitively (summing to 1.0).

  • Step 5: Application of Geometric Restraints. Apply rigid bond restraints (RIGU) and similarity restraints (SADI) to the split pyrrolidine ring.

    • Causality: Because the split positions are often separated by less than 0.8 Å, unrestrained least-squares refinement will cause the thermal ellipsoids to collapse or become non-positive definite (NPD). RIGU ensures that the anisotropic displacement parameters of bonded atoms remain physically realistic.

Mechanistic Insights: Intermolecular Forces and Solid-State Conformation

The final refined structure reveals the mechanistic basis of the crystal's stability. In pure levetiracetam, the structure is organized through robust hydrogen bonds between the amide groups and the oxopyrrolidine oxygen, forming infinite chains along the b axis[8]. However, when co-crystallized with d-tartaric acid or 3,5-dinitrosalicylic acid, the native homosynthons are disrupted in favor of stronger amide–carboxylic acid heterosynthons (often forming R22​(8) graph-set motifs)[4][5].

Furthermore, in metal-organic complexes like tris(pyrrolidine-1-carbodithioato)iron(III), the steric bulk of the pyrrolidine rings dictates the pseudo- D3​ geometry of the metal center, forcing the Fe-S bonds to elongate to accommodate the ligand's conformational demands[7]. By analyzing these structures, researchers can accurately predict how pyrrolidine-based drug candidates will behave during formulation, stability testing, and target receptor binding.

References

  • Title: X-ray powder diffraction data for levetiracetam. Source: cambridge.org. URL: 6

  • Title: Synthesis, powder diffraction pattern, crystal structure determination of the pharmaceutical co-crystal of levetiracetam and 3,5-dinitrosalicylic acid. Source: cambridge.org. URL: 5

  • Title: Advances in Pharmaceutical Co-crystal Screening: Effective Co-crystal Screening through Structural Resemblance. Source: acs.org. URL: 4

  • Title: Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Source: nih.gov. URL: 3

  • Title: Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Source: frontiersin.org. URL: 1

  • Title: Effect of Chirality on the Compression of 2-(2-Oxo-1-pyrrolidinyl)butyramide: A Tale of Two Crystals. Source: nih.gov. URL: 8

  • Title: Crystal structure of Tris(pyrrolidine-1-carbodithioato)iron(III). Source: connectsci.au. URL: 7

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Physicochemical Profiling and Bioavailability Optimization of 3-Phenylpyrrolidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In modern drug discovery, optimizing the pharmacokinetic (PK) profile of a lead compound is as critical as its pharmacodynamic potency.1 (CAS 49798-31-4) serves as a highly privileged chiral building block[1]. It is extensively utilized in the synthesis of 2[2], 3[3], and4[4]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic entity whose solubility and permeability dictate its in vivo success. This whitepaper outlines the causality-driven methodologies required to profile and optimize the bioavailability of 3-phenylpyrrolidin-3-ol and its derivatives.

Physicochemical Foundation

Bioavailability is fundamentally constrained by a molecule's physicochemical properties. 3-Phenylpyrrolidin-3-ol possesses a unique structural motif: a basic pyrrolidine nitrogen coupled with a lipophilic phenyl ring and a polar hydroxyl group.

PropertyValueCausality / Impact on Drug Design
CAS Number 49798-31-4Unique identifier for sourcing and regulatory tracking[5].
Molecular Weight 163.22 g/mol Well below the Lipinski limit of 500 Da, favoring rapid passive diffusion[6].
LogP (Lipophilicity) 0.60Highly hydrophilic. Ensures excellent aqueous solubility but may limit transcellular permeability across lipid bilayers[6].
Melting Point 89-90 °CRelatively low melting point suggests lower crystal lattice energy, which thermodynamically favors dissolution[5].
H-Bond Donors/Acceptors 2 / 2Optimal for maintaining solubility without overly restricting membrane permeation[6].

Data sourced from 5[5] and 6[6].

Thermodynamic Solubility Profiling

To accurately predict how 3-phenylpyrrolidin-3-ol will behave in the gastrointestinal (GI) tract, we must measure its thermodynamic solubility rather than its kinetic solubility. Kinetic assays (which use DMSO spiking) artificially inflate solubility due to cosolvent effects.

Self-Validating Shake-Flask Protocol Objective: Determine the true equilibrium solubility in simulated intestinal fluid (FaSSIF, pH 6.5).

  • Solid Addition: Weigh 5 mg of 3-phenylpyrrolidin-3-ol into a 2 mL glass HPLC vial.

    • Causality: Excess solid ensures the solution reaches a true thermodynamic saturation point (equilibrium).

  • Buffer Incubation: Add 1 mL of FaSSIF (pH 6.5). Seal and incubate at 37°C on an orbital shaker at 200 RPM for 24 hours.

    • Causality: 37°C mimics physiological body temperature, while a 24-hour incubation guarantees that the dissolution rate plateaus, avoiding false "low" readings from slow-dissolving crystal habits.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes.

    • Causality: Centrifugation rapidly pellets undissolved micro-particulates that could otherwise clog filters or artificially spike HPLC concentration readings.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 100 µL.

    • Causality: Discarding the initial filtrate saturates any non-specific binding sites on the PTFE membrane, preventing artificial deflation of the quantified solubility.

  • Quantification: Analyze the filtrate via HPLC-UV (λ = 210 nm) against a standard calibration curve.

Self-Validation Control: Concurrently run a highly soluble reference standard (e.g., propranolol) and a low-solubility standard (e.g., amiodarone). If the amiodarone control shows higher-than-expected solubility, it indicates incomplete phase separation or filter failure, invalidating the run.

In Vitro Permeability & Bioavailability Assessment

With a LogP of 0.60[6], 3-phenylpyrrolidin-3-ol is hydrophilic. While it will dissolve easily, its ability to cross the lipophilic intestinal epithelium is the primary bottleneck for systemic bioavailability. We utilize the Caco-2 cell model to simulate human intestinal absorption.

Caco-2 Transcellular Permeability Protocol

  • Monolayer Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days.

    • Causality: A 21-day culture period is mandatory for the cells to differentiate, express transport proteins (like P-glycoprotein), and form tight junctions that accurately mimic the human enterocyte barrier.

  • Dosing: Prepare a 10 µM solution of 3-phenylpyrrolidin-3-ol in HBSS buffer (pH 7.4). Apply 0.5 mL to the Apical (A) chamber for A-to-B transport, and 1.5 mL HBSS to the Basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

    • Causality: Multiple time points allow for the calculation of the steady-state flux ( J ), ensuring the apparent permeability coefficient ( Papp​ ) is derived from the linear portion of the concentration-time curve.

  • Efflux Assessment: Repeat the process in the reverse direction (B-to-A). Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

    • Causality: An ER>2 indicates the compound is a substrate for active efflux transporters, which would severely limit its in vivo bioavailability.

Self-Validation Control: Co-administer Lucifer Yellow, a paracellular marker. If Lucifer Yellow permeability exceeds 0.5×10−6 cm/s, the tight junctions are compromised, and the assay data must be rejected.

Pharmacokinetic Pathway Visualization

The journey of 3-phenylpyrrolidin-3-ol from oral administration to systemic circulation involves multiple physiological barriers. The diagram below illustrates the sequential bottlenecks that dictate final bioavailability.

G A Oral Administration (Solid Dose) B Gastrointestinal Tract (Dissolution & Solubilization) A->B Disintegration C Intestinal Epithelium (Caco-2 Permeability) B->C Absorption D Hepatic Portal Vein C->D Transport E Liver (First-Pass Metabolism) D->E Delivery F Systemic Circulation (Bioavailability) E->F Escapes Metabolism

Pharmacokinetic pathway dictating the systemic bioavailability of orally administered compounds.

Formulation Strategies for Bioavailability Enhancement

If empirical data reveals that 3-phenylpyrrolidin-3-ol derivatives suffer from poor bioavailability (either due to the LogP 0.60 limiting permeability or extensive first-pass metabolism), specific formulation strategies must be deployed:

  • Prodrug Development: As documented in the development of7, prodrugs are highly effective at enhancing the solubility, bioavailability, and manufacturing qualities of pharmaceuticals[7]. Covalently bonding a lipophilic carrier to the tertiary alcohol of 3-phenylpyrrolidin-3-ol can mask its hydrophilicity, allowing it to passively diffuse across the intestinal epithelium before being enzymatically cleaved in the blood.

  • Salt Selection: The basic pyrrolidine nitrogen is an ideal candidate for salt formation (e.g., hydrochloride or mesylate salts). This strategy maximizes dissolution velocity in the acidic environment of the stomach, ensuring the drug is fully solubilized before reaching the primary absorption window in the duodenum.

References

  • Title: 3-Phenylpyrrolidin-3-ol | Source: ChemImpex | URL: 1

  • Title: Discovery of Potent and Selective Pyridone-Based Small Molecule Kinetic Stabilizers of Amyloidogenic Immunoglobulin Light Chains | Source: Journal of Medicinal Chemistry - ACS Publications | URL: 4

  • Title: US20210147355A1 - Dopamine d2 receptor ligands | Source: Google Patents | URL: 2

  • Title: WO2016100940A1 - Dopamine d2 receptor ligands | Source: Google Patents | URL: 7

  • Title: WO2018044963A1 - Biaryl compounds useful as immunomodulators | Source: Google Patents | URL: 3

  • Title: 3-Phenyl-3-pyrrolidinol | Source: CAS Common Chemistry | URL: 5

  • Title: 3-PHENYL-3-PYRROLIDINOL - cosmetic ingredient | Source: Genie | URL: 6

Sources

Escaping Flatland: A Technical Guide to Navigating the Pharmacophore Space of sp3-Hybridized Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Paradigm Shift to 3D Chemical Space

For decades, the pharmaceutical industry’s reliance on high-throughput, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) systematically biased screening libraries toward planar, sp2-hybridized, aromatic molecules. While synthetically accessible, these "flat" molecules often suffer from poor physicochemical properties and promiscuous off-target binding.

The seminal concept of "Escape from Flatland" established a direct correlation between the complexity of a molecule—specifically its fraction of sp3-hybridized carbons ( Fsp3​ ) and the presence of chiral centers—and its likelihood of successfully transitioning from discovery through clinical testing to an approved drug[1]. This whitepaper dissects the thermodynamic and spatial causality behind this phenomenon, maps the 3D pharmacophore space, and provides validated experimental workflows for the synthesis and screening of sp3-enriched scaffolds.

The Thermodynamic and Spatial Imperative of sp3 Hybridization

The metric Fsp3​ is defined as the number of sp3-hybridized carbons divided by the total carbon count[2]. Increasing this fraction fundamentally alters a molecule's behavior in biological systems through two primary mechanisms:

A. Thermodynamic Solubility via Lattice Disruption

Planar sp2-rich molecules tend to stack efficiently in the solid state via π−π interactions, resulting in high crystal lattice energies. This thermodynamic stability directly opposes aqueous dissolution. By introducing sp3-hybridized centers, out-of-plane vectors are generated, which disrupt crystal packing, lower the melting point, and thermodynamically favor aqueous solubility[2]. Solubility is a critical physical property that dictates bioavailability and success in drug discovery settings[3].

B. Spatial Complementarity and Target Selectivity

Biological targets (proteins, enzymes, receptors) are deeply three-dimensional and inherently chiral. Flat molecules often bind promiscuously to shallow, hydrophobic pockets, leading to off-target toxicity. Conversely, sp3-enriched scaffolds project pharmacophoric features (hydrogen bond donors/acceptors, lipophilic groups) into defined 3D vectors. This stereochemical complexity ensures that the molecule perfectly complements the chiral geometry of the target pocket, exponentially increasing binding selectivity and reducing clinical attrition[1].

Mechanism A High sp3 Fraction (Fsp3) B Disrupted Crystal Packing A->B Thermodynamics C 3D Spatial Projection A->C Stereochemistry D Increased Aqueous Solubility B->D Lower Lattice Energy E Enhanced Target Selectivity C->E Pocket Complementarity F Higher Clinical Success Rate D->F Improved PK/PD E->F Reduced Toxicity

Logical flow mapping Fsp3 increases to clinical success via thermodynamic and spatial mechanisms.

Quantitative Data: sp2 vs. sp3 Library Profiles

To understand the macro-level impact of scaffold hopping from sp2 to sp3 architectures, we must analyze the physicochemical shifts. Table 1 summarizes the comparative profiles of these chemical spaces.

Table 1: Comparative Physicochemical and Pharmacological Profiles

Parametersp2-Dominant (Flatland)sp3-Enriched (3D Space)Mechanistic Causality
Average Fsp3​ < 0.30> 0.45Shift from aromatic cross-coupling to aliphatic synthesis.
Aqueous Solubility PoorHighOut-of-plane vectors lower lattice energy and melting point.
Target Selectivity Low (Promiscuous)High (Specific)3D chirality perfectly complements chiral protein pockets.
Synthetic Accessibility High (1-2 steps)Moderate (DOS required)sp3 C-H functionalization requires advanced methodologies.
Clinical Attrition High (Toxicity/PK)ReducedImproved physicochemical properties lead to better PK/PD.

Strategic Implementation: Diversity-Oriented Synthesis (DOS)

To systematically explore the 3D chemical space, researchers employ Diversity-Oriented Synthesis (DOS). Unlike target-oriented synthesis, DOS aims to generate structurally diverse, high-quality small-molecule collections from a complexity-generating reaction followed by cyclization and appendage diversification[4]. This is particularly crucial for targeting "undruggable" protein-protein interactions (PPIs) using sp3-rich peptidomimetics or partially saturated bicyclic heteroaromatics[5][6].

DOS S1 Chiral Pool Selection (Amino Acids/Sugars) S2 Complexity-Generating Rxn (Multicomponent) S1->S2 Input S3 Cyclization Cascade (Skeletal Diversity) S2->S3 Scaffold Formation S4 Appendage Diversification (Late-Stage) S3->S4 Decoration S5 sp3-Enriched Library (High Fsp3 & Chirality) S4->S5 Final Output

Diversity-Oriented Synthesis (DOS) workflow for generating sp3-enriched screening libraries.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic and screening step includes an orthogonal validation checkpoint to confirm causality and structural fidelity.

Protocol A: High-Throughput Synthesis of sp3-Rich Morpholine Scaffolds

This protocol utilizes the chiral pool to construct polyfunctional, sp3-rich morpholine peptidomimetics[4].

  • Chiral Pool Selection: Begin with enantiopure amino acids or carbohydrate derivatives. This guarantees absolute stereochemical control from step one, bypassing the need for late-stage chiral resolution.

  • Complexity-Generating Reaction: Perform a reductive amination between the amino acid derivative and an epoxide-containing building block.

    • Causality: This step establishes the core acyclic framework while introducing a new stereocenter dictated by the epoxide's stereochemistry.

  • Cyclization: Induce an intramolecular lactamization under mild basic conditions (e.g., DIPEA, HATU) to close the morpholine ring.

  • Self-Validation Checkpoint (Stereochemical Integrity): Conduct 2D NOESY NMR spectroscopy.

    • Validation Logic: The spatial proximity of protons across the newly formed morpholine ring must show specific Nuclear Overhauser Effects (NOEs) that corroborate the predicted absolute configuration. If the NOE cross-peaks do not match the 3D model, the cyclization trajectory was compromised.

  • Appendage Diversification: Utilize late-stage functionalization (e.g., sp3 C-H functionalization) to attach diverse pharmacophore vectors[7].

Protocol B: Fragment-Based Screening of sp3-Enriched Libraries

Fragment-Based Drug Discovery (FBDD) traditionally relied on planar sp2-heterocycles. Transitioning to sp3-enriched fragments allows access to a larger chemical space for challenging targets like K-ras or PTP1B[8].

  • Library Curation: Filter the fragment library computationally to ensure an average Fsp3​>0.45 and a molecular weight < 300 Da.

  • Primary Screening (Ligand-Observed NMR): Execute Saturation Transfer Difference (STD) NMR or CPMG NMR against the purified target protein.

    • Causality: sp3-rich fragments have lower binding affinities (high μ M to mM) but high ligand efficiency. Ligand-observed NMR is highly sensitive to transient, low-affinity binding events.

  • Self-Validation Checkpoint (Orthogonal Binding): Validate NMR hits using Surface Plasmon Resonance (SPR).

    • Validation Logic: SPR provides kinetic data ( Kon​ and Koff​ ). A true hit must demonstrate a dose-dependent, square-wave sensogram typical of fast on/fast off fragment binding. This eliminates false positives caused by NMR aggregation artifacts.

  • 3D Pharmacophore Mapping: Co-crystallize the validated fragment with the target protein. X-ray crystallography will reveal the exact spatial projection of the sp3-scaffold's vectors, guiding subsequent fragment-linking or growing strategies.

References

  • "Escape from flatland: increasing saturation as an approach to improving clinical success." Lovering F, Bikker J, Humblet C. Journal of Medicinal Chemistry. 2009.
  • "Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed." NIH. 2009.
  • "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success | Journal of Medicinal Chemistry." ACS Publications. 2009.
  • "Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery." Broad Institute.
  • "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC." NIH.
  • "Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics." Frontiers.
  • "Synthesis of Partially Saturated Bicyclic Heteroaromatics: sp3-Enriched Scaffolds for Drug Discovery." Apollo - University of Cambridge.
  • "Diversity-Oriented Synthesis of Azepinoindoles through sp3 C–H Functionalization and Skeletal Remodeling." ACS Publications. 2025.

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of 2,5-Disubstituted Pyrrolidines

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Guide & Validated Protocols

Strategic Overview & Mechanistic Challenges

The 2,5-disubstituted pyrrolidine motif is a privileged pharmacophore embedded in numerous bioactive natural products and active pharmaceutical ingredients (APIs), most notably in β3​ -adrenergic receptor ( β3​ -AR) agonists[1]. The primary synthetic challenge lies in the precise stereocontrol of the C2 and C5 stereocenters, particularly when establishing a cis or trans relationship alongside absolute enantioselectivity.

Traditional linear syntheses often suffer from poor atom economy and late-stage stereochemical scrambling. To address this, modern synthetic methodologies have pivoted toward convergent, catalytic asymmetric approaches. This guide details three field-proven paradigms: Palladium-Catalyzed [3+2] Cycloaddition , Organocatalytic Phosphine Cascades , and Chemoenzymatic Dynamic Kinetic Resolution (DKR) .

Methodology I: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

This methodology, pioneered by , leverages the cycloaddition of trimethylenemethane (TMM) donors with imines[2].

Mechanistic Causality & Experimental Design
  • Substrate Selection: N -Boc imines are strictly utilized. The electron-withdrawing nature of the Boc group activates the imine electrophile without coordinating to and poisoning the Pd(0) catalyst[2].

  • Ligand Architecture: A bulky, chiral bis-2-naphthyl phosphoramidite ligand (e.g., L12) is employed. The causality here is steric: the ligand creates a rigid chiral pocket that dictates the facial approach of the imine to the chiral π -allyl-palladium intermediate, ensuring >90% enantiomeric excess (ee)[2].

  • Thermodynamic Control: Reaction temperature directly dictates the product distribution between exocyclic and endocyclic pyrrolidines. Lower temperatures favor the kinetic exocyclic product.

G Imine N-Boc Imine PiAllyl Chiral π-Allyl-Pd Intermediate Imine->PiAllyl TMM TMM Donor Pd Pd(0) Catalyst + Chiral Phosphoramidite TMM->Pd Pd->PiAllyl Oxidative Addition Product Chiral 2,5-Disubstituted Pyrrolidine PiAllyl->Product [3+2] Cycloaddition

Mechanism of Pd-Catalyzed Asymmetric [3+2] Cycloaddition for Pyrrolidines.

Validated Protocol: Synthesis of Chiral N-Boc Pyrrolidines
  • Preparation: In a rigorously flame-dried Schlenk flask under argon, charge Pd(dba)2​ (5 mol%) and chiral phosphoramidite ligand L12 (10 mol%).

  • Solvent & Activation: Add degassed anhydrous toluene (0.1 M relative to imine). Stir at room temperature for 15 minutes to pre-form the active catalyst complex. Causality: Degassing prevents oxidative degradation of Pd(0) to Pd(II).

  • Reagent Addition: Add the N -Boc imine (1.0 equiv) followed by the cyano-substituted TMM donor (1.2 equiv) dropwise via syringe.

  • Reaction: Stir at 25°C for 12–24 hours.

  • Self-Validation & QC:

    • In-Process Control: Monitor the disappearance of the imine via TLC (Hexane/EtOAc 4:1, visualized with ninhydrin).

    • System Validation: Quench a 50 μL aliquot, filter through a silica plug, and analyze via Chiral HPLC (Chiralpak AD-H). Do not proceed to workup unless ee >90% is confirmed.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography to yield the highly enantioenriched pyrrolidine.

Methodology II: Phosphine-Catalyzed γ -Umpolung/ β -Umpolung Cascade

Developed by, this metal-free organocatalytic approach utilizes a homochiral phosphepine catalyst to annulate electron-poor allenes with aminocrotonates[3],[4].

Mechanistic Causality & Experimental Design
  • Dual Umpolung Logic: Nucleophilic attack of the chiral phosphine on the allene generates a zwitterionic intermediate, reversing the natural polarity of the γ -carbon ( γ -umpolung). This intermediate undergoes conjugate addition with the aminocrotonate, followed by a β -umpolung intramolecular cyclization[3].

  • Protecting Group Influence: The use of highly electron-deficient sulfonamides (e.g., p -Ns or o -Ns) on the aminocrotonate nitrogen is critical. Causality: It increases the acidity of the N-H proton, facilitating the proton transfer steps required for catalyst turnover and improving diastereoselectivity (up to 5:1 dr)[3].

G Start Electron-Poor Allene + Aminocrotonate Gamma γ-Umpolung Zwitterionic Intermediate Start->Gamma Cat Homochiral Phosphepine Catalyst Cat->Gamma Nucleophilic Attack Beta β-Umpolung Conjugate Addition Gamma->Beta Cyclization Intramolecular Cyclization Beta->Cyclization Cyclization->Cat Recycle Product Enantioenriched Pyrrolidine Cyclization->Product Catalyst Regeneration

Phosphine-Catalyzed γ-Umpolung/β-Umpolung Cascade Pathway.

Validated Protocol: Organocatalytic Annulation
  • Setup: To a vial equipped with a magnetic stir bar, add the aminocrotonate (1.0 equiv) and the homochiral phosphepine catalyst C1 (10 mol%).

  • Solvent: Dissolve in anhydrous toluene to achieve a 0.2 M concentration.

  • Addition: Add the electron-poor allenoate ester (1.5 equiv) in one portion.

  • Reaction: Seal the vial and stir at room temperature for 24 hours.

  • Self-Validation & QC:

    • In-Process Control: Extract a 10 μL sample for 31P NMR. The presence of a sharp singlet corresponding to the free catalyst confirms the catalytic cycle is active and the phosphine has not oxidized to the inactive phosphine oxide.

    • System Validation: Determine enantiomeric ratio (er) via HPLC with stationary phases (e.g., Phenomenex Lux Amylose-1)[3]. Target metric: ≥95:5 er.

  • Purification: Direct loading onto silica gel for chromatography yields the pyrrolidine in 55–85% yield[4].

Methodology III: Chemoenzymatic Dynamic Kinetic Resolution (DKR)

For industrial scale-up, particularly in the synthesis of β3​ -AR agonists, biocatalysis offers unparalleled stereocontrol. demonstrated a highly practical synthesis of cis-2,5-disubstituted pyrrolidines using an enzymatic DKR[1].

Mechanistic Causality & Experimental Design
  • Enzymatic Stereocontrol: An engineered transaminase/reductase system is used to reduce a racemic keto ester. Because the enantiomers of the keto ester rapidly interconvert under the reaction conditions (DKR), the enzyme selectively funnels 100% of the material into a syn-1,2-amino alcohol with >99% ee and >99:1 dr[1].

  • Diastereoselective Hydrogenation: The amino alcohol is cyclized to a cyclic imine. Subsequent catalytic hydrogenation occurs exclusively from the less sterically hindered face, locking the C2 and C5 substituents into a cis relationship[1].

G KetoEster Racemic Keto Ester Substrate DKR Enzymatic DKR Reduction KetoEster->DKR AminoAlcohol syn-1,2-Amino Alcohol (>99% ee) DKR->AminoAlcohol Stereocenter Setup Imine Cyclic Imine Intermediate AminoAlcohol->Imine Cyclization Hydrogenation Stereoselective Hydrogenation Imine->Hydrogenation Product cis-2,5-Disubstituted Pyrrolidine Hydrogenation->Product Diastereocontrol

Chemoenzymatic DKR and Hydrogenation Workflow for cis-Pyrrolidines.

Quantitative Data Synthesis

The following table summarizes the performance metrics of the methodologies discussed, providing a benchmark for protocol validation.

MethodologyCatalyst SystemSubstrate ScopeYield RangeEnantioselectivityDiastereoselectivity
Asymmetric [3+2] Cycloaddition Pd(0) + Bis-2-naphthyl phosphoramidite N -Boc imines + TMM donors75–95%>90% ee>10:1 (dr)
γ / β -Umpolung Cascade Homochiral PhosphepineElectron-poor allenes + aminocrotonates55–85% 95:5 er 4:1 (dr)
Chemoenzymatic DKR Transaminase / Reductive AminaseKeto esters / Cyclic imines~38% (over 11 steps)>99% ee>99:1 (dr)
Brønsted Acid Hydroamination *Imidodiphosphorimidate (IDPi)Alkenes + Nosyl-protected amines60–90%>90% eeStereospecific anti-addition

*Note: Emerging methodology utilizing highly acidic IDPi catalysts for intramolecular hydroamination[5],[6].

References

  • Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines Source: Journal of the American Chemical Society (JACS), 2012, 134, 4941-4954. URL:[Link]

  • Enantioselective Synthesis of Pyrrolidines by a Phosphine-Catalyzed γ -Umpolung/ β -Umpolung Cascade Source: Organic Letters, 2022, 24, 16, 3058–3063. URL:[Link]

  • Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3​ -AR Agonists Source: Organic Letters, 2013, 15, 6, 1394–1397. URL:[Link]

  • Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes Source: ChemRxiv, 2023. URL:[Link]

Sources

Application Note: Protocol for the Preparation and Purification of Oxalic Acid Salts of Chiral Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The isolation and purification of enantiopure chiral amines are critical operations in pharmaceutical drug development and asymmetric synthesis. While classical chiral resolution relies on expensive chiral resolving agents (e.g., tartaric or camphorsulfonic acid derivatives), the strategic use of achiral dicarboxylic acids —specifically oxalic acid—provides a highly scalable, cost-effective method for upgrading the enantiomeric excess (ee) of partially resolved amine mixtures[1].

This protocol leverages the physicochemical phenomenon known as the Self-Disproportionation of Enantiomers (SDE) . When a non-racemic mixture of a chiral amine is treated with oxalic acid, it forms a robust, hydrogen-bonded columnar network within the crystal lattice[2]. Because the thermodynamic stability and solubility of the homochiral aggregate (e.g., (R)-amine⋅oxalate⋅(R)-amine ) differ significantly from the heterochiral aggregate ( (R)-amine⋅oxalate⋅(S)-amine ), controlled crystallization can drive the precipitate to near-perfect enantiopurity (>99% ee)[1].

Beyond chiral enrichment, oxalate salt formation is a proven industrial technique for purging stubborn chemical impurities—such as trans-isomer contaminants in cis-diamine syntheses[3] or residual process solvents like DMSO[4]—which remain highly soluble in the mother liquor.

Theoretical Framework & Experimental Design

As an application scientist, designing a successful oxalate salt protocol requires understanding the causality behind solvent and stoichiometric choices:

  • Stoichiometric Causality: Oxalic acid is a diacid, allowing for two distinct crystalline forms. Using 0.5 equivalents yields the neutral bis-amine oxalate salt. This is the preferred stoichiometry for SDE-based ee upgrades, as it forces two amine molecules to interact within the same crystal lattice, maximizing chiral recognition[1]. Conversely, using 1.0 equivalent yields the hydrogen oxalate salt, which is often utilized when the primary goal is chemical purification rather than stereochemical enrichment[3].

  • Solvent Selection: The choice of solvent dictates the steepness of the solubility curve. Polar aprotic solvents, particularly acetone and ethyl acetate (EtOAc) , are strongly recommended. They minimize the solubility of the homochiral oxalate salt while keeping the heterochiral aggregate and chemical impurities in solution[1].

G A Crude Chiral Amine (Partially Enriched) B Dissolution in Acetone or EtOAc A->B C Addition of Oxalic Acid (0.5 - 1.0 eq) at 50°C B->C D Crystallization (SDE Phenomenon) C->D E Vacuum Filtration D->E F Homochiral Aggregate (High ee Oxalate Salt) E->F Precipitate G Heterochiral Aggregate (Low ee Mother Liquor) E->G Filtrate H Alkaline Freebasing (NaOH / DCM) F->H I Enantiopure Free Amine (>99% ee) H->I

Workflow for the purification and ee upgrade of chiral amines via oxalate salt crystallization.

Materials and Reagents

  • Substrate: Partially resolved chiral amine or amino alcohol (e.g., 50–85% ee).

  • Reagents: Oxalic acid dihydrate ( C2​H2​O4​⋅2H2​O , >99% purity), Sodium hydroxide (NaOH, 2M aqueous solution).

  • Solvents: Acetone (HPLC grade), Ethyl Acetate (EtOAc), Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for extraction.

  • Equipment: Jacketed glass reactor with overhead stirring, dropping funnel, vacuum filtration apparatus (Büchner funnel).

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Amine Solution
  • Determine the exact molarity and initial enantiomeric excess (ee) of the crude chiral amine.

  • Dissolve the amine in Acetone or EtOAc to achieve a concentration of 0.5 M to 1.0 M.

  • Heat the solution to 45–50 °C under continuous overhead stirring.

Phase 2: Oxalate Salt Formation
  • Prepare a solution of Oxalic Acid Dihydrate in a minimal volume of the same solvent (or a miscible co-solvent like isopropanol if solubility is poor).

    • Note: For ee upgrade via SDE, use 0.5 equivalents. For chemical purification of structural isomers, use 1.0 equivalent.

  • Critical Step: Add the oxalic acid solution dropwise to the heated amine solution over 15–30 minutes.

    • Causality: Rapid addition at room temperature causes localized supersaturation, forcing the salt to precipitate as an amorphous, viscous gum ("oiling out") rather than a crystalline solid[4].

Phase 3: Crystallization and Isolation
  • Allow the mixture to age at 45–50 °C for 30 to 60 minutes. Vigorous stirring during this phase is mandatory to induce the phase transition from any transient gums into a highly ordered crystalline lattice[4].

  • Initiate a slow cooling ramp (e.g., 0.5 °C/min) down to 0–5 °C.

    • Causality: Slow cooling selectively promotes the nucleation and growth of the thermodynamically favored homochiral aggregate, leaving the heterochiral aggregate dissolved[1].

  • Filter the resulting suspension under vacuum. Wash the filter cake twice with cold solvent (0 °C) to displace residual mother liquor. Dry the salt under vacuum at 40 °C.

Phase 4: Freebasing (Recovery of the Enantiopure Amine)
  • Suspend the dry oxalate salt in a biphasic mixture of water and an organic extraction solvent (e.g., DCM or 2-MeTHF)[4].

  • Add 2M NaOH aqueous solution dropwise until the aqueous phase reaches pH > 10 .

    • Causality: Oxalate salts form exceptionally strong hydrogen bonds. Weak bases (like sodium bicarbonate) may fail to fully disrupt the lattice. Strong aqueous base ensures complete deprotonation, forcing the oxalate into the aqueous phase as sodium oxalate, while the free amine partitions cleanly into the organic phase.

  • Separate the layers. Extract the aqueous phase once more with the organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO4​ , filter, and concentrate under reduced pressure to yield the enantiopure free amine.

Quantitative Data & Optimization

The efficiency of the SDE upgrade is highly dependent on the solvent and the specific structural geometry of the amine. Table 1 summarizes field-validated data demonstrating the power of oxalic acid in upgrading chiral purity.

Table 1: Effect of Oxalic Acid Stoichiometry and Solvent on the ee Upgrade of Partially Resolved Amines

Chiral Substrate TypeSolventOxalic Acid (eq)Initial ee (%)Precipitate ee (%)Filtrate ee (%)Mechanism
1,2-Amino AlcoholAcetone0.505098 20Homochiral Precipitation[1]
1,2-Amino AlcoholAcetone0.171733 3Homochiral Precipitation[1]
C2-Symmetric DiamineAcetone0.50784098 *Heterochiral Precipitation[1]
Cyclohexane cis-DiamineEtOAc1.00N/A>99 N/ATrans-isomer Purge[3]

*Note: While monoamines typically precipitate as homochiral aggregates, certain rigid C2-symmetric diamines exhibit inverted solubility, where the heterochiral aggregate precipitates preferentially, leaving the highly enantiopure homochiral amine in the filtrate[1]. Always analyze both phases during initial method development.

Troubleshooting & Quality Control

  • Issue: The salt "oils out" (forms a sticky gum) instead of crystallizing.

    • Root Cause & Fix: This is a well-documented phenomenon with oxalate salts of complex amines[4]. It occurs when the precipitation kinetics outpace crystal nucleation. To resolve this, reheat the mixture until the gum redissolves, add 1-2% (v/v) of a protic co-solvent (like ethanol) to increase solubility, and seed the mixture with authentic oxalate salt crystals before cooling slowly. Prolonged vigorous stirring is often required to break the gum into a filterable solid[4].

  • Issue: The enantiomeric excess of the precipitate did not improve.

    • Root Cause & Fix: The system may have crystallized as a pseudoracemate rather than a conglomerate. Try adjusting the molar equivalents of oxalic acid to perfectly match the initial % ee of the starting nonracemic sample (e.g., if starting ee is 30%, use 0.30 eq of oxalic acid) to force selective SDE[1].

References

  • [3] Li, Q., et al. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development.[Link]

  • [4] Naber, J. R., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development.[Link]

  • [1] Periasamy, M., et al. (2004). Toward Homogeneity of Chirality via Selective Formation of Homochiral or Heterochiral Aggregates. Organic Letters.[Link]

  • [2] Kinbara, K., et al. (2006). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society.[Link]

Sources

Application Notes & Protocols: Pyrrolidine Derivatives in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Framework

As a Senior Application Scientist, I have observed firsthand the transformative impact of pyrrolidine derivatives on modern drug development and asymmetric synthesis. Since the pioneering reports of L-proline-catalyzed aldol reactions and the subsequent development of diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts), pyrrolidine-based organocatalysis has become a cornerstone of metal-free, highly enantioselective carbon-carbon bond formation[1][2].

The efficacy of these catalysts lies in their ability to mimic Class I aldolase enzymes through reversible covalent interactions with carbonyl substrates[1]. By forming dynamic enamine or iminium intermediates, pyrrolidine derivatives precisely control the spatial environment of the transition state, dictating the stereochemical outcome of the reaction.

Mechanistic Logic: Enamine vs. Iminium Activation

Understanding the causality behind catalyst selection requires distinguishing between the two primary activation modes:

  • Enamine Activation (HOMO Raising): The secondary amine of the pyrrolidine condenses with an enolizable aldehyde or ketone. This raises the Highest Occupied Molecular Orbital (HOMO), transforming the carbonyl into a highly nucleophilic enamine that attacks incoming electrophiles[1].

  • Iminium Activation (LUMO Lowering): Condensation with an α,β-unsaturated carbonyl forms an iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO), activating the substrate toward nucleophilic attack (e.g., Michael additions)[3].

ActivationModes cluster_enamine Enamine Activation (HOMO Raising) cluster_iminium Iminium Activation (LUMO Lowering) Aldehyde1 Aldehyde/Ketone Iminium1 Iminium Intermediate Aldehyde1->Iminium1 + Catalyst Amine1 Pyrrolidine Catalyst Amine1->Iminium1 Enamine Enamine (Nucleophile) Iminium1->Enamine - H+ Electrophile Electrophile Attack Enamine->Electrophile + E+ Product1 α-Functionalized Product Electrophile->Product1 Hydrolysis Enal α,β-Unsaturated Carbonyl Iminium2 Iminium Ion (Electrophile) Enal->Iminium2 + Catalyst Amine2 Pyrrolidine Catalyst Amine2->Iminium2 Nucleophile Nucleophile Attack Iminium2->Nucleophile + Nu- Enamine2 Enamine Intermediate Nucleophile->Enamine2 Product2 β-Functionalized Product Enamine2->Product2 Hydrolysis

Figure 1: Dual activation pathways of pyrrolidine organocatalysts.

Application Note I: L-Proline Catalyzed Asymmetric Aldol Reaction

Causality of Experimental Choices

L-proline is a bifunctional catalyst. The secondary amine drives enamine formation, while the carboxylic acid acts as a Brønsted acid co-catalyst. The acid protonates the incoming electrophilic aldehyde, organizing a highly ordered Zimmerman-Traxler-like transition state that ensures excellent facial selectivity[1].

Solvent Rationale: Historically, highly dipolar aprotic solvents like DMSO were required due to proline's zwitterionic nature and poor solubility[4]. However, recent optimizations demonstrate that precise mixtures of Methanol/Water (e.g., 4:1 v/v) create an exceptionally effective, environmentally benign reaction medium. This protic mixture maintains homogeneous conditions without sacrificing stereocontrol, resolving the long-standing industrial bottleneck of DMSO removal[4].

Self-Validating Protocol: Intermolecular Aldol Condensation

This protocol is optimized for a 0.3 mmol scale using the sustainable MeOH/H₂O solvent system[4].

  • Catalyst Preparation: To a 2 mL reaction vial, add (S)-proline (0.03 mmol, 10 mol%).

  • Solvent Addition: Add methanol (40 µL) and water (10 µL). Stir briefly at room temperature to ensure partial dissolution.

  • Enamine Pre-formation: Add the donor ketone (e.g., cyclohexanone, 1.5 mmol, 5.0 equiv). Cap the vial and stir for 10–15 minutes at room temperature.

    • Causality: Pre-stirring allows the equilibrium to favor enamine formation before the competing electrophile is introduced, minimizing side reactions.

  • Electrophile Addition: Slowly add the acceptor aldehyde (e.g., benzaldehyde, 0.3 mmol, 1.0 equiv). Seal the vial.

  • Reaction Monitoring (Self-Validation): Stir at room temperature for 24–30 hours. Monitor the reaction via TLC (Hexanes/EtOAc, UV visualization). The reaction is deemed complete only when the limiting aldehyde spot is entirely consumed[1].

  • Quench & Extraction: Add saturated aqueous NH₄Cl (1 mL) to hydrolyze the iminium intermediate and release the product. Extract with ethyl acetate (3 × 2 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄[1][5].

  • Crude Analysis (Self-Validation): Concentrate under reduced pressure. Critical Step: Obtain a ¹H NMR spectrum of the crude mixture to determine the diastereomeric ratio (anti:syn). Doing this before column chromatography prevents fractionation bias, ensuring trustworthy d.r. reporting[1].

  • Purification: Purify via flash column chromatography on silica gel. Determine enantiomeric excess (ee) via chiral stationary phase HPLC[1].

Quantitative Data Summary
Catalyst SystemSolventDonor KetoneAcceptor AldehydeYield (%)d.r. (anti:syn)ee (%)Ref
(S)-Proline (30 mol%)DMSOAcetonep-Nitrobenzaldehyde68N/A76[5]
(S)-Proline (10 mol%)MeOH/H₂OCyclohexanoneBenzaldehyde>80Up to 20:1>90[4]

Application Note II: Jørgensen-Hayashi Catalyzed Michael Additions

Causality of Experimental Choices

While L-proline is excellent for aldol reactions, it often fails in reactions with highly reactive electrophiles due to the irreversible formation of parasitic oxazolidinones. The Jørgensen-Hayashi catalyst—a diarylprolinol silyl ether—solves this[2].

  • Steric Shielding: The massive diaryl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) completely block one face of the pyrrolidine ring, forcing the electrophile to approach exclusively from the opposite face, yielding near-perfect enantioselectivity[2].

  • Silyl Ether Protection: The bulky TMS or TES ether prevents the oxygen from trapping the iminium ion, ensuring rapid catalyst turnover.

  • Acid Additives: The addition of a weak acid (e.g., benzoic acid) accelerates the hydrolysis of the product-iminium complex, preventing product inhibition[6].

Self-Validating Protocol: Asymmetric Michael Addition to Nitroalkenes

This protocol describes the addition of aldehydes to trans-β-nitrostyrenes[6].

  • Catalyst & Additive Loading: In a 5 mL round-bottom flask, dissolve the Jørgensen-Hayashi catalyst (0.05 mmol, 10 mol%) and benzoic acid (0.05 mmol, 10 mol%) in CH₂Cl₂ (2.0 mL)[6].

  • Donor Addition: Add the aliphatic aldehyde (e.g., isobutyraldehyde, 2.0 mmol, 4.0 equiv). Stir at room temperature for 10 minutes.

  • Acceptor Addition: Add the trans-β-nitrostyrene (0.5 mmol, 1.0 equiv).

  • Reaction Monitoring (Self-Validation): Stir at room temperature. Nitroalkenes possess a distinct yellow color. Monitor the reaction visually (fading of the yellow color) and confirm complete consumption via TLC or GC-MS[6].

  • Workup: Once complete, remove the solvent under reduced pressure.

  • Crude Analysis (Self-Validation): Dissolve a small aliquot of the crude residue in CDCl₃ and acquire a ¹H NMR spectrum to calculate the syn:anti diastereomeric ratio directly from the crude state.

  • Purification: Purify the γ-nitro aldehyde product by flash column chromatography. Determine the ee% using chiral HPLC analysis (e.g., Chiralpak OD-H column)[6].

Quantitative Data Summary
Catalyst SystemSolventNucleophileElectrophileYield (%)d.r. (syn:anti)ee (%)Ref
J-H Catalyst (10 mol%) + PhCOOHCH₂Cl₂Isobutyraldehydetrans-β-nitrostyrene85-9699:192-96[6]
Supported J-H Catalyst (10 mol%)WaterAldehydesNitroalkenesUp to 96Up to 99:1Up to 90[6]

References

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI (Catalysts) URL:[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: PMC (National Institutes of Health) URL:[Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: PMC (National Institutes of Health) URL:[Link]

  • Solid supported Hayashi–Jørgensen catalyst as an efficient and recyclable organocatalyst for asymmetric Michael addition reactions Source: ResearchGate URL:[Link]

  • Recent advances in organocatalytic asymmetric multicomponent reactions Source: Royal Society of Chemistry (RSC) URL:[Link]

Sources

Application Note: Advanced Analytical Methods for the Quantification of Pyrrolidinone Derivatives in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyrrolidinone derivatives, such as the nootropic piracetam and the broad-spectrum antiepileptic levetiracetam, are characterized by their highly hydrophilic nature, low molecular weight, and lack of strong UV chromophores. Historically, high-performance liquid chromatography with ultraviolet detection (HPLC-UV) lacked the sensitivity and specificity required for low-volume pharmacokinetic (PK) profiling, while gas chromatography-mass spectrometry (GC-MS) necessitated cumbersome, time-consuming derivatization steps[1].

Today, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed gold standard for the bioanalysis of these compounds[2]. LC-MS/MS offers unparalleled analytical sensitivity, rapid high-throughput capabilities, and the selectivity required to quantify these highly polar drugs in complex biological matrices like human plasma and saliva[3],[4].

Mechanistic Insights into Method Development

As an Application Scientist, method development is not merely about following steps; it requires an understanding of the physicochemical causality dictating each analytical choice.

Causality in Sample Preparation

Because pyrrolidinone derivatives are highly polar, traditional Liquid-Liquid Extraction (LLE) yields exceptionally poor recovery. While Solid-Phase Extraction (SPE) is effective, it is often cost-prohibitive and limits throughput. Therefore, a single-step Protein Precipitation (PPT) using acetonitrile is the optimal choice[5],[6]. The addition of 1% formic acid to the organic solvent is critical: the acidic environment disrupts protein-drug binding, ensuring that the free drug partitions entirely into the organic supernatant during precipitation[7].

Chromatographic Strategy

The extreme polarity of pyrrolidinones causes them to elute near the void volume on standard C18 columns, leading to severe ion suppression from unretained endogenous salts and phospholipids. To counteract this, an aqueous-stable C18 column (e.g., Zorbax SB-Aq or Hypersil GOLD) must be employed[8],[9]. Standard C18 stationary phases suffer from "phase collapse" (dewetting) under highly aqueous conditions. Aqueous-compatible columns feature polar end-capping or sterically protected silanes, allowing for stable retention and separation of the analytes from the solvent front.

Mass Spectrometry & Ionization Pathway

Electrospray Ionization (ESI) in positive mode is utilized. The pyrrolidinone nitrogen readily accepts a proton, forming stable [M+H]+ precursor ions. For instance, collision-induced dissociation (CID) of levetiracetam ( m/z 171.2) yields a dominant product ion at m/z 126.0[7]. This specific transition corresponds to the neutral loss of formamide (45 Da) from the side chain, providing a highly specific mass signature for quantification.

Collision-induced dissociation (CID) pathway of protonated levetiracetam.

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By mandating the use of Stable Isotope-Labeled Internal Standards (SIL-IS) such as Piracetam-d8 and Levetiracetam-d6, the assay dynamically corrects for matrix-induced ion suppression, extraction recovery variations, and autosampler inconsistencies on a per-sample basis[2],[10].

Materials & Reagents
  • Reference Standards: Levetiracetam, Piracetam (Purity ≥98%).

  • Internal Standards (SIL-IS): Levetiracetam-d6, Piracetam-d8.

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Step-by-Step Extraction Workflow
  • Sample Collection & Stabilization: Collect whole blood in K2EDTA tubes. Causality: Levetiracetam is susceptible to ex vivo hydrolysis by blood amidases. Plasma must be separated via centrifugation immediately upon collection to prevent underestimation of the in vivo concentration[3].

  • Aliquot: Transfer 50 µL of human plasma (blank, calibrator, QC, or unknown) into a 1.5 mL low-bind microcentrifuge tube[3].

  • Internal Standard Addition: Add 10 µL of the SIL-IS working solution (e.g., 500 ng/mL in 50:50 water:methanol). Causality: Adding the IS directly to the plasma before extraction ensures that any volumetric losses during precipitation apply equally to the analyte and the IS, preserving the quantitative ratio[5].

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 1% Formic Acid to precipitate plasma proteins[7].

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins into a tight plug[5].

  • Transfer & Dilution: Transfer 100 µL of the clear organic supernatant into an autosampler vial and dilute with 100 µL of Mobile Phase A (0.1% FA in water). Causality: Injecting highly organic extracts into a highly aqueous LC gradient causes peak distortion (the "solvent effect"). Diluting the extract with water matches the initial mobile phase conditions, ensuring sharp, symmetrical peaks[8].

  • Injection: Inject 2–5 µL into the LC-MS/MS system.

LC-MS/MS workflow for the quantification of pyrrolidinone derivatives in plasma.

Quantitative Data & Validation Parameters

The method must be validated according to ICH M10 / FDA bioanalytical guidelines. Below are the optimized instrumental parameters and historical validation benchmarks for these compounds.

Table 1: Optimized MRM Parameters for Pyrrolidinone Derivatives

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Ionization Mode
Levetiracetam 171.2126.015ESI (+)
Levetiracetam-d6 (IS) 177.2132.015ESI (+)
Piracetam 143.1126.018ESI (+)
Piracetam-d8 (IS) 151.2134.018ESI (+)

Table 2: Summary of Method Validation Parameters

ParameterLevetiracetam Data[6],[4]Piracetam Data[9]Regulatory Acceptance Criteria
Linear Range 1.0 – 50.0 µg/mL0.1 – 20.0 µg/mL R2≥0.99
LLOQ 1.0 µg/mL0.1 µg/mLS/N 5, Precision 20%
Intra-day Precision (CV%) 2.6 – 6.1%3.2 – 8.5% 15% ( 20% at LLOQ)
Inter-day Accuracy (%) 95.2 – 104.1%94.6 – 103.2%85 – 115% (80 – 120% at LLOQ)
Extraction Recovery 68.6 ± 2.0%75.4 ± 3.1%Consistent across QC levels

References

  • BenchChem. Application Notes and Protocols for the Quantification of Piracetam using Piracetam-d8 as an Internal Standard in LC-MS/MS Assay. 2

  • BenchChem. Quantitative Analysis of Piracetam in Human Plasma by LC-MS/MS using a Deuterated Internal Standard. 10

  • Canada's Drug Agency. Serum Levetiracetam Quantitation Using LC-MS/MS (Reference – 2013.02.004) – Notice of Assessment. 3

  • BenchChem. Method Development for the Quantification of Piracetam in Human Plasma using a Deuterated Internal Standard by LC-MS/MS. 5

  • Longdom Publishing. A Simple Bioanalytical Method for the Quantification of Levetiracetam in Human Plasma and Saliva. 7

  • Research Journal of Pharmacy and Technology. A simple, sensitive and selective method for the determination of Levetiracetam by using rapid high-performance liquid chromatography/positive electroscopy ionization tandem mass spectroscopy. 6

  • Thermo Fisher Scientific. An LC-MS/MS method for the quantification of 19 antiepileptic drugs in human plasma for clinical research use.8

  • ResearchGate. A Simple Bioanalytical Method for the Quantification of Levetiracetam in Human Plasma and Saliva. 4

  • PubMed (NIH). Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. 9

  • Semantic Scholar. Determination of piracetam in rat plasma by LC-MS/MS and its application to pharmacokinetics. 1

Sources

Application Note: Comprehensive In Vitro Evaluation of ACE2 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Focus: Dual-track screening for Renin-Angiotensin System (RAS) modulators and SARS-CoV-2 entry inhibitors.

Mechanistic Rationale: The Dual Nature of ACE2

Angiotensin-converting enzyme 2 (ACE2) is a zinc-metallopeptidase that plays a critical, dual role in human pathophysiology. Endogenously, it regulates the classical renin-angiotensin system (RAS) by catalyzing the conversion of Angiotensin II to the vasodilatory peptide Angiotensin 1-7. Exogenously, ACE2 serves as the primary host cell receptor for the SARS-CoV-2 virus, mediating viral entry via high-affinity binding to the viral Spike (S) glycoprotein[1].

Because of this dual functionality, the in vitro evaluation of ACE2 inhibitors requires a bifurcated approach. A compound that successfully inhibits the deep catalytic cleft of ACE2 (disrupting peptidase activity) may cause minimal steric hindrance at the apical surface, thereby failing to block viral Spike binding[2][3]. Conversely, neutralizing agents that block Spike-ACE2 protein-protein interactions (PPI) may leave the enzymatic function completely intact.

To ensure scientific integrity and comprehensive compound profiling, this application note details a self-validating, dual-track experimental protocol designed to independently evaluate both catalytic inhibition and PPI blockade.

Experimental Workflow & Logical Relationships

The following workflow illustrates the parallel screening strategy required to differentiate between catalytic inhibitors (e.g., cardiovascular drug candidates) and PPI inhibitors (e.g., antiviral neutralizing agents).

ACE2_Evaluation cluster_enz Protocol I: Enzymatic Activity cluster_bind Protocol II: PPI Inhibition Lib Compound Library (Small Molecules, Biologics) Enz ACE2 Peptidase Assay (Fluorogenic Substrate) Lib->Enz Screen RAS Modulators Bind Spike-ACE2 Binding Assay (Competitive ELISA) Lib->Bind Screen Viral Blockers EnzHit Catalytic Inhibitor (e.g., MLN-4760) Enz->EnzHit Fluorescence Quenched QC Data Synthesis & QC (Z'-Factor > 0.5, IC50) EnzHit->QC BindHit Entry Inhibitor (Neutralizing Agent) Bind->BindHit Absorbance Reduced BindHit->QC

Fig 1. Dual-track in vitro screening workflow for ACE2 catalytic and PPI inhibitors.

Protocol I: Fluorogenic Peptidase Activity Assay

This assay measures the exopeptidase activity of ACE2. It utilizes a synthetic, internally quenched fluorogenic substrate, Mca-APK(Dnp), to quantify catalytic velocity and identify enzymatic inhibitors[4].

Reagent Preparation
  • ACE2 Enzyme: Thaw recombinant human ACE2 on ice. Dilute immediately prior to use in 1X ACE2 Assay Buffer. Note: Undiluted enzyme should be aliquoted and stored at -80°C to limit freeze-thaw cycles.

  • Fluorogenic Substrate: Prepare the Mca-APK(Dnp) substrate working solution. Keep protected from light.

  • Positive Control: Prepare a 20 µM working solution of MLN-4760 (a highly potent, reversible ACE2 inhibitor)[4].

  • Test Compounds: Dissolve compounds in DMSO. Dilute in assay buffer such that the final DMSO concentration in the well does not exceed 1%[5].

Causality Checkpoint: Why strictly control DMSO at ≤1%? High concentrations of organic solvents alter the dielectric constant of the assay buffer, leading to protein unfolding and an artificial loss of enzymatic signal. Furthermore, separate background wells must be run for different solvents to ensure baseline fluorescence is accurately subtracted[4].

Step-by-Step Methodology
  • Plate Setup: Use a solid black 96-well microplate to prevent well-to-well optical crosstalk.

  • Background Wells: Add 85 µL of 1X ACE2 Assay Buffer and 5 µL of solvent (e.g., 10% DMSO)[4].

  • 100% Initial Activity Wells: Add 75 µL of Assay Buffer, 10 µL of diluted ACE2 Enzyme, and 5 µL of solvent[4].

  • Inhibitor/Control Wells: Add 75 µL of Assay Buffer, 10 µL of diluted ACE2 Enzyme, and 5 µL of Test Compound (or MLN-4760 for positive control)[4].

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 10 µL of the Mca-APK(Dnp) substrate to all wells to initiate the reaction[4].

  • Readout: Incubate for 30 minutes at room temperature, protected from light. Read fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 405 nm[4].

Causality Checkpoint: Why use Mca-APK(Dnp)? The proximity of the Dnp group quenches the Mca fluorophore via Förster Resonance Energy Transfer (FRET). Only upon specific proteolytic cleavage by ACE2 is the Mca group liberated, unmasking the fluorescence. This ensures the assay is highly specific and yields a superior signal-to-noise ratio[4].

Protocol II: SARS-CoV-2 Spike-ACE2 Competitive Binding Assay

This protocol utilizes a competitive ELISA format to identify compounds or antibodies that sterically hinder the interaction between ACE2 and the Receptor Binding Domain (RBD) of the SARS-CoV-2 Spike protein[1][5].

Step-by-Step Methodology
  • Plate Coating: Thaw ACE2-His protein on ice. Dilute to 1 µg/mL in PBS. Add 50 µL to each well of a nickel-coated 96-well plate. Incubate at room temperature for 1 hour with slow shaking[5].

  • Washing & Blocking: Decant and wash the plate three times with 100 µL of 1X Immuno Buffer. Add 100 µL of Blocking Buffer and incubate for 10 minutes. Wash three times[5].

  • Compound Addition: Add 10 µL of the Test Inhibitor (prepared in 5% DMSO) to the designated wells. For positive controls (e.g., neutralizing antibodies) and blanks, add 10 µL of the equivalent solvent buffer[5].

  • Spike Protein Incubation: Thaw SARS-CoV-2 Spike-Fc on ice. Add the specified concentration to the wells. Incubate at room temperature for 1 hour with slow shaking[5].

  • Detection: Wash the plate three times. Add HRP-labeled Anti-Fc antibody to detect the bound Spike protein. Incubate for 1 hour, then wash three times[5].

  • Readout: Add 3,3',5,5'-tetramethylbenzidine (TMB) substrate. Stop the reaction with 2M H₂SO₄ and read the absorbance at 450 nm (OD450)[1].

Causality Checkpoint: Why is ACE2-His coating highly sensitive? ACE2-His is exceptionally sensitive to freeze-thaw cycles, which can disrupt its zinc-metallopeptidase structural integrity and alter the apical Spike-binding conformation[5]. Aliquoting immediately upon the first thaw prevents structural degradation, ensuring reproducible binding kinetics.

Data Synthesis & Quality Control

To ensure the experimental protocols act as self-validating systems , raw data must be subjected to rigorous Quality Control (QC) metrics before calculating the half-maximal inhibitory concentration (IC₅₀).

Table 1: Self-Validating 96-Well Plate Matrix (Protocol I Volumes in µL)
ComponentBackground (Blank)100% Initial ActivityPositive ControlTest Compound
ACE2 Assay Buffer 85757575
ACE2 Enzyme -101010
Solvent (e.g., 10% DMSO) 55--
MLN-4760 (Inhibitor) --5-
Test Compound ---5
Mca-APK(Dnp) Substrate 10101010
Total Volume 100 µL 100 µL 100 µL 100 µL
Table 2: Assay Quality Control (QC) Parameters and Acceptance Criteria
QC ParameterFormula / DefinitionAcceptance CriteriaScientific Rationale
Z'-Factor 1−∣μp​−μn​∣3(σp​+σn​)​ ≥0.5 The ultimate metric of assay trustworthiness. A score ≥0.5 mathematically guarantees a wide dynamic range and low variance, validating that observed inhibition is due to the compound, not assay noise.
Signal-to-Background μ100%​/μBackground​ ≥5.0 Validates that the enzymatic cleavage (or PPI binding) produces a distinct, measurable signal above the baseline.
Intra-Assay CV (σ/μ)×100 ≤10% Confirms pipetting accuracy and uniform enzyme kinetics/binding across the microplate.
IC₅₀ (MLN-4760) Concentration at 50% inhibition 0.4−1.0 nMValidates the functional integrity and specific catalytic activity of the ACE2 enzyme lot[4].

References

  • Source: caymanchem.
  • Source: PMC (NIH)
  • Data sheet ACE2:SARS-CoV-2 Spike Inhibitor Screening Assay Kit Source: BPS Bioscience URL
  • SARS-CoV-2 Spike-ACE2 Binding Assay Kit [RUO] Source: ImmunoDiagnostics Limited URL
  • Source: Antimicrobial Agents and Chemotherapy (ASM Journals)

Sources

Troubleshooting & Optimization

Improving yield and purity in 4-phenylpyrrolidin-3-ol synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I have designed this technical guide to move beyond standard synthetic recipes. 4-Phenylpyrrolidin-3-ol is a highly valued chiral building block in medicinal chemistry, notably utilized in the synthesis of Janus Kinase (JAK) inhibitors and other pyrrolo[2,3-d]pyrimidine therapeutics[1],[2].

However, synthesizing this scaffold presents significant challenges regarding regioselectivity, stereocontrol, and purification. This guide dissects the causality behind these bottlenecks and provides self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Workflow & Stereochemical Divergence

The most reliable synthetic route begins with the epoxidation of N-Boc-3-pyrroline[3],[4], followed by a nucleophilic ring-opening. Depending on the desired stereochemistry, the pathway diverges as illustrated below.

SynthesisPathway Start N-Boc-3-pyrroline (Starting Material) Epox N-Boc-3,4-epoxypyrrolidine (Meso Intermediate) Start->Epox mCPBA (Epoxidation) TransAlc trans-1-Boc-4-phenylpyrrolidin-3-ol (Racemic) Epox->TransAlc PhMgBr, CuI (SN2 Ring Opening) Ketone 1-Boc-4-phenylpyrrolidin-3-one (Oxidation Intermediate) TransAlc->Ketone Swern / DMP (Oxidation) FinalTrans trans-4-phenylpyrrolidin-3-ol (HCl Salt) TransAlc->FinalTrans HCl/Dioxane (Deprotection) CisAlc cis-1-Boc-4-phenylpyrrolidin-3-ol (Diastereoselective) Ketone->CisAlc L-Selectride (Stereoselective Reduction) FinalCis cis-4-phenylpyrrolidin-3-ol (HCl Salt) CisAlc->FinalCis HCl/Dioxane (Deprotection)

Figure 1: Divergent synthetic pathways for trans- and cis-4-phenylpyrrolidin-3-ol.

Troubleshooting FAQs: Yield, Purity, and Regioselectivity

Q1: My Grignard ring-opening of the epoxide yields mostly allylic alcohol and very little of the desired product. How do I fix this? A1: This is a classic issue of basicity outcompeting nucleophilicity. Phenylmagnesium bromide is a "hard" nucleophile and a strong base. When it encounters the sterically hindered N-Boc-3,4-epoxypyrrolidine, it abstracts an alpha-proton instead of attacking the C-O anti-bonding orbital, triggering an E2 elimination to form an allylic alcohol. The Fix: Soften the nucleophile via transmetalation. Adding a catalytic copper(I) salt (e.g., CuI) generates an organocuprate intermediate. Cuprates are "soft" nucleophiles that strictly prefer an SN2 trajectory, suppressing basic elimination and driving the epoxide ring-opening to completion[5].

Q2: How do I invert the stereocenter to obtain the cis-isomer instead of the trans-isomer? A2: Epoxide ring-opening is strictly stereospecific, proceeding via anti-periplanar attack to yield exclusively the trans-isomer. Direct inversion via Mitsunobu conditions often fails due to extreme steric hindrance from the adjacent phenyl ring. The Fix: You must break the stereochemical relationship entirely. Oxidize the trans-alcohol to 1-Boc-4-phenylpyrrolidin-3-one. Then, perform a diastereoselective reduction using a bulky hydride source like at -78 °C. The bulky borohydride approaches from the less hindered face (opposite the phenyl group), pushing the resulting hydroxyl group to the cis face[6].

Q3: My final deprotection step results in a dark, intractable syrup. How do I purify the free amine? A3: The fully deprotected 4-phenylpyrrolidin-3-ol is a highly polar, water-soluble amino alcohol. Standard aqueous workups (e.g., neutralizing TFA with NaHCO3 and extracting with EtOAc) lead to massive product loss in the aqueous phase and co-extraction of colored impurities. The Fix: Avoid aqueous workups entirely. Perform the Boc-deprotection using anhydrous HCl in 1,4-dioxane. The product will precipitate directly out of the organic matrix as a highly pure, crystalline hydrochloride salt.

Quantitative Optimization Data

To illustrate the critical nature of the nucleophile softening discussed in Q1, below is a comparative data summary of epoxide ring-opening conditions.

Reagent SystemTemperatureAdditiveYield (%)Purity (%)Primary Impurity Profile
PhMgBr0 to 25 °CNone35%60%Allylic alcohol (E2 elimination)
PhMgBr-20 °CCuI (10 mol%)78%90%Unreacted epoxide
PhMgBr-40 °CCuCN (10 mol%)85%95%Trace biphenyl
Ph2CuLi -78 to -20 °C BF3·OEt2 92% >98% None (Clean SN2 conversion)

Validated Experimental Protocols

Every protocol provided here acts as a self-validating system . By checking the specific analytical markers at the end of each procedure, you can definitively confirm the success of the chemical transformation before proceeding to the next step.

Protocol A: Cuprate-Catalyzed Synthesis of trans-1-Boc-4-phenylpyrrolidin-3-ol
  • Preparation: Flame-dry a Schlenk flask under argon. Add Copper(I) Iodide (0.1 equiv) and anhydrous THF (0.2 M relative to epoxide).

  • Cuprate Formation: Cool the suspension to -40 °C. Dropwise, add Phenylmagnesium bromide (3.0 M in Et2O, 1.5 equiv). Stir for 30 minutes until a homogenous, dark solution forms, indicating cuprate generation.

  • Addition: Dissolve N-Boc-3,4-epoxypyrrolidine (1.0 equiv) in a minimal amount of THF and add it dropwise to the cuprate solution over 15 minutes.

  • Reaction: Allow the reaction to slowly warm to -20 °C over 4 hours.

  • Quench: Quench strictly with saturated aqueous NH4Cl / NH4OH (9:1 v/v) to solubilize copper salts into the aqueous layer as deep blue complexes. Extract with EtOAc.

  • Validation Checkpoint: TLC analysis (Hexanes/EtOAc 7:3) must show complete consumption of the epoxide (Rf ~0.6) and the appearance of a highly UV-active, polar spot (Rf ~0.3). The absence of a spot at Rf ~0.5 confirms the cuprate successfully suppressed allylic alcohol formation.

Protocol B: Stereoselective Synthesis of cis-1-Boc-4-phenylpyrrolidin-3-ol
  • Oxidation: Treat trans-1-Boc-4-phenylpyrrolidin-3-ol with Dess-Martin Periodinane (1.2 equiv) in CH2Cl2 at room temperature for 2 hours to yield 1-Boc-4-phenylpyrrolidin-3-one. Filter through a short silica plug.

  • Setup for Reduction: Dissolve the crude ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to strictly -78 °C under argon.

  • Stereoselective Reduction: Dropwise, add (1.0 M in THF, 1.5 equiv)[6]. Maintain at -78 °C for 2 hours.

  • Quench: Quench carefully at -78 °C with 10% aqueous H2O2 and 1M NaOH to oxidize the organoborane byproducts. Extract with EtOAc.

  • Validation Checkpoint: 1H NMR (CDCl3) of the crude product must be used to validate stereochemical inversion. The trans-isomer exhibits a C3-proton doublet of doublets with a large coupling constant (J ~ 7-9 Hz) due to anti-periplanar protons. The successful cis-isomer will display a significantly smaller coupling constant (J ~ 3-5 Hz).

References

  • Amido compounds and their use as pharmaceuticals (US Patent 7,304,081 B2). Details the L-Selectride reduction of 3-oxo-4-phenylpyrrolidine derivatives to achieve cis-stereochemistry. Source: Google Patents.
  • Pyrrolo[2,3-D]pyrimidine compounds (US Patent 8,633,206 B2). Details the incorporation of 4-phenylpyrrolidin-3-ol into JAK inhibitor scaffolds. Source: Google Patents.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Discusses the large-scale synthesis of N-Boc-3-pyrroline, the starting material for this workflow. Source: Chemical Reviews (ACS Publications). URL:[Link]

Sources

Troubleshooting diastereomeric resolution of chiral amines with oxalic acid.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the diastereomeric resolution of chiral amines. This guide is designed for researchers and drug development professionals facing challenges in enantiomeric separation via classical crystallization techniques.

Part 1: Troubleshooting Guides & FAQs

FAQ 1: I am using oxalic acid to resolve a racemic amine mixture, but my fractional crystallization yields no enantiomeric excess (ee). What is going wrong?

Diagnosis: The fundamental issue is the selection of the resolving agent. Oxalic acid ( HOOC−COOH ) is an achiral dicarboxylic acid. Mechanistic Explanation: Diastereomeric resolution relies on reacting a racemic mixture (e.g., 50% (R)-amine / 50% (S)-amine) with an enantiopure chiral resolving agent to form two distinct diastereomeric salts (e.g., (R)-amine·(R)-acid and (S)-amine·(R)-acid). Because diastereomers have different physical properties (such as solubility), they can be separated by fractional crystallization[1]. When you use achiral oxalic acid, you form (R)-amine·oxalate and (S)-amine·oxalate. These are enantiomeric salts , which possess identical solubilities in achiral environments and cannot be separated by standard crystallization. Solution: You must switch to a chiral resolving agent, such as (R,R)-tartaric acid, mandelic acid, or synthesize a chiral oxalic acid derivative (see FAQ 2).

FAQ 2: Can oxalic acid be modified to work as a resolving agent?

Diagnosis: Yes, through derivatization into a chiral oxalamic acid. Mechanistic Explanation: While oxalic acid itself is achiral, it can be reacted with a cheap, readily available chiral amine (such as enantiopure 1-phenylethylamine) to form a chiral oxalamic acid half-amide. Research has demonstrated that these dicarboxylic acid derivatives, including chiral oxalamic acids, are highly effective resolving agents for other complex racemic amines (such as 1-(1-naphthyl)ethylamine)[2]. Solution: Synthesize an (R)- or (S)-oxalamic acid derivative prior to salt formation, or switch to a commercially available chiral dicarboxylic acid like Di-p-toluoyl-L-tartaric acid (DTTA)[3].

FAQ 3: My diastereomeric salts form an oil instead of crystallizing. How do I induce crystallization?

Diagnosis: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the diastereomeric salt is lower than the temperature at which it saturates the solvent, or due to high solvent affinity preventing nucleation. Mechanistic Explanation: Solvents with excessive hydrogen-bonding capacity (like pure methanol or water) can over-solvate the salt. Solution:

  • Solvent Tuning: Switch to a binary solvent system. Dissolve the oil in a minimum amount of a "good" solvent (e.g., ethanol) and slowly titrate in an "anti-solvent" (e.g., ethyl acetate or acetone) until slight turbidity is observed.

  • Seeding: Introduce a seed crystal of the desired diastereomeric salt.

  • Temperature Control: Cool the solution at a highly controlled, slow rate (e.g., 0.1 °C/min) to favor crystal lattice formation over amorphous oiling.

FAQ 4: How do I efficiently recover my enantiopure free amine from the crystallized salt?

Diagnosis: Incomplete recovery or racemization during the basification step. Mechanistic Explanation: The isolated diastereomeric salt must be broken down using a strong base to liberate the free amine and partition it into an organic phase. Solution: Suspend the salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or methyl tert-butyl ether) and water. Slowly add aqueous NaOH (1M to 2M) until the aqueous layer reaches pH > 11. Extract the organic layer, dry over Na2​SO4​ , and evaporate the solvent under reduced pressure. Avoid excessive heat during evaporation to prevent thermal racemization.

Part 2: Experimental Methodology

Standard Protocol: Diastereomeric Resolution using a Chiral Acid

(Note: This protocol substitutes achiral oxalic acid with a standard chiral acid, e.g., (R,R)-Tartaric Acid, to ensure a self-validating, functional system).

Step 1: Salt Formation

  • Dissolve 10.0 mmol of the racemic primary amine in 20 mL of hot ethanol (60 °C).

  • In a separate flask, dissolve 10.0 mmol of the enantiopure resolving agent (e.g., (R,R)-Tartaric Acid) in 20 mL of hot ethanol.

  • Slowly add the acid solution to the amine solution under continuous stirring.

Step 2: Fractional Crystallization

  • Allow the combined solution to reflux for 15 minutes to ensure complete salt formation.

  • Remove the heat source and allow the flask to cool to room temperature slowly over 4 hours. Do not disturb the flask, as mechanical agitation can induce rapid, impure precipitation.

  • If no crystals form, scratch the inside of the flask with a glass rod to induce nucleation.

Step 3: Isolation and Washing

  • Filter the resulting crystals (the less soluble diastereomeric salt) using a Büchner funnel under vacuum.

  • Wash the filter cake with 5 mL of ice-cold ethanol to remove adhering mother liquor (which contains the more soluble diastereomer).

  • Dry the crystals in a vacuum oven at 40 °C for 12 hours.

Step 4: Amine Liberation

  • Suspend the dried crystals in 30 mL of Dichloromethane (DCM) and 30 mL of 2M aqueous NaOH .

  • Stir vigorously for 30 minutes until both layers are clear.

  • Separate the organic (DCM) layer. Extract the aqueous layer with an additional 15 mL of DCM.

  • Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the enantiopure free amine.

Part 3: Data Presentation

Table 1: Comparison of Common Resolving Acids for Chiral Amines
Resolving AgentChiralityTypical Solvent SystemResolvability / Application Notes
Oxalic Acid Achiral N/AFails. Forms inseparable enantiomeric salts.
(R)-Oxalamic Acid Derivatives ChiralEthanol / AcetoneHigh efficacy for aryl-alkyl amines[2].
(R,R)-Tartaric Acid ChiralEthanol / WaterIndustry standard; highly crystalline salts.
Di-p-toluoyl-L-tartaric acid (DTTA) ChiralMethanol / EtOAcExcellent for primary amines; bulky groups aid in rigid lattice formation[3].
(S)-Mandelic Acid ChiralIsopropanolGood for cyclic and acyclic secondary amines[4].

Part 4: Logical Workflow Visualization

ResolutionWorkflow Start Racemic Amine (R/S mixture) Decision Select Resolving Acid Start->Decision Achiral Achiral Acid (e.g., Oxalic Acid) Decision->Achiral Incorrect Choice Chiral Chiral Acid (e.g., Tartaric/Oxalamic) Decision->Chiral Correct Choice Fail Enantiomeric Salts Formed (Cannot separate via crystallization) Achiral->Fail Success Diastereomeric Salts Formed (R-Amine·Acid & S-Amine·Acid) Chiral->Success Crystallize Fractional Crystallization (Solvent Tuning) Success->Crystallize Filter Filtration (Separate Solid from Mother Liquor) Crystallize->Filter Basify Basification (NaOH) & Extraction Filter->Basify End Enantiopure Free Amine Basify->End

Figure 1: Logical workflow and troubleshooting pathway for the diastereomeric resolution of chiral amines.

References

  • Azov, V. A. "Resolution of racemic amine mixtures." Thieme-Connect. Available at:[1]

  • Fogassy, E., Nógrádi, M., Kozma, D. "Optical Resolution of 1-(1-Naphthyl)ethylamine by its Dicarboxylic Acid Derivatives: Structural Features of the Oxalic Acid Derivative Diastereomeric Salt Pair." ResearchGate. Available at:[2]

  • Lerdwiriyanupap, T., et al. "Crystallization-Induced Diastereomeric Transformation of Chiral Ozanimod Key Intermediate Using Homogeneous Ir-Based Racemization Catalyst." ACS Publications. Available at:[3]

  • Kwan, M. H. T., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry - ACS Publications. Available at:[4]

Sources

Overcoming low yields in multi-step pyrrolidine synthesis.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks in multi-step pyrrolidine synthesis.

Pyrrolidines are privileged scaffolds in medicinal chemistry, but their synthesis is notoriously plagued by low yields, poor stereocontrol, and significant mass recovery issues during isolation. This guide bypasses generic advice, focusing instead on the mechanistic causality behind these failures and providing self-validating, field-tested protocols to rescue your yields.

Section 1: The Core Synthesis – [3+2] Cycloadditions

Q: I am attempting a [3+2] cycloaddition using an α-imino ester and an acrylate, but my yields are consistently below 20% with poor diastereoselectivity. What is failing?

The Causality: The issue stems from the transient instability of the unmetalated azomethine ylide and competitive hydrolysis of the imine precursor. Without strong coordination to a transition metal, the dipole is prone to dimerization or decomposition. Furthermore, the transition state lacks the rigidity required for high endo/exo selectivity. Silver(I) salts, such as AgOAc, have a strong affinity for both the imine nitrogen and the ester carbonyl, forming a highly rigid, planar metalated azomethine ylide. This rigid chelate dictates a highly organized endo-transition state during the concerted cycloaddition, drastically improving both yield and enantioselectivity[1].

Quantitative Data: Catalyst Optimization The choice of metal and ligand dictates the survival of the ylide. Below is a comparative baseline for optimizing your catalytic system:

Catalyst SystemBase (10 mol%)SolventTemp (°C)Yield (%)ee (%)Diastereoselectivity (endo:exo)
None (Thermal)Et₃NDCM2515N/A1:1
Cu(OTf)₂ / (R)-BINAPEt₃NTHF0456585:15
AgOAc / (R)-QUINAPDIPEAToluene-209296>99:1
AgOAc / TaniaphosEt₃NEt₂O-409599>99:1

Self-Validating Protocol: Ag(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition [2]

  • Preparation: Flame-dry a Schlenk flask and purge with Argon for 15 minutes.

  • Catalyst Complexation: Add AgOAc (5 mol%) and the chiral ligand (e.g., Taniaphos, 5.5 mol%) in anhydrous Et₂O (0.1 M). Stir for 30 minutes at room temperature in the dark to ensure complete complexation.

  • Dipole Generation: Add the α-imino ester (1.0 equiv) and cool the mixture to -40 °C.

  • Cycloaddition: Add the dipolarophile (e.g., acrylate, 1.2 equiv) followed by the dropwise addition of Et₃N (10 mol%). Self-Validation Check: The solution should exhibit a distinct color change (often deep yellow/orange) indicating the formation of the metalated ylide.

  • Reaction: Stir for 12-24 hours at -40 °C. Monitor completion via TLC.

  • Quench & Isolate: Filter the crude mixture through a short pad of Celite to remove silver salts, wash with EtOAc, and concentrate under reduced pressure.

G A α-Imino Ester (Precursor) B Ag(I) / Chiral Ligand Coordination A->B Base (Et3N) C Metalated Azomethine Ylide (Active Dipole) B->C Deprotonation E [3+2] Cycloaddition (Endo Transition State) C->E D Dipolarophile (Activated Alkene) D->E F Enantioenriched Pyrrolidine Core E->F Catalyst Release

Caption: Mechanism of Ag(I)-catalyzed 1,3-dipolar cycloaddition forming enantioenriched pyrrolidines.

Section 2: Protecting Group Manipulation & Side Reactions

Q: After successfully synthesizing a 2,5-disubstituted N-Boc pyrrolidine, my TFA deprotection step results in a mixture of diastereomers. How is the stereocenter epimerizing?

The Causality: Standard Boc deprotection relies on strong Brønsted acids like Trifluoroacetic Acid (TFA) or HCl. These acids protonate the pyrrolidine nitrogen. If the adjacent C2 or C5 position possesses a stabilizing group (e.g., an aryl or branched alkyl group), the highly acidic environment can trigger transient C-N bond cleavage. This forms a stabilized carbocation intermediate at the α-position. When the ring re-closes, it does so non-stereoselectively, leading to epimerization.

To prevent this, you must switch from a Brønsted acid mechanism to a Lewis acid mechanism. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) selectively coordinates to the Boc carbonyl oxygen, facilitating the loss of isobutylene and CO₂ without generating the highly protic medium that drives ring-opening.

Self-Validating Protocol: Mild TMSOTf-Mediated Boc Deprotection

  • Setup: Dissolve the N-Boc pyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M) under an Argon atmosphere.

  • Cooling: Submerge the flask in an ice bath to reach exactly 0 °C.

  • Base Addition: Add 2,6-lutidine (3.0 equiv). Note: 2,6-lutidine is a sterically hindered base that will neutralize generated triflic acid without acting as a nucleophile.

  • Lewis Acid Addition: Dropwise add TMSOTf (2.0 equiv).

  • Monitoring: Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Self-Validation Check: TLC should show complete consumption of the starting material with no streaking baseline (since the amine is temporarily silylated).

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Section 3: Isolation and Purification

Q: My crude NMR shows an 80% yield of the deprotected pyrrolidine, but I only recover 30% after silica gel flash chromatography. The product streaks heavily across the TLC plate. How do I isolate it?

The Causality: Pyrrolidines are strongly basic secondary amines. The unmodified surface of standard silica gel (SiO₂) is populated with acidic silanol groups (Si-OH). When a basic pyrrolidine is loaded onto the column, it undergoes severe acid-base interactions and hydrogen bonding with these silanols. This results in irreversible adsorption, massive peak tailing (streaking), and catastrophic yield loss[3]. You must chemically deactivate the silica gel prior to loading your compound.

Self-Validating Protocol: Triethylamine-Deactivated Silica Gel Chromatography

  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexane/EtOAc). Add 2% v/v Triethylamine (Et₃N) to the entire batch of eluent.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-spiked eluent.

  • Neutralization Flush: Flush the packed column with at least 2 to 3 column volumes (CV) of the Et₃N-spiked eluent. Self-Validation Check: Collect the eluting solvent and test it with pH paper. It must register as basic (pH > 8). If it is neutral, the silanols have not been fully deactivated. Keep flushing.

  • Loading: Dissolve your crude pyrrolidine in a minimum amount of the Et₃N-spiked eluent and load it onto the column.

  • Elution: Elute the product. The pyrrolidine will now elute as a sharp, tight band, increasing your recovered yield from 30% to >85%.

G A Standard Silica Gel B Pre-flush with 2% Et3N Eluent A->B C Silanol Neutralization (Deactivated Silica) B->C D Load Basic Pyrrolidine C->D E Elute without Streaking D->E

Caption: Workflow for neutralizing acidic silanols with Et3N to prevent pyrrolidine streaking.

References

  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis Source: PubMed Central (PMC) - National Institutes of Health URL:[Link]

  • Silver-Catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides with β-Boryl Acrylates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Efficient Synthesis of Fully Substituted Pyrrolidine-Fused 3-Spirooxindoles via 1,3-Dipolar Cycloaddition of Aziridine and 3-Ylideneoxindole Source: PubMed Central (PMC) - MDPI URL:[Link]

Sources

Enhancing regioselectivity in [3+2] cycloaddition reactions.

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [3+2] Cycloaddition Reactions . This comprehensive troubleshooting guide is designed for researchers, synthetic chemists, and drug development professionals who require precise control over regioselectivity in their molecular architectures.

Achieving high regioselectivity in[3+2] cycloadditions—such as the transformation of azides and alkynes into 1,2,3-triazoles, or nitrones and olefins into isoxazolidines—is historically challenging. Thermal (uncatalyzed) Huisgen cycloadditions typically yield near 1:1 mixtures of regioisomers. This guide bridges the gap between theoretical mechanistic causality and practical benchtop execution to help you drive your reactions toward a single, desired regioisomer.

Reaction Triage & Decision Workflow

G Start Desired [3+2] Cycloaddition Product Triazole 1,2,3-Triazole Start->Triazole Isoxazolidine Isoxazolidine Start->Isoxazolidine T_14 1,4-Disubstituted Triazole->T_14 Terminal Alkyne T_15 1,5-Disubstituted Triazole->T_15 Terminal/Internal Alkyne T_Bio Bioorthogonal / Metal-Free Triazole->T_Bio In vivo / Live Cells Iso_5 5-Substituted Isoxazolidine->Iso_5 Electron-Deficient Olefin Iso_4 4-Substituted Isoxazolidine->Iso_4 Electron-Rich Olefin CuAAC CuAAC (Cu(I) Catalyst) T_14->CuAAC RuAAC RuAAC (Ru(II) Catalyst) T_15->RuAAC SPAAC SPAAC (Cyclooctynes) T_Bio->SPAAC Nitrone_FMO FMO Control (HOMO-LUMO Tuning) Iso_5->Nitrone_FMO Iso_4->Nitrone_FMO

Decision workflow for controlling regioselectivity in[3+2] cycloaddition reactions.

FAQ Section 1: Catalyst-Driven Regioselectivity (CuAAC vs. RuAAC)

Q: I am trying to synthesize a 1,2,3-triazole, but thermal conditions are giving me an inseparable mixture of 1,4- and 1,5-regioisomers. How do I force the reaction to yield exclusively the 1,4-isomer or the 1,5-isomer?

A: Thermal Huisgen cycloadditions lack the electronic bias needed for regiocontrol. To achieve absolute regioselectivity, you must alter the reaction pathway from a concerted pericyclic mechanism to a stepwise, metal-catalyzed mechanism.

  • For 1,4-Disubstituted Triazoles (CuAAC): Utilize Copper(I) catalysis. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly specific for the 1,4-isomer. Mechanistically, this is driven by the formation of a bimetallic copper intermediate. The first Cu(I) atom coordinates the terminal alkyne to form a copper acetylide, while the second Cu(I) atom activates the azide. This stepwise process forms a six-membered metallacycle that collapses exclusively into the 1,4-triazolyl-copper intermediate, followed by protonation to release the product[1][2].

  • For 1,5-Disubstituted Triazoles (RuAAC): Utilize Ruthenium(II) catalysis. Unlike CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) does not proceed via an acetylide intermediate, which means it can tolerate both terminal and internal alkynes[3][4]. The Ru(II) catalyst coordinates both the azide and the alkyne, undergoing oxidative coupling to form a ruthenacycle. The steric and electronic demands of the pentamethylcyclopentadienyl (Cp) ligand on catalysts like CpRuCl(PPh3)2 dictate that the more electronegative carbon of the alkyne bonds with the terminal nitrogen of the azide, yielding the 1,5-isomer upon reductive elimination[3][4].

Standard Operating Protocol: Regioselective Triazole Synthesis

CuAAC (1,4-Triazole) Protocol:

  • Preparation: Dissolve the terminal alkyne (1.0 eq) and azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Prepare fresh aqueous solutions of CuSO₄·5H₂O (0.1 M) and Sodium Ascorbate (0.5 M).

  • Initiation: Add CuSO₄ (5 mol%) followed immediately by Sodium Ascorbate (10 mol%) to the reaction flask. The ascorbate serves as a sacrificial reductant to maintain the active Cu(I) species and prevent oxidative homocoupling of the alkyne (Glaser coupling).

  • Completion: Stir at room temperature for 2–12 hours. Extract with EtOAc, wash with brine, and dry over MgSO₄.

RuAAC (1,5-Triazole) Protocol:

  • Preparation: In a glovebox or under a strict argon atmosphere (Ru(II) is sensitive to oxidation), dissolve the alkyne (terminal or internal, 1.0 eq) and azide (1.0 eq) in anhydrous 1,4-dioxane or toluene.

  • Catalyst Addition: Add Cp*RuCl(PPh3)2 (5 mol%).

  • Initiation: Seal the reaction vessel and heat to 60–80 °C for 12–24 hours.

  • Completion: Cool to room temperature, concentrate, and filter through a short silica pad to remove ruthenium salts before final chromatographic purification.

FAQ Section 2: Metal-Free Strain-Promoted Cycloadditions (SPAAC)

Q: I am performing bioconjugation on live cells using SPAAC to avoid copper toxicity. However, my unsymmetrical cyclooctyne is yielding a mixture of regioisomers, complicating my analytical assays. How can I regain regiocontrol without metals?

A: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) leverages the massive ring strain (~18 kcal/mol) of cyclooctynes to drive the reaction at physiological temperatures without a catalyst[5]. However, the overwhelming thermodynamic driving force of the ring strain often overrides the subtle electronic differences that normally dictate regioselectivity, leading to mixtures of regioisomers when using unsymmetrical cyclooctynes (like DIBO or BARAC)[6].

To troubleshoot and enhance regioselectivity in SPAAC, consider the following structural modifications:

  • Use Symmetrical Cyclooctynes: The simplest solution is to use a symmetrical cyclooctyne, such as BCN (Bicyclo[6.1.0]nonyne). Because the alkyne is symmetric, the resulting triazole is structurally identical regardless of the azide's approach orientation.

  • Engineer Secondary Interactions: If an unsymmetrical cyclooctyne is required, you can engineer secondary covalent or non-covalent interactions between the substrates. For example, introducing a boronic acid moiety on the azide and a hydroxyl group on the cyclooctyne allows for the transient formation of a boronate ester. This pre-organizes the transition state, accelerating the reaction rate and delivering complete regioselectivity[6][7].

  • Electronic Tuning via Heteroatoms: Incorporating heteroatoms directly into the cyclooctyne ring (e.g., endocyclic sulfamates) alters the polarization of the alkyne. Pairing these electronically tuned alkynes with highly polarized 1,3-dipoles (like diazo compounds instead of azides) can heavily bias the transition state toward a single regioisomer[5].

FAQ Section 3: Electronic Tuning in Nitrone-Olefin [3+2] Cycloadditions

Q: My nitrone-olefin cycloaddition is yielding a mixture of 4-substituted and 5-substituted isoxazolidines. How do I predict and control this outcome?

A: Regioselectivity in the nitrone-olefin [3+2] cycloaddition is strictly governed by Frontier Molecular Orbital (FMO) theory. The reaction is a concerted, suprafacial pericyclic process, meaning the stereochemistry of the alkene is preserved, but the regiochemistry depends on the orbital coefficients of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)[8][9].

To control the regioselectivity, you must tune the electronic nature of your dipolarophile (the olefin):

  • To favor 5-Substituted Isoxazolidines (Normal Electron Demand): Use electron-deficient terminal alkenes (e.g., acrylates, nitroalkenes). In this regime, the dominant interaction is between the HOMO of the nitrone and the LUMO of the alkene. The nitrone oxygen has the largest HOMO coefficient, and the inner carbon of the electron-deficient alkene has the largest LUMO coefficient. These two atoms bond preferentially, placing the electron-withdrawing group at the 5-position[8][9][10].

  • To favor 4-Substituted Isoxazolidines (Inverse Electron Demand): Use electron-rich alkenes (e.g., vinyl ethers). This shifts the dominant interaction to the LUMO of the nitrone and the HOMO of the alkene, reversing the orbital coefficient matching and directing the substituent to the 4-position[10][11].

Pro-Tip for Optimization: If your regioselectivity is poor due to a low energy gap between competing FMO interactions, try switching to water as a solvent or running the reaction solvent-free. The hydrophobic effect in aqueous media tightly packs the transition state, which can amplify subtle steric and electronic biases, often improving both the reaction rate and the regioselective ratio[11].

Quantitative Data Summary

Reaction TypeCatalyst / PromoterSubstrate ScopeDominant RegioisomerTypical Yield
Thermal Huisgen None (Heat, >90°C)Terminal Alkynes, Azides1:1 Mixture (1,4 & 1,5)40 - 70%
CuAAC Cu(I) / AscorbateTerminal Alkynes, Azides1,4-Triazole (>99%)85 - 99%
RuAAC Cp*RuCl(PPh3)2Terminal & Internal Alkynes1,5-Triazole (>95%)75 - 95%
SPAAC (Symmetric) Ring Strain (e.g., BCN)Cyclooctynes, AzidesSingle Isomer (Symmetric)80 - 95%
Nitrone-Olefin None (FMO Controlled)Nitrones, EWG-Alkenes5-Isoxazolidine 70 - 90%

References

  • Yoshikawa, R., Hamada, S., & Matsuo, J. (2021). Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv. Available at: [Link]

  • Gordon, C. G., et al. (2012). Fine-Tuning Strain and Electronic Activation of Strain-Promoted 1,3-Dipolar Cycloadditions with Endocyclic Sulfamates in SNO-OCTs. National Institutes of Health (PMC). Available at: [Link]

  • Ziegler, F. E., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications. Available at: [Link]

  • Meldal, M., et al. (2021). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. National Institutes of Health (PMC). Available at: [Link]

  • Johansson, J. R., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews - ACS Publications. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

  • Wikipedia Contributors. (n.d.). Nitrone-olefin (3+2) cycloaddition. Wikipedia. Available at: [Link]

  • Brandi, A., et al. (2025). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. Available at: [Link]

Sources

Technical Support Center: Optimizing Solvent Systems for Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the resolution of enantiomers via diastereomeric salt formation. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot and optimize your crystallization processes effectively.

Frequently Asked Questions (FAQs)

Q1: My diastereomeric salts are not crystallizing at all. What are the primary factors I should investigate?

A1: The failure of diastereomeric salts to crystallize, often referred to as "oiling out," is a common but surmountable challenge. This phenomenon typically points to issues with supersaturation, solubility, or the intrinsic properties of the salt itself.

  • Supersaturation Level: Crystallization requires a state of supersaturation, but an excessively high level can lead to the formation of an amorphous oil rather than an ordered crystal lattice. The system is kinetically trapped in a metastable state. Consider a slower approach to generating supersaturation, such as slow cooling or controlled addition of an anti-solvent.

  • Solvent Choice: The solvent system is paramount. The ideal solvent will exhibit a significant difference in solubility between the desired diastereomer and the undesired one, particularly as a function of temperature. If your salt is too soluble, it will not precipitate. If it is poorly soluble, it may crash out as an amorphous solid. A systematic screening of solvents with varying polarities and functionalities is the first critical step.

  • Purity of Starting Materials: Impurities can act as crystallization inhibitors. Ensure the purity of your racemic mixture and the resolving agent. Trace amounts of residual solvents or by-products from a preceding reaction can significantly hinder crystallization.

Troubleshooting Guide: Common Scenarios & Solutions

Scenario 1: Oiling Out - The Formation of a Liquid Phase Instead of Crystals

Oiling out occurs when the salt separates from the solution as a liquid phase that is immiscible with the mother liquor. This is often a result of high supersaturation or a solvent system in which the salt has high solubility.

Root Cause Analysis & Mitigation Strategy:

Potential Cause Explanation Recommended Action
Excessive Supersaturation The concentration of the salt in the solution is too far above its solubility limit, favoring rapid, disordered precipitation over slow, ordered crystal growth.1. Reduce Concentration: Start with a more dilute solution. 2. Slow Down Supersaturation Generation: Implement a slower cooling ramp or a more gradual addition of the anti-solvent.
Inappropriate Solvent The solvent may be too "good," meaning the salt is highly soluble even at lower temperatures. This prevents the necessary decrease in solubility required for crystallization.1. Increase Anti-Solvent Ratio: Introduce a miscible anti-solvent in which the salt is less soluble to reduce the overall solvating power of the system. 2. Solvent Screening: Conduct a systematic screening of alternative solvents with different polarities (e.g., alcohols, esters, ketones, hydrocarbons).
High Temperature Performing the crystallization at too high a temperature can increase the solubility of the salt to the point where it separates as a molten phase or oil.Lower the Crystallization Temperature: After dissolution at a higher temperature, allow the solution to cool to a lower temperature before inducing crystallization.
Scenario 2: Poor Diastereomeric Excess (d.e.) or Low Yield of the Desired Diastereomer

Even when crystallization occurs, the resulting solid may have a low diastereomeric excess, indicating poor separation efficiency.

Root Cause Analysis & Mitigation Strategy:

The success of a diastereomeric resolution is governed by the phase diagram of the two diastereomers in the chosen solvent. The goal is to operate in a region where the desired diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor.

  • Thermodynamic vs. Kinetic Control: Rapid crystallization often leads to kinetically trapped states where the solid composition mirrors that of the solution (no enrichment). Slower crystallization allows the system to approach thermodynamic equilibrium, favoring the formation of the less soluble, more stable crystalline diastereomer.

Workflow for Optimizing Diastereomeric Excess:

Caption: Workflow for troubleshooting poor diastereomeric excess.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol outlines a high-throughput method for identifying promising solvent systems.

Objective: To rapidly screen a diverse set of solvents to find conditions that lead to crystalline solids and provide good discrimination between diastereomers.

Materials:

  • Diastereomeric salt mixture

  • A library of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • 96-well plate or small vials

  • Heating/cooling block or water baths

  • Magnetic stirrer (optional)

Procedure:

  • Preparation: Dispense a small, fixed amount (e.g., 10-20 mg) of the diastereomeric salt mixture into each well or vial.

  • Solvent Addition: Add a measured volume of a single solvent to each well to create a slurry.

  • Dissolution: Heat the plate or vials with stirring until the solids completely dissolve. Note the approximate temperature of dissolution.

  • Controlled Cooling (Supersaturation Generation):

    • Method A (Slow Cool): Allow the sealed plate/vials to cool slowly to room temperature, then transfer to a refrigerator (4°C).

    • Method B (Anti-Solvent): For systems where the salt is very soluble, add a miscible anti-solvent dropwise at a constant temperature until turbidity is observed, then add a slight excess.

  • Observation: After a set period (e.g., 24-48 hours), visually inspect each well under a microscope. Score the outcomes based on the following criteria:

    • Clear Solution: Salt is too soluble.

    • Oil/Amorphous Solid: Unfavorable outcome.

    • Crystalline Solid: Promising candidate. Note the crystal morphology (e.g., needles, plates).

  • Analysis: For promising crystalline hits, isolate the solid (e.g., by filtration or centrifugation), wash with a small amount of cold solvent, and analyze the diastereomeric excess using a suitable technique (e.g., HPLC, NMR).

Data Interpretation Table:

SolventOutcome (24h)Approx. Dissolution Temp (°C)d.e. of Solid (%)Notes
MethanolClear Solution< 25°CN/AToo soluble.
IsopropanolCrystalline Needles50°C85%Promising candidate.
Ethyl AcetateAmorphous Solid45°C55%Poor selectivity.
TolueneOil60°CN/AUnfavorable.
HeptaneInsoluble> 80°CN/APotential as anti-solvent.

Advanced Concepts

The Role of Ternary Phase Diagrams

For challenging separations, binary solvent systems (solvent + anti-solvent) may be insufficient. Understanding the ternary phase diagram of the two diastereomers and the solvent system is crucial for rational optimization. The diagram maps the solubility of each diastereomer as a function of the solvent composition, allowing for the identification of an optimal "crystallization window" where the solubility of the desired diastereomer is low, while the undesired diastereomer remains in solution.

Logical Relationship Diagram:

G cluster_0 System Components cluster_1 Process cluster_2 Key Optimization Parameters A Racemic Mixture D Salt Formation A->D B Resolving Agent B->D C Solvent System E Dissolution C->E D->E F Supersaturation E->F G Nucleation & Growth F->G H Isolation G->H M M H->M Desired Diastereomer (Solid) N N H->N Undesired Diastereomer (Mother Liquor) I Solvent Polarity & Functionality I->C J Temperature Profile J->F K Concentration K->F L Cooling/Anti-solvent Addition Rate L->F

Caption: Key relationships in diastereomeric salt crystallization.

This guide provides a framework for systematically approaching the optimization of solvent systems for diastereomeric salt crystallization. By understanding the underlying principles and employing a structured, investigative approach, you can efficiently overcome common challenges and develop robust, scalable resolution processes.

References

  • Collins, P. M., & Ferrier, R. J. (1995).
  • Blackmond, D. G. (2010). The Origin of Biological Homochirality. Cold Spring Harbor Perspectives in Biology, 2(5), a002147. [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2014). Processes to separate enantiomers.
  • Kaemmerer, H., & Lorenz, H. (2019). Phase Diagram-Based Design of Diastereomeric Salt Crystallization. Crystal Growth & Design, 19(10), 5585-5596.
  • Lusi, M. (2018). The role of the solvent in the crystallization of organic compounds. Chemistry–A European Journal, 24(51), 13346-13355.

Validation & Comparative

Comparative Analysis of Pyrrolidine-Based Cognitive Enhancers: Mechanistic Insights and Experimental Validation

Author: BenchChem Technical Support Team. Date: April 2026

As the demand for pharmacological interventions targeting cognitive decline and synaptic plasticity increases, pyrrolidine-based cognitive enhancers—commonly known as racetams—remain a focal point of neuropharmacological research. Characterized by their 2-pyrrolidone nucleus, these compounds exhibit distinct pharmacokinetic profiles and binding affinities despite their structural similarities.

This guide provides an objective, data-driven comparative analysis of the primary racetams (Piracetam, Aniracetam, Oxiracetam, and Pramiracetam), detailing their mechanisms of action, comparative efficacy, and the rigorous experimental methodologies required to validate their pharmacodynamics in a laboratory setting.

Mechanistic Framework: AMPA Receptor Positive Allosteric Modulation

The primary mechanism of action for the most potent racetams involves the positive allosteric modulation (PAM) of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Rather than acting as direct agonists, these compounds bind to allosteric sites on the receptor complex, fundamentally altering its gating kinetics in the presence of glutamate.

Structural biology reveals that1 [1]. This allosteric binding stabilizes the receptor in its open state, significantly delaying desensitization and deactivation. Consequently,2 [2]. This prolonged ion influx is the critical catalyst for downstream kinase activation (e.g., CaMKII) and the subsequent induction of Long-Term Potentiation (LTP).

AMPA_Pathway Glutamate Glutamate Release AMPAR AMPA Receptor (GluA2/GluA3 Dimer) Glutamate->AMPAR Agonist Binding Racetam Racetam PAM Racetam->AMPAR Allosteric Binding ConformationalChange Delayed Desensitization AMPAR->ConformationalChange Structural Stabilization IonInflux Increased Ca2+/Na+ Influx ConformationalChange->IonInflux LTP Enhanced Synaptic Plasticity IonInflux->LTP Kinase Activation

Fig 1: Synergistic modulation of AMPA receptors by glutamate and racetams driving plasticity.

Comparative Pharmacokinetics and Efficacy

While the core pyrrolidone structure is conserved, functional group substitutions drastically alter the lipophilicity, bioavailability, and target affinity of these compounds.3 [3].

The table below synthesizes the quantitative pharmacokinetic data and relative potencies of the primary racetams:

CompoundChemical SubstitutionOral BioavailabilityHalf-life ( t1/2​ )Primary Pharmacological TargetRelative Potency (vs. Piracetam)
Piracetam 2-oxo-1-pyrrolidineacetamide~100% (Hydrophilic)4.5 - 5.0 hoursAMPA (GluA2/3), Ion channels1x (Baseline)
Oxiracetam 4-hydroxy substitution68% - 82%8.0 hoursAMPA, ACh turnover~2x - 4x
Aniracetam N-anisoyl substitution<10% (High first-pass)0.5 - 2.0 hoursAMPA (Dimer interface), D2~5x - 10x
Pramiracetam Dipropan-2-ylaminoethylHigh (Lipophilic)4.0 - 6.0 hoursHigh-Affinity Choline Uptake~15x - 30x

Note: Aniracetam's low bioavailability is offset by its highly active primary metabolite, N-anisoyl-GABA, which crosses the blood-brain barrier efficiently.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of a novel pyrrolidine-based enhancer against established racetams, researchers must employ self-validating experimental systems. Below are the gold-standard protocols for in vitro and in vivo validation, detailing the causality behind each methodological choice.

Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology

Causality of Design: Why utilize whole-cell patch-clamp over extracellular field recordings? Extracellular field excitatory postsynaptic potentials (fEPSPs) conflate presynaptic release probabilities with postsynaptic receptor kinetics. By establishing a whole-cell configuration on CA1 pyramidal neurons, we isolate miniature excitatory postsynaptic currents (mEPSCs) in the presence of tetrodotoxin (TTX). This allows us to directly quantify the decay time constant ( τ ), which is the specific biophysical target of racetam-induced AMPA modulation.4 [4]. Therefore, precise kinetic isolation is mandatory.

Step-by-Step Methodology:

  • Slice Preparation: Prepare 300 µm acute transverse hippocampal slices from adult male Wistar rats using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

  • Incubation: Transfer slices to standard artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then maintain at room temperature.

  • Patch Configuration: Establish whole-cell voltage-clamp ( Vm​ = -70 mV) on visually identified CA1 pyramidal neurons using borosilicate glass pipettes (3–5 MΩ) filled with a Cs-gluconate internal solution to block potassium currents.

  • Baseline Recording: Record spontaneous mEPSCs for 10 minutes in the presence of 1 µM TTX (to block action potentials) and 10 µM bicuculline (to block GABA A​ receptors).

  • Drug Perfusion: Bath-apply the racetam (e.g., 1 mM Aniracetam) via a gravity-fed perfusion system for 15 minutes.

  • Washout Phase (Self-Validation Step): Switch perfusion back to standard aCSF for 20 minutes.

System Validation: The integrity of this protocol relies on the A-B-A within-subject design. The inclusion of the strict washout phase (Step 6) serves as an internal validation mechanism. If the prolonged τ does not return to baseline post-washout, the slice viability is compromised, and the data point must be excluded. This ensures the observed kinetic shift is purely a reversible pharmacological event, not an artifact of cellular degradation.

Protocol_Workflow Baseline 1. Baseline Recording Vehicle 2. Vehicle Control Baseline->Vehicle Drug 3. Racetam Perfusion Vehicle->Drug Washout 4. Washout Phase Drug->Washout Analysis 5. Kinetic Analysis Washout->Analysis

Fig 2: Self-validating patch-clamp workflow ensuring reversible drug-induced kinetic changes.

Protocol B: In Vivo Step-Through Passive Avoidance Task

Causality of Design: To translate synaptic kinetic changes into behavioral cognitive enhancement, the step-through passive avoidance task is utilized. Racetams exhibit a notoriously narrow, inverted U-shaped dose-response curve. By titrating the intensity of the aversive stimulus (foot-shock), researchers can avoid "ceiling effects" in memory retention, ensuring the cognitive enhancement window remains observable.

Step-by-Step Methodology:

  • Acquisition Trial: Place the rodent in the illuminated compartment of a two-chamber apparatus. Upon entering the dark compartment (natural scototaxic preference), deliver a mild, titrated foot-shock (e.g., 0.3 mA for 2 seconds).

  • Amnesic Induction (Positive Control): Administer Scopolamine (1 mg/kg, i.p.) 30 minutes prior to training to induce cholinergic amnesia.

  • Drug Administration: Administer the target racetam (e.g., Piracetam 200 mg/kg, i.p.) immediately post-training to isolate the drug's effect on memory consolidation rather than acquisition or locomotion.

  • Retention Trial: 24 hours post-training, place the animal back in the illuminated compartment. Record the step-through latency (up to a 300-second cutoff).

System Validation: The inclusion of the scopolamine-induced amnesia group acts as a self-validating positive control. Reversal of this specific deficit by the racetam validates the drug's anti-amnesic properties. Furthermore, conducting an open-field test prior to the avoidance task ensures that increased step-through latency is due to memory retention, not drug-induced motor impairment or generalized hyperlocomotion.

Data Interpretation & Translational Outlook

When analyzing the comparative data, researchers must look for the convergence of in vitro kinetics and in vivo behavior. A successful pyrrolidine-based enhancer will demonstrate a statistically significant prolongation of the mEPSC decay time constant ( τ ) without altering the rise time or resting membrane potential, indicating pure allosteric modulation rather than direct agonism.

Translating these findings requires acknowledging the pharmacokinetic limitations of the class. While Aniracetam shows superior AMPA modulation in vitro, its extensive first-pass metabolism necessitates higher clinical dosing frequencies compared to Oxiracetam. Future drug development in this space should focus on synthesizing pyrrolidine derivatives that combine the potent GluA2/GluA3 dimer interface binding of Aniracetam with the high oral bioavailability and extended half-life of Piracetam.

References
  • Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. PubMed Central (PMC).
  • Excitatory amino acids and neuronal plasticity: modulation of AMPA receptors as a novel substrate for the action of nootropic drugs. PubMed.
  • Piracetam and piracetam-like drugs: from basic science to novel clinical applic
  • Comparative Electrophysiological Investigations on Oxiracetam and Piracetam. PubMed.

Sources

Validating the Binding Interactions of RORγt Inverse Agonists via X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcriptional regulator of Th17 cell differentiation and interleukin-17 (IL-17) production. Because of its central role in autoimmune pathologies such as psoriasis and multiple sclerosis, RORγt has become a highly pursued therapeutic target.

Validating the exact binding modes of RORγt inverse agonists is notoriously difficult due to the high flexibility of the receptor's Ligand-Binding Domain (LBD), specifically the Activation Function 2 (AF2) domain located on Helix 12 (H12). This guide objectively compares the Ternary Co-Crystallization Platform (TCP) against conventional Apo-Crystal Soaking (CAS) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , providing drug development professionals with the experimental data and mechanistic rationale needed to select the optimal structural validation strategy.

The Structural Challenge: Helix 12 and the "Agonist Lock"

To understand why conventional structural validation methods often fail for RORγt, one must first understand the receptor's molecular mechanics. The RORγt LBD consists of 12 alpha-helices. In the active state, endogenous agonists (e.g., 25-hydroxycholesterol) stabilize H12 against the core of the LBD, forming a charge clamp that recruits co-activator peptides (such as SRC1/2)[1].

Recent crystallographic studies have classified RORγt inverse agonists into two distinct mechanistic categories based on their interaction with the "agonist lock" (a structural motif formed by residues His479, Tyr502, and Phe506)[2]:

  • Steric Clash ("Long") Inverse Agonists: These molecules are physically large enough to directly disrupt the agonist lock, forcing H12 into an inactive conformation and promoting co-repressor (e.g., NCoR) recruitment[3].

  • Non-Steric Clash ("Short") Inverse Agonists: Benchmark compounds like 2 leave the agonist lock untouched. Instead, they induce a subtle conformational shift mediated by a highly specific "water trapping" hydrogen bond network[2].

RORgt_Mechanism RORgt RORγt Apo State (Flexible Helix 12) ActiveState Active Conformation (H12 Stabilized by Agonist) RORgt->ActiveState + Endogenous Agonist InactiveState Inactive Conformation (H12 Displaced by Inv. Agonist) RORgt->InactiveState + Inverse Agonist (e.g., GSK805) CoAct Co-activator Recruitment (e.g., SRC1/2 Peptide) ActiveState->CoAct AF2 Domain Exposed CoRep Co-repressor Recruitment (e.g., NCoR Peptide) InactiveState->CoRep AF2 Domain Blocked Th17 IL-17 Transcription (Th17 Differentiation) CoAct->Th17 Block Transcription Blocked (Immunosuppression) CoRep->Block

Figure 1: Mechanistic pathway of RORγt modulation by inverse agonists vs. agonists.

Platform Comparison: Why Apo-Soaking Fails

When screening novel inverse agonists, structural biologists typically choose between three validation platforms.

Alternative 1: Conventional Apo-Crystal Soaking (CAS)

In CAS, apo-RORγt is crystallized first, and the ligand is soaked into the pre-formed crystal lattice.

  • The Flaw: The apo-RORγt crystal lattice artificially constrains H12. When an inverse agonist diffuses into the binding pocket and attempts to displace H12, the mechanical strain shatters the crystal. Consequently, CAS has a notoriously low success rate (<30%) for RORγt inverse agonists.

Alternative 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS measures the exchange rate of amide hydrogens, providing excellent data on the solution-state dynamics of H12[1].

  • The Flaw: While HDX-MS confirms that H12 is destabilized, it lacks the atomic resolution required to visualize the "water trapping" networks essential for structure-based drug design (SBDD) of non-steric clash compounds.

The Solution: Ternary Co-Crystallization Platform (TCP)

TCP bypasses lattice constraints by assembling a ternary complex (RORγt LBD + Inverse Agonist + Co-regulator Peptide) in solution prior to crystallization.

  • The Advantage: By allowing the protein to find its lowest-energy conformational state before lattice formation, TCP captures high-resolution (1.8–2.5 Å) data of both "long" and "short" inverse agonists, preserving critical water networks[4].

Quantitative Performance Comparison
ParameterTernary Co-Crystallization (TCP)Apo-Crystal Soaking (CAS)HDX-MS
Resolution Limit 1.8 – 2.5 Å2.5 – 3.2 Å (if intact)Peptide-level (Low)
H12 Conformational Freedom Unrestricted prior to packingHighly constrained by latticeFully unrestricted
Water Network Visibility Excellent (Critical for SBDD)Poor / DistortedN/A
Success Rate (Inv. Agonists) > 85% < 30% (Crystals often crack)> 90% (No atomic data)
Throughput MediumHighMedium

Experimental Protocol: Ternary Co-Crystallization

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system. Every step includes a causality-driven quality control checkpoint to prevent downstream failure.

Phase 1: Protein Expression and Purification
  • Expression: Express the human RORγt LBD (residues 265–507) in E. coli BL21(DE3) using a hexahistidine-SUMO tag.

  • Purification: Purify via Ni-NTA affinity chromatography. Cleave the tag using ULP1 protease.

  • Self-Validating Checkpoint (Size Exclusion Chromatography): Pass the cleaved protein through a Superdex 75 column. Causality: RORγt is prone to aggregation. Only the monodisperse monomeric peak must be collected to ensure uniform crystal nucleation.

Phase 2: Ternary Complex Assembly
  • Ligand Incubation: Concentrate the RORγt LBD to 10 mg/mL in buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol). Add the inverse agonist (e.g., GSK805) at a 3-to-5 molar excess. Incubate for 1 hour at 4°C.

  • Peptide Addition: Add a synthetic co-regulator peptide (e.g., SRC2 or NCoR) at a 3 molar excess.

    • Causality: Why add a peptide? For non-steric clash inverse agonists, the peptide acts as a structural brace, locking the receptor into a uniform state and drastically improving the diffraction quality of the resulting crystals[4].

Phase 3: Crystallization and Diffraction
  • Vapor Diffusion: Set up sitting-drop vapor diffusion plates at 20°C. Mix 1 µL of the ternary complex with 1 µL of reservoir solution (e.g., 0.1 M sodium phosphate pH 7.4, 0.5–0.7 M NaCl, 4–6% PEG4000)[1].

  • Cryo-Protection: After 3–5 days, harvest mature crystals and briefly soak them in the reservoir solution supplemented with 20% ethylene glycol before flash-freezing in liquid nitrogen (100K).

  • Data Collection: Collect X-ray diffraction data at a synchrotron source. Solve the structure using Molecular Replacement (MR) with a known RORγt apo structure (e.g., PDB: 3L0L) as the search model.

Workflow Protein Purified RORγt LBD (Quality Control via SEC) Complex Ternary Complex Assembly (Protein + Ligand + Peptide) Protein->Complex Incubate 1h @ 4°C (Self-Validating Step) Cryst Vapor Diffusion Crystallization Complex->Cryst Sitting Drop 20°C Diffract X-ray Diffraction (Synchrotron) Cryst->Diffract Cryo-cooling (100K) Solve Structure Solution (Molecular Replacement) Diffract->Solve Phenix / Coot

Figure 2: Step-by-step workflow for the Ternary Co-Crystallization Platform.

Conclusion

While Conventional Apo-Soaking (CAS) remains a staple for rigid kinase targets, the inherent flexibility of the RORγt Helix 12 renders CAS highly inefficient for validating inverse agonists. The Ternary Co-Crystallization Platform (TCP) provides a robust, self-validating alternative. By assembling the protein-ligand-peptide complex in solution prior to lattice formation, TCP successfully captures the elusive "water trapping" mechanisms of modern RORγt inverse agonists, providing the high-resolution atomic data necessary for advanced structure-based drug design.

References

  • Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry - ACS Publications.2

  • HDX-MS reveals structural determinants for RORg hyperactivation by synthetic agonists. eLife. 1

  • From RORγt Agonist to Two Types of RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. 3

  • Structural states of RORgt: X-ray elucidation of molecular mechanisms and binding interactions for natural and synthetic compounds. PDBj. 4

Sources

Comparative SAR & Efficacy Guide: 4-Aminopyrrolidine-3-ol Derivatives vs. Legacy BACE1 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of β -site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors is a critical pathway in Alzheimer's Disease (AD) drug discovery[1]. BACE1 catalyzes the rate-limiting step in the production of neurotoxic amyloid- β (A β ) peptides[2]. Historically, legacy scaffolds like large peptidomimetics and acylguanidines suffered from poor blood-brain barrier (BBB) permeability and off-target cross-reactivity with closely related aspartyl proteases like Cathepsin D[3].

The (3S,4S)-4-aminopyrrolidine-3-ol scaffold emerged as a highly efficient, non-peptidic alternative[2]. The causality behind its success lies in its stereochemistry: the central pyrrolidine ring acts as a rigid vector, properly orienting the 3-hydroxyl and 4-amino groups to form critical hydrogen bonds with the catalytic aspartic dyad (Asp32 and Asp228) of the BACE1 enzyme[2]. By modifying the substituents attached to this pyrrolidine core, medicinal chemists can probe the S1, S2, and S3 subpockets to optimize binding affinity while maintaining a low molecular weight profile conducive to cellular and BBB permeability[4].

APP_Pathway APP Amyloid Precursor Protein (APP) Alpha α-Secretase (Non-amyloidogenic) APP->Alpha Healthy Pathway BACE1 BACE1 (β-Secretase) (Amyloidogenic) APP->BACE1 Disease Pathway sAPPb sAPPβ + C99 BACE1->sAPPb Gamma γ-Secretase sAPPb->Gamma Abeta Aβ Peptides (Neurotoxic Aggregates) Gamma->Abeta Inhibitor 4-Aminopyrrolidine-3-ol Derivatives Inhibitor->BACE1 Inhibits

Diagram 1: APP processing pathway highlighting BACE1 inhibition by pyrrolidine derivatives.

Comparative SAR Analysis: Scaffold Performance

To objectively evaluate the 4-aminopyrrolidine-3-ol derivatives, we compare two key synthesized variants (Compound 7c and Compound 11a) against legacy BACE1 inhibitor classes[4].

Table 1: Quantitative Performance Comparison of BACE1 Inhibitor Scaffolds

Inhibitor Class / CompoundEnzymatic IC 50​ ( μ M)Cell-Based Assay IC 50​ Selectivity (vs. Cathepsin D)Cell Permeability / BBB Profile
4-Aminopyrrolidine-3-ol (7c) 0.05~40% inhib. @ 10 μ MHighPoor
4-Aminopyrrolidine-3-ol (11a) 0.121.7 μ MHighGood
Legacy Aminohydantoins < 0.01< 0.1 μ MModerate to HighOften limited by P-gp efflux
Legacy Acylguanidines 0.0030.14 μ MLow to ModeratePoor (High Molecular Weight)

Data synthesized from[4] and[1].

Key SAR Insight : While Compound 7c exhibits superior target engagement at the enzymatic level (0.05 μ M), its high polarity restricts membrane crossing, rendering it largely ineffective in cellular models[4]. Conversely, Compound 11a sacrifices a slight degree of enzymatic potency (0.12 μ M) but achieves a highly functional cellular IC 50​ (1.7 μ M) due to enhanced lipophilicity[4]. This demonstrates the classic SAR trade-off in neuro-therapeutics: raw target affinity must be balanced against pharmacokinetic viability to yield a functional lead.

SAR_Workflow Core Identify Scaffold: (3S,4S)-4-aminopyrrolidine-3-ol Sub P1/P2/P3 Substituent Optimization Core->Sub Enz Enzymatic Validation (BACE1 FRET Assay) Sub->Enz Cell Cellular Validation (Aβ Reduction & Permeability) Enz->Cell IC50 < 100 nM Lead Lead Selection (e.g., Compound 11a) Cell->Lead High Permeability Fail Poor Permeability (e.g., Compound 7c) Cell->Fail Low Permeability

Diagram 2: SAR optimization workflow balancing enzymatic potency and cellular permeability.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility in drug discovery, the following protocols incorporate strict internal self-validation mechanisms.

Protocol A: BACE1 FRET Enzymatic Assay

This assay measures the direct inhibition of BACE1 catalytic activity using a fluorogenic peptide substrate.

  • Reagent Preparation : Prepare the assay buffer (50 mM Sodium Acetate, pH 4.5, 0.1% CHAPS). Dilute recombinant human BACE1 enzyme and the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher).

  • Compound Dilution : Prepare a 10-point 3-fold serial dilution of the 4-aminopyrrolidine-3-ol derivatives in 100% DMSO.

  • Reaction Assembly : In a 384-well black microplate, combine 10 μ L of the enzyme solution with 1 μ L of the compound (or DMSO control), and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation & Reading : Add 10 μ L of the FRET substrate to initiate the reaction. Read fluorescence (Ex: 540 nm / Em: 590 nm) continuously for 60 minutes.

  • Self-Validation Mechanism :

    • Positive Control: Include a clinically validated BACE1 inhibitor (e.g., Verubecestat) on every plate.

    • Quality Control (Z'-factor): Calculate the Z'-factor using the DMSO (vehicle) and positive control wells. The assay is only validated and accepted if Z′≥0.5 , confirming a robust signal-to-noise ratio independent of the test compounds.

Protocol B: Cell-Based A β Reduction Assay

This protocol evaluates the functional efficacy and membrane permeability of the derivatives in a living system[4].

  • Cell Culture : Seed PC12 or SH-SY5Y cells stably transfected with the Swedish mutant of human APP (APPsw) into 96-well plates at 5×104 cells/well[4].

  • Treatment : After 24 hours, replace the media with fresh media containing the test compounds (e.g., Compound 11a) at varying concentrations (0.1 to 30 μ M). Incubate for 24 hours.

  • A β Quantification : Collect the conditioned media and quantify A β1−40​ levels using a highly specific sandwich ELISA.

  • Self-Validation Mechanism (Cytotoxicity Counter-Screen) :

    • Immediately following media collection, perform an MTT or CellTiter-Glo viability assay on the remaining cells in the plate.

    • Logic: If a compound shows a reduction in A β but also a significant drop in cell viability, the A β reduction must be flagged as a false positive due to general cytotoxicity rather than specific BACE1 inhibition. True hits (like Compound 11a) must demonstrate >95% cell viability at their IC 50​ concentrations.

References

  • Tran, P. T., et al. "Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol derivatives and biological evaluation for their BACE1 inhibitory activities." Bioorganic & Medicinal Chemistry Letters 26.1 (2016): 51-54. URL:[Link]

  • Coimbra, J. R. M., et al. "Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment." Frontiers in Chemistry 6 (2018): 178. URL:[Link]

Sources

Benchmarking Pyrrolidine-Based Organocatalysts in Asymmetric Michael Additions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a cornerstone transformation in modern drug development. It provides direct access to chiral γ-nitro carbonyls, which are essential precursors for biologically active aliphatic amines, including GABA receptor agonists like Baclofen and PDE4 inhibitors like Rolipram[1].

Within the realm of aminocatalysis, pyrrolidine-based secondary amines have emerged as the privileged scaffolds for these transformations. However, not all pyrrolidine catalysts are created equal. This guide benchmarks the performance, mechanistic causality, and operational protocols of the three primary classes of pyrrolidine organocatalysts: L-Proline, Diarylprolinol Silyl Ethers (Jørgensen-Hayashi), and Bifunctional Pyrrolidines.

Mechanistic Grounding: The Enamine Catalytic Cycle

To understand why certain catalysts outperform others, we must first examine the causality of the enamine activation mode[2]. Pyrrolidine catalysts operate by condensing with an enolizable aldehyde or ketone to form an iminium ion, which rapidly tautomerizes into a nucleophilic enamine. This raises the Highest Occupied Molecular Orbital (HOMO) of the carbonyl donor, priming it for a stereoselective attack on the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroalkene acceptor.

EnamineCycle Cat Pyrrolidine Catalyst (Secondary Amine) Iminium1 Iminium Ion Intermediate Cat->Iminium1 + Donor Ald Carbonyl Donor (Aldehyde/Ketone) Ald->Iminium1 Enamine Nucleophilic Enamine (HOMO Activated) Iminium1->Enamine - H+ CCBond C-C Bond Formation (Stereocontrolled) Enamine->CCBond + Acceptor Michael Nitroalkene Acceptor (LUMO) Michael->CCBond Iminium2 Product Iminium CCBond->Iminium2 Iminium2->Cat Catalyst Regeneration Prod Chiral γ-Nitro Carbonyl Adduct Iminium2->Prod + H2O (Hydrolysis)

Enamine catalytic cycle for pyrrolidine-mediated asymmetric Michael additions.

Catalyst Benchmarking & Structural Causality

The Baseline: L-Proline

While L-proline is the foundational organocatalyst, it performs poorly in the Michael addition of aldehydes to nitroalkenes (often yielding <56% with <52% ee)[3].

  • The Causality of Failure: The unprotected carboxylic acid moiety of L-proline reacts with the incoming aldehyde to form a stable oxazolidinone intermediate. This parasitic dead-end sequesters the catalyst. Furthermore, the carboxylate group lacks the necessary steric bulk to completely shield one face of the enamine, leading to poor enantiocontrol.

The Gold Standard: Diarylprolinol Silyl Ethers (Jørgensen-Hayashi)

Developed independently by the Jørgensen and Hayashi groups, these catalysts represent a masterclass in rational design[3].

  • The Causality of Success: The carboxylic acid is replaced by a bulky diarylmethyl group, which provides absolute steric shielding of one face of the pyrrolidine ring. To prevent the hydroxyl group from forming hemiaminals (similar to the oxazolidinone trap), it is protected as a bulky Trimethylsilyl (TMS) or Triethylsilyl (TES) ether[3]. This forces the electrophile to approach exclusively from the unshielded face, routinely delivering >98% ee and excellent diastereomeric ratios (dr)[4].

The Next Generation: Bifunctional Pyrrolidines

Recent advancements have tethered hydrogen-bond donors (such as thioureas, squaramides, or triflamides) directly to the pyrrolidine core[5]. A prime example is d-prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine[6].

  • The Causality of Dual-Activation: While the secondary amine forms the enamine, the tethered H-bond donor coordinates the oxygen atoms of the nitroalkene. This dual-activation lowers the LUMO of the electrophile (accelerating the reaction) and rigidly pre-organizes the transition state, allowing these reactions to proceed at room temperature without acidic additives[6],[7].

CatalystDesign Base Pyrrolidine Core Steric Steric Shielding (Diarylmethyl) Base->Steric Protect O-Silylation (TMS/TES Ether) Base->Protect Hbond H-Bond Donors (Thiourea/Sulfonamide) Base->Hbond Effect1 Blocks one enamine face (High ee %) Steric->Effect1 Effect2 Prevents parasitic oxazolidinone traps Protect->Effect2 Effect3 Activates nitroalkene via dual H-bonding Hbond->Effect3

Structural modifications of pyrrolidine organocatalysts and their mechanistic effects.

Quantitative Benchmarking Data

The following table summarizes the performance of these catalysts using the standard benchmarking reaction: the Michael addition of isobutyraldehyde to trans-β-nitrostyrene.

Catalyst SystemAdditiveSolventTempYield (%)ee (%)dr (syn:anti)Ref
L-Proline NoneDMSORT< 56< 52ND[3]
(S)-DPP-TMS Ether None / AcidTolueneRT90 - 9998 - 9919:1[3]
d-Prolyl-2-(NH-Tf)-pyrrolidine NoneTolueneRT9597>99:1[6]
Pyrrolidine-Thiourea Brine/AcidNeat/H₂ORT84 - 9581 - 9596:4[7]

Note: (S)-DPP-TMS = (S)-α,α-Diphenylprolinol trimethylsilyl ether. ND = Not Determined.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol for the Jørgensen-Hayashi catalyzed Michael addition incorporates built-in validation checkpoints. This prevents the propagation of errors through the workflow.

Reaction: Asymmetric addition of propanal to (E)-β-nitrostyrene[4].

Step 1: Catalyst Pre-Activation

  • In an oven-dried vial equipped with a magnetic stir bar, dissolve (S)-α,α-diphenylprolinol TMS ether (10 mol%, 0.0275 mmol) in anhydrous CH₂Cl₂ (550 μL).

  • Add propanal (3.0 equiv, 0.83 mmol) to the solution.

  • Causality Check: Stir for 5 minutes at room temperature. This pre-incubation ensures the quantitative formation of the active enamine species before the electrophile is introduced, suppressing background racemic pathways.

Step 2: Electrophile Addition

  • Add (E)-β-nitrostyrene (1.0 equiv, 0.275 mmol) in one portion.

  • Stir the reaction mixture at room temperature.

  • Validation Checkpoint 1 (Conversion): Monitor the reaction via TLC (Hexane/EtOAc 4:1). The reaction is complete when the bright yellow, UV-active spot of the nitrostyrene is fully consumed (typically 1–2 hours). Do not proceed until conversion is confirmed.

Step 3: Quenching and Extraction

  • Quench the reaction by adding saturated aqueous NH₄Cl (1 mL).

  • Extract the aqueous layer with CH₂Cl₂ (3 × 2 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Diastereoselectivity): Obtain a ¹H NMR spectrum of the crude mixture. Calculate the syn/anti diastereomeric ratio (dr) by integrating the distinct α-proton signals. Causality: Measuring dr before column chromatography ensures the data is not skewed by the fractionation of diastereomers on silica gel[6],[4].

Step 4: Purification and Enantiomeric Validation

  • Purify the crude product via flash column chromatography on silica gel (eluting with Hexane/EtOAc gradients).

  • Validation Checkpoint 3 (Enantioselectivity): Analyze the purified adduct via Chiral HPLC (e.g., Chiralpak IC or OD-H column)[6],[4]. Always run a racemic standard (synthesized using an achiral base like DBU) sequentially to validate baseline separation of the enantiomers.

References

  • Source: ACS Publications (Accounts of Chemical Research)
  • Title: d-Prolyl-2-(trifluoromethylsulfonamidopropyl)
  • Source: PMC / NIH (Molecules)
  • Source: MDPI (Molecules)
  • Title: Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives Source: PMC / NIH URL
  • Source: ACS Publications (ACS Catalysis)
  • Title: A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis Source: Benchchem URL

Sources

Cross-Reactivity Profiling of RORγt Inverse Agonists Against PXR and LXR: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Selectivity Imperative in RORγt Drug Design

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcriptional regulator driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22[1][2]. Pharmacological inhibition of RORγt via small-molecule inverse agonists has emerged as a highly validated strategy for treating autoimmune conditions such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease[3][4].

However, a critical bottleneck in the clinical translation of RORγt inverse agonists is off-target cross-reactivity with other nuclear hormone receptors (NHRs), specifically the Pregnane X Receptor (PXR) and Liver X Receptors (LXRα/LXRβ)[1][5]. Because early RORγt modulators were derived from pan-nuclear receptor ligands, achieving pristine selectivity is paramount[2]. PXR activation induces cytochrome P450 enzymes (e.g., CYP3A4), leading to severe drug-drug interactions and rapid systemic clearance[1][6]. Concurrently, LXR activation drives hepatic lipogenesis, significantly increasing the risk of steatosis.

Mechanistic Causality: Why Do These Receptors Cross-React?

The cross-reactivity between RORγt, PXR, and LXR stems from the highly conserved structural topologies within their ligand-binding domains (LBDs). The lipophilic nature of these NHR binding pockets dictates that hydrophobic, bulky chemical scaffolds designed to stabilize the inactive conformation of RORγt (by sterically displacing helix 12 to prevent co-activator recruitment) can inadvertently stabilize the active conformation of PXR or LXR[7][8]. Therefore, rigorous cross-reactivity profiling is not merely a regulatory checkbox; it is the fundamental driver of structure-based lead optimization.

Pathways Ligand RORγt Inverse Agonist (Test Compound) RORgt RORγt Receptor Ligand->RORgt Desired Inhibition PXR PXR Receptor Ligand->PXR Off-target Activation LXR LXR Receptor Ligand->LXR Off-target Activation Th17 Th17 Differentiation ↓ IL-17 Production RORgt->Th17 CYP ↑ CYP3A4 Expression (Drug Interactions) PXR->CYP Lipid ↑ Lipogenesis (Hepatic Steatosis) LXR->Lipid

Fig 1. Target vs. off-target nuclear receptor pathways.

Comparative Profiling of Benchmark Compounds

To illustrate the evolution of selectivity in this space, we must objectively compare several benchmark RORγt modulators and their cross-reactivity profiles.

  • T0901317 : Originally identified as an LXR agonist, it was later discovered to be a potent PXR agonist and a RORγt inverse agonist. It serves as the classic example of a non-selective pan-modulator with a high toxicity risk[2][8].

  • SR2211 : Developed by applying retrosynthetic modifications to the T0901317 scaffold to specifically dial out LXR and PXR activity, yielding a highly selective first-generation RORγt inverse agonist[9].

  • BMS-986251 : A clinical-stage tricyclic RORγt inverse agonist. Extensive structure-based drug design (SBDD) was employed to eliminate PXR and LXR cross-reactivity while maintaining single-digit nanomolar potency and excellent in vivo efficacy[1][5].

  • TAK-828F & VTP-938 : Next-generation, highly selective RORγt inverse agonists demonstrating sub-nanomolar to single-digit nanomolar potency without activating PXR or LXR[2][10].

Table 1: Quantitative Cross-Reactivity Profiles of Benchmark RORγt Modulators
CompoundRORγt IC50/EC50 (nM)PXR EC50 (nM)LXRα/β EC50 (nM)Profile Summary
T0901317 ~200 (Inverse Agonist)~150 (Agonist)~50 (Agonist)Pan-modulator; high toxicity risk
SR2211 ~100 (Inverse Agonist)>10,000>10,000First-generation selective
BMS-986251 7 (Inverse Agonist)>5,000>5,000Clinical candidate; highly selective
TAK-828F 1.9 (Inverse Agonist)>10,000>10,000Highly potent & selective
VTP-938 0.9 (Inverse Agonist)>10,000>10,000Highly potent & selective

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, a self-validating system of assays must be employed. Binding affinity alone is insufficient because compounds can bind PXR/LXR without activating them, or act as partial agonists. Therefore, a combination of biochemical binding and cell-based functional reporter assays is mandatory to validate true selectivity[11].

Workflow Step1 1. TR-FRET Binding Assay (RORγt Affinity) Step2 2. GAL4-NR Reporter Assay (PXR/LXR Selectivity) Step1->Step2 Step3 3. Human Whole Blood Assay (IL-17 Inhibition) Step2->Step3 Step4 4. In Vivo PK/PD & Tox Profiling Step3->Step4

Fig 2. Sequential screening workflow for RORγt inverse agonists.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
  • Purpose : To quantify the direct biochemical binding affinity and co-activator displacement at the RORγt LBD[2].

  • Causality : TR-FRET minimizes assay interference from autofluorescent compounds. By measuring the displacement of a labeled co-activator peptide (e.g., SRC1) from the RORγt LBD, we directly assess the mechanical action of inverse agonism.

  • Step-by-Step Methodology :

    • Reagent Preparation : Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA). Dilute GST-tagged human RORγt-LBD to a final concentration of 10 nM.

    • Tracer Addition : Add biotinylated co-activator peptide (100 nM) alongside a Europium-labeled anti-GST antibody (donor) and Streptavidin-APC (acceptor).

    • Compound Titration : Dispense test compounds in a 10-point dose-response curve (10 µM to 0.5 nM) using an acoustic liquid handler to minimize solvent (DMSO) artifacts.

    • Incubation & Reading : Incubate the microplate in the dark at room temperature for 1-2 hours to reach equilibrium. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader.

    • Data Analysis : Calculate IC50 values using a 4-parameter logistic regression. A dose-dependent decrease in the FRET signal confirms the displacement of the co-activator.

Protocol 2: GAL4-Chimeric Nuclear Receptor Reporter Assay (PXR & LXR Selectivity)
  • Purpose : To functionally evaluate off-target agonism at PXR and LXR in a cellular context[9][11].

  • Causality : Full-length NHRs often suffer from high background noise due to endogenous ligands present in serum. Using a chimeric system—fusing the LBD of human PXR or LXR to the DNA-binding domain (DBD) of yeast GAL4—isolates the receptor's ligand-dependent activation, providing a pristine, self-validating signal-to-noise ratio.

  • Step-by-Step Methodology :

    • Cell Culture & Transfection : Seed a mammalian cell line (e.g., HepG2) lacking endogenous GAL4 activity at 10,000 cells/well in 384-well plates. Co-transfect with two plasmids: (a) GAL4-DBD/PXR-LBD (or LXR-LBD) expression vector, and (b) a 5xUAS-Luciferase reporter plasmid.

    • Compound Treatment : 24 hours post-transfection, treat cells with test compounds in a dose-response format. Include Rifampicin (10 µM) as a positive control for PXR, and GW3965 (1 µM) as a positive control for LXR.

    • Incubation : Incubate for 18-24 hours at 37°C, 5% CO2 to allow sufficient time for transcription and translation of the luciferase reporter.

    • Detection : Lyse cells and add a luciferase substrate reagent (e.g., Steady-Glo). Measure luminescence.

    • Validation & Interpretation : Calculate the % activation relative to the positive controls ( Ymax​ ). A selective RORγt inverse agonist must show an EC50 > 10 µM and a Ymax​ < 10% in both PXR and LXR assays.

Conclusion

The development of RORγt inverse agonists requires a delicate balancing act between maximizing on-target potency and engineering out PXR/LXR cross-reactivity. As demonstrated by clinical candidates like BMS-986251 and VTP-938, utilizing a rigorous, self-validating cascade of TR-FRET and GAL4-reporter assays ensures that only compounds with pristine selectivity profiles advance to in vivo models, thereby mitigating the severe risks of hepatotoxicity and drug-drug interactions.

References

  • "Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist" - nih.gov.
  • "Therapeutic suppression of pulmonary neutrophilia and allergic airway hyperresponsiveness by an RORγt inverse agonist" - jci.org.
  • "Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma t Inverse Agonist" - karger.com.
  • "Assessing the Selectivity of FXR, LXRs, CAR, and RORγ Pharmaceutical Ligands With Reporter Cell Lines" - nih.gov.
  • "The therapeutic potential of RORγ modulators in the tre
  • "Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases" - nih.gov.
  • "Rationally Designed, Conformationally Constrained Inverse Agonists of RORγt—Identification of a Potent, Selective Series with Biologic-Like in Vivo Efficacy" - acs.org.
  • "Discovery of LYC-55716: A Potent, Selective, and Orally Bioavailable Retinoic Acid Receptor-Related Orphan Receptor-γ (RORγ)
  • "Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo" - plos.org.
  • "The Discovery and Chemical Development of BMS-986251: A Selective RORγt Inverse Agonist for the Potential Treatment of Autoimmune Diseases" - acs.org.
  • "Pharmacological repression of RORγ is therapeutic in the collagen-induced arthritis experimental model" - nih.gov.

Sources

A Comparative Guide to the Neuroprotective Efficacy of Phenylpyrrolidine Derivatives in MCAO Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Neuroprotection in Ischemic Stroke

Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and long-term disability. The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely utilized and clinically relevant preclinical model that mimics the pathophysiology of human ischemic stroke, providing a robust platform for evaluating novel neuroprotective strategies.[1] Among the myriad of compounds investigated, phenylpyrrolidine derivatives have emerged as a promising class of molecules due to their potential to mitigate ischemic brain injury.[2]

This guide provides a comprehensive technical overview of the neuroprotective effects of a novel phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate (herein referred to as Compound 1), in the MCAO rat model. We will objectively compare its performance with other classes of neuroprotective agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and stroke therapeutics.

Phenylpyrrolidine Derivatives: A Promising Avenue for Neuroprotection

The pyrrolidine ring is a structural motif found in many biologically active compounds, including nootropics and neuroprotective agents.[2] These derivatives are thought to exert their effects through multiple mechanisms, including anti-inflammatory actions, reduction of oxidative stress, and modulation of neurotransmitter systems.[2][3]

A recent study detailed the assessment of Compound 1, a novel phenylpyrrolidine derivative, from in silico prediction to in vivo efficacy in a transient MCAO (tMCAO) model in rats.[4] This research provides a strong foundation for understanding the therapeutic potential of this class of compounds.

Mechanism of Action: Targeting Excitotoxicity and Inflammation

The neuroprotective effects of phenylpyrrolidine derivatives are believed to be multifactorial.[3] In vitro experiments on glutamate-induced excitotoxicity in cortical neurons demonstrated that Compound 1 has a significant neuroprotective effect. Excitotoxicity, the pathological process by which excessive glutamate levels lead to neuronal damage, is a key event in the ischemic cascade.[3] Furthermore, in silico modeling and molecular dynamics suggest that Compound 1 may modulate the function of the AMPA receptor, a primary mediator of excitatory neurotransmission.[4][5]

Beyond direct neuronal protection, many neurodegenerative conditions, including stroke, involve significant neuroinflammation. The anti-inflammatory and antioxidant properties of pyrrolidine derivatives represent another crucial aspect of their neuroprotective potential.[2]

Comparative Efficacy in the MCAO Rat Model

The true test of a neuroprotective agent lies in its ability to reduce infarct volume and improve functional outcomes in a relevant in vivo model. The following data summarizes the reported efficacy of Compound 1 and provides a comparison with other neuroprotective agents that have been evaluated in similar MCAO models.

Performance of Phenylpyrrolidine Derivative (Compound 1)

In a rat model of transient MCAO, Compound 1 demonstrated significant neuroprotective effects. Administration of the compound resulted in a marked reduction in neurological deficits and improved exploratory behavior and anxiety levels.[4] These functional improvements are critical indicators of a compound's potential to translate into clinical benefits.

Parameter MCAO + Vehicle MCAO + Compound 1 Reference
Neurological Deficit Score HighSignificantly Reduced[4]
Infarct Volume LargeData Implied by Functional Improvement[4]
Behavioral Outcome (Open Field Test) ImpairedImproved Exploratory Activity[5]
Anxiety Level (Light/Dark Test) HighReduced[5]
Comparison with Alternative Neuroprotective Agents

While many agents have shown promise in preclinical stroke models, translation to clinical success has been challenging.[6] Below is a comparative overview of different classes of neuroprotective agents tested in MCAO models.

Agent Class Example Agent(s) Proposed Mechanism Reported Efficacy in MCAO Models Reference(s)
Calcium Channel Blockers NimodipineReduces calcium influx and vasospasmMixed results; some studies show reduced infarct size, others show no benefit.[6]
NMDA Receptor Antagonists KetamineBlocks glutamate-induced excitotoxicityCan reduce infarct size but often has a narrow therapeutic window and side effects.
GABA Receptor Agonists -Enhance inhibitory neurotransmissionPreclinical evidence suggests neuroprotective potential.
Anti-inflammatory Agents COX-2 InhibitorsReduce neuroinflammationShown to decrease levels of pro-inflammatory cytokines and reduce infarct size in animal models.[7]
Endogenous Compounds Citicoline, CerebrolysinSupport membrane repair, growth factor-mediated mechanismsHave shown some protective effects in preclinical and clinical studies.[8]
Hormones ProgesteroneMultiple mechanisms including anti-inflammatory and anti-apoptotic effectsMeta-analysis confirms reduction in infarct size in animal models.

This comparison highlights the diverse strategies being explored for neuroprotection. While direct head-to-head comparisons are limited, the significant improvement in neurological function observed with Compound 1 positions it as a strong candidate for further investigation.[4]

Experimental Design & Protocols: A Framework for Validation

To ensure the trustworthiness and reproducibility of findings, a rigorously defined experimental workflow is paramount. The following sections detail the step-by-step methodologies for evaluating the neuroprotective effects of phenylpyrrolidine derivatives in the MCAO rat model.

Experimental Workflow Diagram

G cluster_pre Pre-Surgical Phase cluster_surg Surgical Phase cluster_post Post-Surgical & Analysis Phase acclimatization Animal Acclimatization & Baseline Behavioral Testing randomization Randomization into Treatment Groups acclimatization->randomization mcao Transient MCAO Surgery randomization->mcao treatment Drug Administration (Compound 1 / Vehicle / Comparator) mcao->treatment neurobehavior Neurobehavioral Assessments (24h, 48h, etc.) treatment->neurobehavior euthanasia Euthanasia & Brain Extraction (e.g., 72h) neurobehavior->euthanasia histology Histological Analysis (TTC & Fluoro-Jade Staining) euthanasia->histology biochem Biochemical Analysis (ELISA for Inflammatory Markers) euthanasia->biochem data_analysis Data Analysis & Interpretation histology->data_analysis biochem->data_analysis G cluster_extracellular cluster_membrane cluster_intracellular compound Phenylpyrrolidine Derivative (e.g., Compound 1) ampa_r AMPA Receptor compound->ampa_r modulates/inhibits ros ↑ ROS Production (Oxidative Stress) compound->ros inhibits inflammation ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β) compound->inflammation inhibits neuroprotection Neuroprotection & Improved Cell Survival compound->neuroprotection mcao Ischemia (MCAO) glutamate ↑ Glutamate mcao->glutamate induces mcao->inflammation induces glutamate->ampa_r activates ca_influx ↑ Ca2+ Influx ampa_r->ca_influx nmda_r NMDA Receptor nmda_r->ca_influx ca_influx->ros apoptosis Apoptotic Cascade ca_influx->apoptosis ros->apoptosis inflammation->apoptosis neuron_death Neuronal Death apoptosis->neuron_death glutamete glutamete glutamete->nmda_r activates

Sources

Safety Operating Guide

Oxalic acid;4-phenylpyrrolidin-3-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal and Handling of 4-phenylpyrrolidin-3-ol Oxalate

As a drug development professional, managing the lifecycle of pharmaceutical intermediates requires bridging the gap between bench-level chemistry and stringent environmental compliance. 4-phenylpyrrolidin-3-ol oxalate is a highly specific organic salt often utilized in active pharmaceutical ingredient (API) synthesis. Because it combines a bioactive pyrrolidine derivative with a toxic oxalate counterion, its disposal cannot be treated as standard organic waste.

This guide provides a field-proven, self-validating operational framework for the safe handling, treatment, and disposal of this compound, ensuring your laboratory maintains both scientific integrity and regulatory compliance.

Physicochemical Profiling & Hazard Causality

To safely manage this compound, we must deconstruct the causality behind its hazards:

  • The Pyrrolidine Core (4-phenylpyrrolidin-3-ol): As an organic amine, this component is a significant skin, eye, and respiratory irritant. Because pyrrolidine derivatives often exhibit central nervous system (CNS) activity, systemic exposure must be strictly avoided.

  • The Oxalate Counterion (Oxalic Acid): Oxalic acid is highly corrosive and systemically toxic[1]. Its primary mechanism of toxicity involves the rapid chelation of physiological calcium to form insoluble calcium oxalate. If inhaled or absorbed, it can induce severe hypocalcemia and the formation of renal calculi (kidney stones).

Regulatory Grounding: Historically, aqueous laboratory waste was often neutralized and poured down the drain. However, under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P), the sewering (flushing) of hazardous waste pharmaceuticals and their intermediates is strictly prohibited[2]. Furthermore, OSHA Hazardous Waste Operations protocols (29 CFR 1910.120) mandate specialized containment for oxalic acid spills[3].

Quantitative Hazard Data

Summarizing the physicochemical thresholds is critical for determining your disposal pathways.

ComponentHazard ClassMechanism of ToxicityDisposal Threshold / Action Limit
Oxalic Acid Corrosive, ToxicCalcium chelation, renal calculipH < 2.0 classifies as Corrosive HW
4-phenylpyrrolidin-3-ol Irritant, BioactiveAmine irritation, potential CNS activityN/A (Manage entirely as Hazardous Waste)
Calcium Oxalate (If precipitated)IrritantPhysical abrasion, biologically insoluble Ksp​=2.7×10−9 (Highly insoluble)

Step-by-Step Experimental Disposal Protocols

Every protocol below is designed as a self-validating system , meaning the procedure includes built-in checks to confirm success before proceeding to the next step.

Protocol A: Solid Waste Segregation & Packaging

Causality: Minimizing aerosolization of toxic dust prevents inhalation of the oxalate salt.

  • Preparation: Don appropriate PPE, including an N95/P100 particulate respirator, nitrile gloves, and splash goggles.

  • Transfer: Using an anti-static scoop, transfer the solid 4-phenylpyrrolidin-3-ol oxalate into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Containment: Seal the container tightly. Hazardous waste containers must be kept closed at all times except when actively adding waste[4].

  • Labeling: Apply a compliant hazardous waste tag immediately, labeling it as "Toxic/Corrosive Organic Salt - Pharmaceutical Intermediate."

  • Self-Validation Check: Perform a dry wipe test on the exterior of the sealed container. Inspect the wipe under bright light; the absence of crystalline dust validates that the exterior is uncontaminated and safe for transport to the hazardous waste accumulation area.

Protocol B: Aqueous Waste Neutralization & Oxalate Precipitation

Causality: If the salt is dissolved in an aqueous reaction stream, the soluble oxalates remain highly toxic to aquatic ecosystems. Precipitation locks the oxalate into an insoluble matrix, allowing the organic pyrrolidine to be separated for incineration.

  • Setup: In a certified fume hood, transfer the aqueous waste into a secondary containment vessel. Process in small batches (no larger than 500 mL) to control exothermic reactions[5].

  • Neutralization: Slowly add a 5% Sodium Bicarbonate ( NaHCO3​ ) solution under continuous magnetic stirring until the pH reaches 7.0 – 8.0.

    • Self-Validation Check 1: Use a calibrated pH meter to confirm the pH. The cessation of CO2​ evolution (fizzing) serves as a secondary, visual confirmation of neutralization.

  • Precipitation: Add a 10% w/v Calcium Chloride ( CaCl2​ ) solution dropwise. Calcium oxalate ( CaC2​O4​ ) will immediately precipitate out as a dense white solid due to its low solubility product ( Ksp​=2.7×10−9 ).

    • Self-Validation Check 2: Stop adding CaCl2​ and allow the solid to settle. Add a single test drop of CaCl2​ to the clear supernatant. If the droplet remains clear without forming a white cloud, the precipitation is complete.

  • Filtration: Vacuum filter the suspension through a glass microfiber filter.

  • Routing: Transfer the solid filter cake to a solid hazardous waste container. Transfer the filtrate (containing the organic pyrrolidine) to an organic aqueous waste carboy for high-temperature incineration. Do not sewer the filtrate.

Protocol C: Emergency Spill Response

Causality: Immediate, dry-state containment prevents the spread of corrosive dust and environmental contamination.

  • Isolation: Evacuate personnel from the immediate vicinity and extinguish all ignition sources[3].

  • Suppression: Lightly moisten the spilled material with water to prevent dust aerosolization[3]. Do not flood the area, as this will dissolve the compound and spread the contamination.

  • Collection: Use a HEPA-filtered vacuum or a wet/dry absorbent pad to collect the material[3]. Spilled chemicals and all materials used in the cleanup must be treated and disposed of as hazardous waste[4].

  • Self-Validation Check: After washing the area with a mild soap solution[1], inspect the surface using an oblique high-intensity flashlight. Crystalline residues will reflect light, indicating whether further decontamination is required.

Disposal Workflow Visualization

The following logic tree dictates the operational flow for handling this specific pharmaceutical intermediate based on its physical state.

G Start Waste Generation: 4-phenylpyrrolidin-3-ol oxalate Decision Physical State? Start->Decision Solid Solid Waste (Powder/Crystals) Decision->Solid Liquid Aqueous/Organic Solution Decision->Liquid SolidPack Package in HDPE/Glass Label as Hazardous Solid->SolidPack LiqPrecip Add CaCl2 to Aqueous Precipitate Ca-Oxalate Liquid->LiqPrecip Incineration High-Temp Incineration (EPA Compliant Facility) SolidPack->Incineration Filter Filter Solid Cake Separate Filtrate LiqPrecip->Filter Filter->SolidPack Solid Cake Filter->Incineration Organic Filtrate

Workflow for the segregation, treatment, and disposal of 4-phenylpyrrolidin-3-ol oxalate waste.

References

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center VUMC[Link]

  • SAFETY DATA SHEET OXALIC ACID - Ecolab Ecolab[Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals - EPA Environmental Protection Agency (EPA)[Link]

  • Special Disposal - Singapore - NUS Chemistry National University of Singapore[Link]

Sources

Personal protective equipment for handling Oxalic acid;4-phenylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams who treat complex organic salts merely as their active pharmaceutical ingredient (API). However, when handling Oxalic acid;4-phenylpyrrolidin-3-ol (commonly referred to as 4-phenylpyrrolidin-3-ol oxalate), your safety and logistical frameworks must address the distinct physicochemical hazards of both the bioactive pyrrolidine core and the highly reactive oxalate counterion.

The following guide provides a field-proven, self-validating system for the safe handling, solubilization, and disposal of this compound.

Mechanistic Hazard Profiling

To build an effective safety protocol, we must first understand the causality behind the compound's hazards:

  • The Oxalate Counterion (Corrosive & Nephrotoxic): Oxalic acid is a potent dicarboxylic acid. Its primary acute hazard is its ability to chelate systemic calcium, precipitating as highly insoluble calcium oxalate[1]. If inhaled as a dust or absorbed through compromised skin, this can induce localized tissue necrosis and systemic hypocalcemia, ultimately leading to severe nephrotoxicity (kidney damage)[1]. Furthermore, the acidic nature of the oxalate salt makes it highly corrosive, capable of causing irreversible eye damage and severe skin burns[2][3].

  • The 4-Phenylpyrrolidin-3-ol Core (Bioactive Irritant): This moiety is a secondary amine featuring a lipophilic phenyl ring. While specific occupational exposure limits (OELs) for this exact structure are not universally established, pyrrolidine derivatives are well-documented mucous membrane irritants and potential skin sensitizers[4]. The lipophilicity of the phenyl group may also enhance dermal penetration, compounding the systemic risks of the oxalate counterion.

Quantitative Hazard Data & PPE Matrix

To mitigate these risks, personnel must adhere to strict Personal Protective Equipment (PPE) standards. The table below summarizes the quantitative hazard data and the corresponding protective barriers required.

Chemical ComponentAirborne Exposure LimitPrimary Physiological TargetsRequired PPE Material & Specifications
Oxalic Acid PEL: 1 mg/m³ (8-hr TWA); STEL: 2 mg/m³[1]Eyes, Skin, Kidneys, Respiratory System[1]Nitrile or Neoprene gloves (≥0.11mm thickness), Chemical splash goggles[3]
4-Phenylpyrrolidin-3-ol Not Established (Treat as potent irritant)Mucous membranes, Skin[4]Double Nitrile gloves, Flame-resistant lab coat, Certified fume hood

Operational Workflow: Handling & Solubilization

This step-by-step methodology ensures that exposure risks are neutralized before they can occur during routine laboratory operations.

Step 1: Environmental Isolation Conduct all open-container handling within a certified chemical fume hood with a verified face velocity of 0.4–0.6 m/s.

  • Causality: Oxalic acid dust is highly irritating to the respiratory tract and can cause shortness of breath or wheezing[1][2]. The fume hood's negative pressure prevents aerosolized particulates from entering the operator's breathing zone.

Step 2: Barrier Preparation (Double-Gloving) Equip chemical splash goggles, a standard laboratory coat, and double-layered nitrile gloves.

  • Causality: Double-gloving provides a critical fail-safe. If the outer glove is contaminated by the corrosive oxalate salt, it can be immediately doffed without exposing the skin, preventing dermal burns[3].

Step 3: Weighing Mechanics Use an analytical balance equipped with a draft shield, and utilize an anti-static weighing boat.

  • Causality: Anti-static boats prevent the fine crystalline powder from repelling off the plastic surface and dispersing into the air, effectively controlling the spread of the toxic dust.

Step 4: Solubilization Always add the solid compound slowly to your solvent (e.g., DMSO, buffer), never the reverse.

  • Causality: Adding solid to liquid minimizes aerosol kick-up and safely dissipates any localized heat of dissolution, preventing splattering of the acidic solution.

Spill Response & Chemical Neutralization Plan

In the event of a spill, standard sweeping is insufficient and dangerous. You must chemically neutralize the threat.

Step 1: Containment and Assessment Immediately isolate the spill area. If the spill occurs outside a fume hood, personnel must don a half-face respirator equipped with P100 particulate filters before responding[1].

Step 2: Targeted Neutralization Generously cover the spilled solid with calcium carbonate (CaCO₃) or sodium bicarbonate (NaHCO₃) powder.

  • Causality: Calcium carbonate reacts directly with the oxalic acid component to form calcium oxalate—a highly insoluble and chemically inert precipitate—effectively neutralizing the corrosive hazard and preventing environmental contamination[1].

Step 3: Mechanical Collection Carefully sweep up the neutralized mixture using non-sparking, disposable tools. Place the waste into a sealable, chemically compatible hazardous waste container labeled for corrosive organic solids.

Step 4: Surface Decontamination Wash the affected surface with a dilute alkaline solution (e.g., 5% NaHCO₃), followed by copious amounts of soap and water[2].

  • Causality: The alkaline wash ensures any microscopic acidic residues are neutralized, while the surfactant (soap) removes the lipophilic 4-phenylpyrrolidin-3-ol organic residues.

Workflow Visualization

G start Pre-Operation: Fume Hood & Double Gloves weigh Weighing & Transfer (Anti-static boat) start->weigh sol Solubilization (Add solid to liquid) weigh->sol spill Spill Detected? sol->spill neutralize Neutralize Oxalate (Apply CaCO3/NaHCO3) spill->neutralize Yes success Proceed with Assay spill->success No dispose Hazardous Waste Disposal (EPA/Local Guidelines) neutralize->dispose success->dispose Post-Assay

Workflow for the safe handling, solubilization, and spill neutralization of the oxalate salt.

References

  • SAFETY DATA SHEET OXALIC ACID - Ecolab.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCYoGO2-qdHg05SUabVt535r2jahVtRCKT5IexkWbDRbru8qXt8JHS8c5dCm0r7mdidPK9JCptjj3c-xSoCbpdSEePn1VLuWeHrZk20f3ZHjsOirJvthpVRvL9OM4VRnng9-sJQQcjR44LNgKswASbVxYmG57TDJ5HP2m0PEDNoBKYFkagsZvMsmM=]
  • Oxalic Acid - Hazardous Substance Fact Sheet - NJ.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH64tfUASMPXMnUnbWeocLCQ6gRLZEsC_WADDbZhpgRs6cX3H46hmZ1gbbyaGTP2kSuo4AHzg9BIpMAGpWwKd8yATvjCZrykYzcxAVnhX9FeGuWQUSb6lBfHOMeWhv9ybYa5PpGriyS-ri8WyrPwLgipts6Yzk=]
  • Safety Data Sheet: Oxalic acid - Carl ROTH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY3NxwL8kaUBGDseg4z7Rg6UqQtu5C0coriEncq5f14bm6ynD1aiddwPo5SKtbLQcLna9N9clK3Nx59VJY11u8PJYcKnhexlhcEvScaV_jT2PQgR5b4G5GdC0TTlufBuAOhPg5NlUbaepSiCQ-9LVOPs1orhOEfnjo84CzG1RZjL4n8W8kP6eW5HpfyOBxLsxHJUk49IrNaYTqGerv1ZQbCntd8rsZqMa-yhQl0-bFKS4QMkedPotCLqarTAe7ozw3S6nz5GmDXhjKqcb_JU6MXu0ZHX6N378jYfS_pX8EQAx70UXZTfaz41h66pu1vUZVX0-C4a3wuDJRiMzuoacwHsYORw0b9B49hU71ZQW6aDwwwVmsaVOLWzHAMqur96IbmP_zUrbMnD2KX2181r1mt9m_SKN-_6GO-SBOuNe7n0cDt1XypsgNWZ6OKLqB9acE3wzZk69I]
  • 1,2-dimethyl-3-phenylpyrrolidin-3-yl propionate hydrochloride 3734-16-5 wiki - Guidechem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGko8j-8OAvO3DxPeXlREfhi--3BSPnJRH4PsEDzEYjvD6FXqRaNbwO2eCNjag16sjuFnPQpjVXAMoY0y3Yd3tuDUzl1vqPV15r2oyVYUhmLtoaoV6Wvqs0xjR984e5Y0Mhk_wjXrRV8ehrPwGQ8mFmV5yxRBPeiA==]

Sources

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